Product packaging for Sodium oleyl sulfate(Cat. No.:CAS No. 1847-55-8)

Sodium oleyl sulfate

Cat. No.: B155588
CAS No.: 1847-55-8
M. Wt: 370.5 g/mol
InChI Key: MWZFQMUXPSUDJQ-KVVVOXFISA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium Oleyl Sulfate (SOS) is the sodium salt of oleyl sulfuric acid, a surfactant synthesized from oleyl alcohol and characterized by the presence of a cis-double bond in its C18 alkyl chain . This anionic surfactant is professionally synthesized via the reaction of oleyl alcohol with gaseous sulfur trioxide (SO₃) in a falling film reactor, followed by neutralization, a method that ensures high purity and consistency for research applications . In-depth studies on its physicochemical properties reveal that this compound exhibits superior surface activity compared to linear-chain alkyl sulfates like Sodium Dodecyl Sulfate (SDS). Its critical micelle concentration (CMC) is lower, and it facilitates tighter molecular packing at interfaces due to its larger hydrophobic chain and the kink introduced by the double bond . This structure leads to enhanced efficiency in lowering surface tension and the spontaneous formation of spheroidal aggregates in aqueous solution, with aggregate size increasing proportionally with concentration . Research into its dynamic adsorption behavior suggests it is controlled by a mixed diffusion-kinetic mechanism . This compound is an excellent tool for fundamental and applied research in colloid and interface science. Its primary research applications include the study of adsorption kinetics, micelle formation and aggregation behavior, and the wettability of low-energy surfaces like paraffin above its CMC . From an application-oriented perspective, its properties as a cleansing, foaming, and emulsifying agent make it a relevant subject for investigations related to cosmetic formulations, such as shampoos and skin cleansers . The safety of alkyl sulfates, including this compound, for use in cosmetic ingredients has been evaluated and concluded as safe by the Cosmetic Ingredient Review (CIR) Expert Panel . This product is provided For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NaO4S B155588 Sodium oleyl sulfate CAS No. 1847-55-8

Properties

CAS No.

1847-55-8

Molecular Formula

C18H35NaO4S

Molecular Weight

370.5 g/mol

IUPAC Name

sodium;[(Z)-octadec-9-enyl] sulfate

InChI

InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-;

InChI Key

MWZFQMUXPSUDJQ-KVVVOXFISA-M

SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+]

Other CAS No.

1847-55-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

Synthesis of Sodium Oleyl Sulfate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of sodium oleyl sulfate, a widely used anionic surfactant. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visual representations of the synthesis pathway and workflow.

Introduction

This compound is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties. Its applications span various fields, including cosmetics, personal care products, and pharmaceutical formulations.[1] The synthesis of this compound with a high degree of unsaturation in the oleyl chain is crucial for maintaining its desired physicochemical properties. This guide focuses on a robust laboratory method for its preparation, emphasizing the preservation of the carbon-carbon double bond.

Synthesis Pathway

The synthesis of this compound is typically achieved through the sulfation of oleyl alcohol. Various sulfating agents can be employed, including sulfur trioxide complexes, chlorosulfonic acid, and sulfamic acid.[2][3] The use of sulfamic acid is particularly advantageous as it allows for a high retention of the double bond in the oleyl group, which is critical for the surfactant's performance.[4] The reaction proceeds in two main steps: the sulfation of oleyl alcohol to form oleyl hydrogen sulfate, followed by neutralization with a sodium base to yield the final product, this compound.

Synthesis of this compound reactant1 Oleyl Alcohol (C18H36O) intermediate Oleyl Hydrogen Sulfate (C18H36O4S) reactant1->intermediate + H3NSO3 reactant2 Sulfamic Acid (H3NSO3) reactant2->intermediate product This compound (C18H35NaO4S) intermediate->product + NaOH byproduct1 Ammonium Bisulfate (NH4HSO4) reactant3 Sodium Hydroxide (NaOH) reactant3->product byproduct2 Water (H2O)

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound using sulfamic acid, a method known for its high yield and preservation of the oleyl chain's unsaturation.

Materials and Equipment
  • Reactants: Oleyl alcohol (reagent grade), Sulfamic acid (99%), Sodium hydroxide (pellets or 50% solution), Urea (optional catalyst), Absolute ethanol, Chloroform.

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, thermometer, pH meter or pH paper, rotary evaporator, Buchner funnel and flask, vacuum pump.

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, add oleyl alcohol and sulfamic acid. A molar ratio of 1:1.05 to 1:1.2 of oleyl alcohol to sulfamic acid is recommended to ensure complete sulfation. The addition of a catalytic amount of urea (e.g., 0.05 molar equivalents relative to oleyl alcohol) can accelerate the reaction.[5][6][7]

  • Sulfation Reaction: Heat the reaction mixture to 90-100°C with continuous stirring. Maintain this temperature for 2-4 hours.[7] The reaction progress can be monitored by periodically taking a small sample, dissolving it in water, and checking the pH. The pH will decrease as the reaction proceeds due to the formation of the acidic oleyl hydrogen sulfate.

  • Neutralization: After the reaction is complete (indicated by a stable acidic pH), cool the mixture to 40-50°C. Slowly add a 30-50% aqueous solution of sodium hydroxide with vigorous stirring to neutralize the reaction mixture.[7] Monitor the pH closely and add the sodium hydroxide solution until the pH of the mixture reaches 7.0-8.5. This step should be performed carefully as it is an exothermic reaction.

  • Isolation of Crude Product: The resulting mixture contains this compound, unreacted starting materials, and inorganic salts (sodium sulfate). The crude product can be isolated by removing the water under reduced pressure using a rotary evaporator.

Purification
  • Recrystallization: Dissolve the crude solid in a minimal amount of a warm ethanol-water mixture (e.g., 70:30 v/v).

  • Precipitation of Inorganic Salts: Cool the solution to 0-5°C and hold it at this temperature for several hours. The inorganic salts (sodium sulfate) are significantly less soluble in the cold ethanol-water mixture and will precipitate out.

  • Isolation of Pure Product: Filter the cold solution using a Buchner funnel to remove the precipitated inorganic salts.

  • Final Drying: Concentrate the filtrate using a rotary evaporator to remove the ethanol and water. The resulting solid is the purified this compound. Further washing with cold absolute ethanol or chloroform can be performed to remove any remaining impurities.[7] The final product should be dried under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValueNotes
Reactants
Oleyl Alcohol (MW: 268.49 g/mol )26.85 g (0.1 mol)
Sulfamic Acid (MW: 97.09 g/mol )11.65 g (0.12 mol)A 1.2 molar excess is used to drive the reaction to completion.
Sodium Hydroxide (MW: 40.00 g/mol )~4.8 g (in solution) (0.12 mol)Amount required for neutralization of oleyl hydrogen sulfate and excess sulfamic acid.
Reaction Conditions
Temperature90-100°C
Reaction Time2-4 hours
Product
This compound (MW: 370.53 g/mol )Theoretical Yield: 37.05 g
Typical Actual Yield: ~33.3 g (90%)The yield can vary depending on reaction conditions and purification efficiency.
Purity
Double Bond Retention> 95%Achievable with the sulfamic acid method.[4]
Final Purity> 95%After purification.[2]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the sulfate group (S=O stretching around 1220-1250 cm⁻¹ and S-O stretching around 1060-1080 cm⁻¹), the C-O-S linkage, and the C=C double bond (around 1650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the presence of the vinyl protons of the double bond (typically in the range of 5.3-5.4 ppm) and the protons of the methylene group attached to the sulfate group (around 4.0-4.2 ppm). The integration of these signals can be used to confirm the structure and assess the retention of the double bond.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Mix Oleyl Alcohol, Sulfamic Acid, and Urea B 2. Heat at 90-100°C for 2-4 hours A->B C 3. Cool to 40-50°C B->C D 4. Neutralize with NaOH to pH 7.0-8.5 C->D E 5. Dissolve Crude Product in warm Ethanol/Water D->E F 6. Cool to 0-5°C to precipitate inorganic salts E->F G 7. Filter to remove salts F->G H 8. Concentrate filtrate (Rotary Evaporation) G->H I 9. Dry final product under vacuum H->I J 10. FTIR Spectroscopy I->J K 11. NMR Spectroscopy I->K

Caption: Workflow for the synthesis, purification, and characterization of this compound.

References

A Technical Guide to the Mechanism of Action of Sodium Oleyl Sulfate as a Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Oleyl Sulfate (SOS) is an anionic surfactant of significant interest in various scientific and industrial fields, including cosmetics, cleaning formulations, and drug delivery systems.[1][2][3] Its efficacy stems from its amphiphilic molecular structure, characterized by a hydrophilic sulfate head group and a long, hydrophobic oleyl tail.[4] A defining feature of SOS is the cis-double bond within its C18 oleyl chain, which introduces a "kink" that critically influences its physicochemical properties, such as molecular packing, solubility, and aggregation behavior, distinguishing it from its saturated counterparts like sodium stearyl sulfate.[5] This guide provides an in-depth exploration of the core mechanisms governing its surfactant activity, supported by quantitative data, detailed experimental protocols, and schematic visualizations.

Core Mechanism of Action

The surfactant properties of this compound are driven by its amphiphilic nature. The molecule is composed of two distinct moieties: a polar, water-soluble (hydrophilic) sulfate head and a nonpolar, water-insoluble (hydrophobic) oleyl tail.[4] This dual character dictates its behavior in aqueous and multiphase systems.

Adsorption at Interfaces and Surface Tension Reduction

In an aqueous solution, SOS molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. To minimize the energetically unfavorable contact between their hydrophobic tails and water, they orient themselves with the oleyl tail directed away from the aqueous phase and the sulfate head remaining in the water.

This accumulation at the surface disrupts the cohesive energy of water molecules, leading to a significant reduction in the surface tension of the liquid.[1] This action is fundamental to the wetting, foaming, and emulsifying properties of the surfactant.[1][6] By lowering the interfacial tension between two immiscible liquids (e.g., oil and water), SOS facilitates the formation of stable emulsions.[2]

cluster_0 Amphiphilic Structure of this compound SOS_Structure Hydrophilic Head (-OSO₃⁻Na⁺) Hydrophobic Tail (C₁₈H₃₅ - Oleyl Chain) Head_Prop Polar Attracted to Water SOS_Structure:head->Head_Prop Tail_Prop Nonpolar Repelled by Water Contains cis-Double Bond SOS_Structure:tail->Tail_Prop A Low Surfactant Concentration (C < CMC) B Interface Saturation A->B Monomers adsorb at interface E Surface Tension Reduction A->E C Critical Micelle Concentration Reached (C = CMC) B->C Interface is fully packed B->E D Micelle Formation in Bulk Solution C->D Self-assembly occurs F Surface Tension Plateau C->F D->F A Prepare SOS Solutions (Varying Concentrations) B Equilibrate Temperature A->B C Measure Surface Tension for each concentration B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Two Linear Regions and their Intersection D->E F Determine CMC Value E->F

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Oleyl Sulfate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium oleyl sulfate (SOS) in aqueous solutions. It covers the fundamental principles of micellization, detailed experimental protocols for CMC determination, factors influencing the CMC, and the relevance of this property in drug development.

Introduction to this compound and its Critical Micelle Concentration

This compound is an anionic surfactant of significant interest in various scientific and industrial fields, including drug delivery. Its amphiphilic nature, characterized by a hydrophilic sulfate head group and a long, unsaturated hydrophobic oleyl tail, drives its self-assembly in aqueous solutions to form micelles. The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which this self-assembly begins.

The presence of a cis-double bond in the oleyl chain introduces a kink in the hydrophobic tail, which influences its packing and, consequently, its physicochemical properties like solubility and CMC, distinguishing it from its saturated counterparts such as sodium stearyl sulfate.[1] Understanding the CMC of this compound is crucial for its effective application, as properties like solubilization, detergency, and emulsification are highly dependent on micelle formation.

A reported CMC value for high-purity this compound (SOS-95) is 0.028 mmol/L , with a corresponding surface tension at the CMC (γcmc) of 31.96 mN/m.[1] This value serves as a baseline, though it is subject to variations based on experimental conditions.

Quantitative Data on the CMC of this compound

Table 1: Illustrative Effect of Temperature on the CMC of this compound in Aqueous Solution

Temperature (°C)Expected CMC (mmol/L)General Trend for Anionic Surfactants
15> 0.028CMC generally decreases with increasing temperature to a minimum, then increases.[2]
250.028*Reference value.
35< 0.028Micellization is favored as the dehydration of the headgroup increases.
45May start to increaseThe disruption of structured water around the hydrophobic tail can disfavor micellization.

*Note: This table is illustrative. The value at 25°C is based on a reported experimental value for high-purity this compound.[1] Other values are extrapolations based on general principles for anionic surfactants.

Table 2: Illustrative Effect of Electrolytes on the CMC of this compound at 25°C

ElectrolyteConcentration (mmol/L)Expected CMC (mmol/L)General Trend for Anionic Surfactants
None00.028Reference value.
NaCl10< 0.028Electrolytes shield the repulsion between ionic head groups, promoting micellization.[3]
NaCl50Significantly < 0.028The effect is more pronounced at higher electrolyte concentrations.
CaCl₂10< CMC with NaClDivalent cations are more effective at shielding head group repulsion than monovalent cations.[3][4]
CaCl₂50Significantly < CMC with NaClThe effect of divalent cations is also concentration-dependent.

*Note: This table is illustrative. The values are based on general principles of electrolyte effects on anionic surfactant CMCs and are not specific experimental data for this compound.

Thermodynamics of Micellization

The process of micellization is a spontaneous phenomenon driven by a negative Gibbs free energy change (ΔG°mic). This thermodynamic favorability is a result of the interplay between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes.

The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(XCMC)

where:

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

  • XCMC is the CMC expressed as a mole fraction.

  • β is the degree of counterion binding to the micelle (the fraction of counterions associated with the micelle).

For many anionic surfactants, the micellization process is primarily entropy-driven at lower temperatures. The positive entropy change results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micelle core. As the temperature increases, the enthalpic contribution can become more significant.[2][5][6]

Diagram of Micelle Formation and Thermodynamic Driving Forces

MicelleFormation cluster_micelle Micelle Formation (at CMC) Monomer1 SOS Monomer Water Ordered Water Molecules Monomer1->Water Hydrophobic Effect Monomer2 SOS Monomer Monomer2->Water Hydrophobic Effect Micelle SOS Micelle Monomer2->Micelle Self-Assembly Monomer3 SOS Monomer Monomer3->Water Hydrophobic Effect ReleasedWater Disordered Water Molecules Water->ReleasedWater Increase in Entropy (ΔS > 0) SurfaceTensiometry A Prepare SOS Stock Solution D Titrate with SOS Stock Solution A->D B Calibrate Tensiometer with Wilhelmy Plate C Measure Surface Tension of Deionized Water B->C C->D E Measure Surface Tension at Each Concentration D->E After Equilibration E->D Repeat for multiple concentrations F Plot Surface Tension vs. log(Concentration) E->F G Determine CMC from Breakpoint F->G ConductivityMeasurement A Prepare SOS Stock Solution D Titrate with SOS Stock Solution A->D B Calibrate Conductivity Meter C Measure Conductivity of Deionized Water B->C C->D E Measure Conductivity at Each Concentration D->E After Stabilization E->D Repeat for multiple concentrations F Plot Conductivity vs. Concentration E->F G Determine CMC from Change in Slope F->G FluorescenceSpectroscopy A Prepare Pyrene Stock Solution C Add Pyrene to Each SOS Solution and Evaporate Solvent A->C B Prepare SOS Dilution Series B->C D Equilibrate Samples C->D E Measure Fluorescence Emission Spectra D->E F Calculate I₁/I₃ Ratio E->F G Plot I₁/I₃ Ratio vs. log(Concentration) F->G H Determine CMC from Inflection Point G->H DrugDelivery cluster_formulation Formulation cluster_delivery In Vivo Delivery cluster_target Target Site Drug Poorly Soluble Drug Micelle Drug-Loaded Micelle Drug->Micelle Encapsulation SOS This compound (Concentration > CMC) SOS->Micelle Self-Assembly Solubility Increased Apparent Aqueous Solubility Micelle->Solubility Bioavailability Enhanced Bioavailability Solubility->Bioavailability Release Drug Release Bioavailability->Release Effect Therapeutic Effect Release->Effect

References

An In-depth Technical Guide to the Self-Assembly and Micelle Formation of Sodium Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and micelle formation of sodium oleyl sulfate (SOS), an anionic surfactant of significant interest in various scientific and industrial fields, including drug delivery. This document details the physicochemical properties, thermodynamics of micellization, and experimental protocols for characterization, alongside potential applications and interactions with cellular signaling pathways.

Introduction to this compound

This compound is an anionic surfactant characterized by a long, unsaturated oleyl (C18:1) hydrocarbon chain and a polar sulfate head group. This amphiphilic structure drives its self-assembly in aqueous solutions to form thermodynamically stable aggregates known as micelles. The presence of a cis-double bond in the oleyl chain introduces a kink, influencing its packing properties and distinguishing it from its saturated counterparts.

Physicochemical Properties and Micelle Formation

The spontaneous aggregation of this compound monomers in solution above a certain concentration, the Critical Micelle Concentration (CMC), is a hallmark of its behavior. This process is driven by the hydrophobic effect, where the nonpolar tails minimize contact with water by associating with each other, while the hydrophilic heads remain exposed to the aqueous environment.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the onset of micelle formation. For a high-purity this compound with high double bond retention (SOS-95), a CMC of 0.028 mmol/L has been reported. At this concentration, the surface tension of the solution reaches a minimum value, which for SOS-95 is approximately 31.96 mN/m [1].

Factors Influencing Micelle Formation

Several factors can influence the CMC and the overall micellization process of this compound:

  • Temperature: Temperature can have a complex effect on the CMC. Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic head groups, which promotes micellization. However, at very high temperatures, the disruption of the structured water around the hydrophobic tails can lead to an increase in the CMC.

  • Ionic Strength: The addition of electrolytes to a solution of ionic surfactants like this compound generally lowers the CMC. The counter-ions from the salt screen the electrostatic repulsion between the charged head groups, facilitating their closer packing and promoting micelle formation at lower concentrations.

  • Presence of Additives: Organic molecules and other impurities can affect the CMC. Some organic molecules can be incorporated into the micelles, altering their size, shape, and stability, which in turn can increase or decrease the CMC.

Quantitative Data on this compound Micellization

A summary of the key quantitative parameters for this compound is presented in the table below. It is important to note that these values can be influenced by experimental conditions and the purity of the surfactant.

ParameterValueReference
Critical Micelle Concentration (CMC) 0.028 mmol/L[1]
Surface Tension at CMC (γcmc) 31.96 mN/m[1]

Experimental Protocols for Micelle Characterization

The characterization of this compound micelles involves various experimental techniques to determine parameters like CMC, size, and shape.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of this compound.

This is a classic method where the surface tension of the surfactant solution is measured at different concentrations. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.

Protocol:

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension values against the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.

DrugDelivery cluster_Formulation SMEDDS Formulation cluster_GITract Gastrointestinal Tract Drug Poorly Soluble Drug SOS This compound (Surfactant) Drug->SOS Oil Oil Phase Oil->SOS AqueousMedium Aqueous GI Fluids SOS->AqueousMedium Oral Administration CoSurfactant Co-surfactant CoSurfactant->SOS Emulsion Nanoemulsion Droplets AqueousMedium->Emulsion Self-Emulsification Absorption Enhanced Drug Absorption Emulsion->Absorption SignalingPathways cluster_Pathways Potential Downstream Effects SOS This compound Membrane Cell Membrane Perturbation SOS->Membrane NFkB NF-κB Pathway (Inflammation) Membrane->NFkB Modulation MAPK MAPK/ERK Pathway (Proliferation/Survival) Membrane->MAPK Modulation PI3K PI3K/Akt Pathway (Survival/Growth) Membrane->PI3K Modulation

References

The Critical Role of Surface Tension in Sodium Oleyl Sulfate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the surface tension properties of sodium oleyl sulfate (SOS) solutions, a key parameter influencing formulation stability, drug delivery, and manufacturing processes in the pharmaceutical and biotechnology industries. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the interfacial behavior of this anionic surfactant.

Introduction to this compound and Surface Tension

This compound is an anionic surfactant of significant interest in various scientific and industrial applications due to its surface-active properties. The molecule consists of a long, unsaturated hydrophobic oleyl chain and a hydrophilic sulfate head group. This amphipathic structure allows SOS to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. The presence of a cis-double bond in the oleyl chain introduces a kink in the hydrophobic tail, which influences its molecular packing at interfaces and its aggregation behavior in solution compared to its saturated counterparts.

Surface tension is a critical property of liquids that arises from the cohesive forces between molecules. At the surface, liquid molecules are pulled inwards by their neighbors, creating a state of tension that makes the surface behave like a stretched elastic membrane. Surfactants like this compound are effective at reducing this tension, a phenomenon that is fundamental to processes such as emulsification, foaming, and wetting.

Fundamental Principles of Surface Activity

The surface activity of this compound in aqueous solutions is primarily governed by two phenomena: adsorption at the air-water interface and self-aggregation into micelles in the bulk solution.

Adsorption at the Air-Water Interface: At low concentrations, SOS molecules preferentially adsorb at the air-water interface. The hydrophobic oleyl tails orient themselves away from the water phase and towards the air, while the hydrophilic sulfate head groups remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules at the surface, leading to a decrease in surface tension.

Micelle Formation: As the concentration of this compound increases, the air-water interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), the addition of more surfactant molecules leads to their self-assembly into spherical aggregates called micelles in the bulk of the solution. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer shell, interacting with the surrounding water molecules. Once micelles begin to form, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.

The following diagram illustrates the process of micellization and the orientation of this compound molecules at the air-water interface.

G cluster_0 Below CMC cluster_1 Above CMC Monomers SOS Monomers in Bulk Interface_Below Air-Water Interface with Adsorbed SOS Monomers->Interface_Below Adsorption Micelle Micelle Formation Interface_Below->Micelle Saturation & Micellization Interface_Above Saturated Air-Water Interface Micelle->Interface_Above

Figure 1: Micellization of this compound.

Quantitative Surface Tension Properties

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC) and the surface tension at the CMC (γcmc). A lower CMC indicates that less surfactant is needed to achieve the maximum surface tension reduction.

Recent research on a high-purity form of this compound with a high retention of the double bond (SOS-95) has provided the following key quantitative data.[1]

PropertyValueUnit
Critical Micelle Concentration (CMC)0.028mmol/L
Surface Tension at CMC (γcmc)31.96mN/m
Table 1: Surface Tension Properties of High-Purity this compound (SOS-95).[1]

Factors Influencing Surface Tension of this compound Solutions

Effect of Temperature

For most surfactants, an increase in temperature leads to a decrease in surface tension.[2] This is because higher temperatures increase the kinetic energy of the molecules, which can weaken the cohesive forces at the liquid's surface.

Effect of pH

The pH of the solution can significantly impact the surface activity of some surfactants, particularly those with ionizable head groups. For anionic surfactants like sulfates, the charge on the head group is generally stable over a wide pH range. However, extreme pH values could potentially lead to hydrolysis of the sulfate group, which would alter the surfactant's properties. For the closely related sodium oleate, the CMC has been shown to increase with pH in the range of 7 to 12.[3]

Effect of Electrolytes

The addition of electrolytes, such as salts, to a solution of an ionic surfactant like this compound generally leads to a decrease in the CMC.[4][5] The added ions can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, both at the interface and in the micelles. This shielding effect facilitates the packing of surfactant molecules at the interface and promotes the formation of micelles at lower surfactant concentrations.

The logical relationship of these influencing factors is depicted in the diagram below.

G cluster_factors Influencing Factors Surface_Tension Surface Tension of This compound Solution Temperature Temperature Temperature->Surface_Tension Generally Decreases ST pH pH pH->Surface_Tension Can alter head group interactions Electrolytes Electrolyte Concentration Electrolytes->Surface_Tension Decreases CMC, affects ST

Figure 2: Factors Influencing Surface Tension.

Experimental Protocols for Surface Tension Measurement

The determination of surface tension is a critical experimental procedure for characterizing surfactant solutions. Several methods are commonly employed, each with its own advantages and considerations.

Du Noüy Ring Method

This classic technique involves measuring the force required to detach a platinum-iridium ring from the surface of the liquid. The force measured is directly related to the surface tension of the liquid. A correction factor is necessary to account for the shape of the liquid column that is pulled up by the ring.

Protocol Outline:

  • A clean platinum-iridium ring is suspended from a sensitive balance.

  • The ring is lowered until it is fully wetted by the this compound solution.

  • The ring is then slowly pulled upwards.

  • The force is recorded as a function of the ring's position.

  • The maximum force just before the liquid film breaks is used to calculate the surface tension, applying a necessary correction factor.

Wilhelmy Plate Method

The Wilhelmy plate method measures the force exerted on a thin, roughened platinum plate that is held stationary at the air-liquid interface. This method can be used to measure surface tension over time and is well-suited for determining equilibrium surface tension.

Protocol Outline:

  • A thin, clean platinum plate is suspended from a microbalance.

  • The plate is lowered to touch the surface of the this compound solution.

  • The force due to the wetting of the plate by the liquid is measured.

  • The surface tension is calculated from this force and the wetted perimeter of the plate.

Pendant Drop Method

This optical method involves analyzing the shape of a droplet of the this compound solution hanging from the tip of a needle. The shape of the drop is determined by the balance between the surface tension, which tends to make the drop spherical, and gravity, which elongates it.

Protocol Outline:

  • A drop of the this compound solution is formed at the tip of a vertically mounted needle.

  • An image of the drop is captured using a high-resolution camera.

  • The profile of the drop is analyzed using software that fits the shape to the Young-Laplace equation.

  • The surface tension is determined from the parameters of the best-fit curve.

The general workflow for experimental determination of surface tension is illustrated below.

G Start Prepare SOS Solution of Known Concentration Method Select Measurement Method Start->Method DuNouy Du Noüy Ring Method->DuNouy Ring Wilhelmy Wilhelmy Plate Method->Wilhelmy Plate PendantDrop Pendant Drop Method->PendantDrop Optical Measure Perform Measurement DuNouy->Measure Wilhelmy->Measure PendantDrop->Measure Calculate Calculate Surface Tension Measure->Calculate End Record Data Calculate->End

Figure 3: Experimental Workflow for Surface Tension Measurement.

Conclusion

The surface tension properties of this compound solutions are a complex interplay of molecular structure, concentration, and environmental factors. Understanding these properties is paramount for the effective application of this surfactant in research, drug development, and various industrial processes. This guide has provided an in-depth overview of the fundamental principles, key quantitative data, influencing factors, and experimental methodologies related to the surface tension of this compound solutions. Further research to obtain more specific quantitative data on the effects of temperature, pH, and electrolytes on various grades of this compound will be invaluable for a more complete understanding and optimization of its performance in diverse applications.

References

The Intricate Dance of Molecules: A Technical Guide to the Phase Behavior of Aqueous Sodium Oleyl Sulfate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex phase behavior of aqueous solutions of sodium oleyl sulfate (SOS), an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. Understanding the self-assembly of SOS in water is paramount for controlling the microstructure of formulations and, consequently, their performance. This document provides a comprehensive overview of the critical parameters governing the phase transitions of SOS solutions, detailed experimental protocols for their characterization, and visual representations of the underlying molecular organization.

Core Physicochemical Properties and Phase Transitions

The behavior of this compound in an aqueous environment is dictated by its amphiphilic nature, possessing a hydrophilic sulfate head group and a long, hydrophobic oleyl tail. This dual character drives the formation of various supramolecular structures as a function of concentration and temperature.

Critical Micelle Concentration (CMC)

Below a specific concentration, known as the Critical Micelle Concentration (CMC), SOS molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers spontaneously self-assemble into organized aggregates called micelles to minimize the unfavorable contact between their hydrophobic tails and water. For a high-purity this compound with a high degree of double bond retention (SOS-95), the CMC has been determined with precision.

ParameterValueMethod
Critical Micelle Concentration (CMC)0.028 mmol/LTensiometry
Surface Tension at CMC (γcmc)31.96 mN/mTensiometry

Table 1: Critical Micelle Concentration and Surface Tension at CMC for this compound (SOS-95) in Water.

Krafft Temperature
Lyotropic Liquid Crystalline Phases

At concentrations significantly above the CMC, this compound solutions transition from simple spherical micelles to more ordered and complex structures known as lyotropic liquid crystalline phases.[2] The specific phase formed depends on the surfactant concentration and temperature. For this compound, the following phases have been reported:

  • Micellar Phase (L₁): At concentrations just above the CMC, SOS forms spherical or spheroidal micelles dispersed in the aqueous medium. The size of these aggregates tends to increase with increasing surfactant concentration.[3]

  • Lamellar Phase (L_α_): At high concentrations, this compound is known to form a lamellar liquid crystal structure.[2] This phase consists of bilayers of surfactant molecules separated by layers of water.

While the formation of hexagonal and cubic phases is common for many surfactants, specific concentration and temperature ranges for these phases in aqueous this compound solutions are not well-documented in publicly available literature. The general progression of phases with increasing surfactant concentration is depicted in the following logical diagram.

G Monomers Monomers Micelles Spherical Micelles (L₁) Monomers->Micelles > CMC Hexagonal Hexagonal Phase (H₁) Micelles->Hexagonal Increasing Concentration Cubic Cubic Phase (I₁) Hexagonal->Cubic Increasing Concentration Lamellar Lamellar Phase (Lα) Cubic->Lamellar Increasing Concentration

Caption: Generalized phase progression of this compound in aqueous solution with increasing concentration.

Experimental Protocols for Characterization

The elucidation of the phase behavior of this compound solutions requires a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Tensiometry (Du Noüy Ring Method)

This method measures the surface tension of a solution as a function of surfactant concentration. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.

Materials and Equipment:

  • Tensiometer with a Du Noüy platinum-iridium ring

  • High-purity this compound

  • Ultrapure water

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in ultrapure water at a concentration significantly above the expected CMC (e.g., 10 mmol/L). Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC (e.g., from 0.001 mmol/L to 1 mmol/L).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using ultrapure water.

  • Measurement:

    • Place a known volume of the most dilute SOS solution into the sample vessel.

    • Ensure the Du Noüy ring is clean (flame-cleaned to red hot) and properly attached to the tensiometer's balance.

    • Immerse the ring into the solution and then slowly raise it.

    • The instrument will record the force required to pull the ring through the liquid-air interface. This force is used to calculate the surface tension.

    • Repeat the measurement for each concentration, moving from the most dilute to the most concentrated to minimize contamination.

    • Perform at least three measurements for each concentration and calculate the average.[4]

  • Data Analysis: Plot the average surface tension (in mN/m) against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the curve.[5]

G cluster_prep Sample Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis Prep_Stock Prepare SOS Stock Solution Prep_Dilutions Create Dilution Series Prep_Stock->Prep_Dilutions Measure_Dilute Measure Surface Tension (Dilute to Concentrated) Prep_Dilutions->Measure_Dilute Calibrate Calibrate Tensiometer Calibrate->Measure_Dilute Record Record Force and Calculate Surface Tension Measure_Dilute->Record Plot Plot Surface Tension vs. log(Concentration) Record->Plot Determine_CMC Determine CMC from Plot Inflection Plot->Determine_CMC

Caption: Experimental workflow for CMC determination using tensiometry.

Identification of Liquid Crystalline Phases by Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visualize the anisotropic structures of liquid crystalline phases. These phases exhibit birefringence, meaning they rotate the plane of polarized light, which results in characteristic textures when viewed between crossed polarizers.

Materials and Equipment:

  • Polarizing optical microscope with a rotating stage and a camera

  • Glass microscope slides and coverslips

  • Aqueous solutions of this compound at various concentrations (e.g., 10 wt%, 30 wt%, 50 wt%, 70 wt%)

  • Pipettes

Procedure:

  • Sample Preparation: Place a small drop of the SOS solution onto a clean microscope slide. Carefully place a coverslip over the drop, avoiding the formation of air bubbles. Seal the edges of the coverslip with nail polish or a sealant to prevent water evaporation, especially for long-term observation or at elevated temperatures.

  • Microscope Setup: Turn on the microscope's light source and set the polarizers to a crossed position (90° to each other). In this configuration, an isotropic sample (like a dilute micellar solution) will appear dark.

  • Observation:

    • Place the prepared slide on the microscope stage.

    • Focus on the sample.

    • Observe the sample for any bright regions or characteristic textures. Anisotropic liquid crystalline phases will appear bright against the dark background.

    • Rotate the stage and observe any changes in the texture. Different liquid crystalline phases have distinct textures (e.g., Maltese crosses for lamellar phases, fan-like textures for hexagonal phases).

    • Capture images of the observed textures for documentation and analysis.

  • Temperature Studies: If the microscope is equipped with a hot stage, the phase transitions as a function of temperature can be observed by slowly heating or cooling the sample and noting the temperatures at which the textures change.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the nanoscale structure of materials. For surfactant solutions, it provides quantitative information about the size, shape, and arrangement of micelles and the structure of liquid crystalline phases.

Materials and Equipment:

  • SAXS instrument

  • Capillary tubes (e.g., quartz or glass)

  • Aqueous solutions of this compound at various concentrations

  • Syringes for sample loading

Procedure:

  • Sample Preparation:

    • Prepare a series of SOS solutions at different concentrations, covering the expected phase transitions.

    • Ensure the solutions are homogeneous and free of air bubbles.

    • Carefully load each solution into a clean, dry capillary tube using a syringe. Seal the ends of the capillary to prevent evaporation.[6]

  • Data Collection:

    • Mount the capillary in the sample holder of the SAXS instrument.

    • Expose the sample to the X-ray beam for a predetermined amount of time.

    • A 2D detector records the scattered X-rays.

    • Collect a scattering pattern for a background sample (the solvent, i.e., ultrapure water) under the same conditions.

  • Data Analysis:

    • Subtract the background scattering from the sample scattering to obtain the scattering profile of the SOS structures.

    • Analyze the resulting 1D scattering profile (intensity vs. scattering vector, q).

    • The position and shape of the peaks in the scattering profile provide information about the structure:

      • Micellar Solutions: A broad scattering peak can be fitted with models to determine micelle size and shape.

      • Liquid Crystalline Phases: Sharp Bragg peaks will be observed. The ratio of the peak positions can be used to identify the phase (e.g., 1:2:3 for lamellar, 1:√3:2 for hexagonal). The d-spacing (the distance between repeating structural units) can be calculated from the peak positions using Bragg's law (d = 2π/q).

G cluster_prep Sample Preparation cluster_data SAXS Data Collection cluster_analysis Data Analysis Prep_Solutions Prepare SOS Solutions of Varying Concentrations Load_Capillary Load Solution into Capillary Tube Prep_Solutions->Load_Capillary Mount_Sample Mount Capillary in SAXS Instrument Load_Capillary->Mount_Sample Expose_Xray Expose Sample to X-ray Beam Mount_Sample->Expose_Xray Collect_Background Collect Background Scattering (Solvent) Mount_Sample->Collect_Background Collect_Scattering Collect 2D Scattering Pattern Expose_Xray->Collect_Scattering Subtract_BG Subtract Background from Sample Scattering Collect_Scattering->Subtract_BG Collect_Background->Subtract_BG Analyze_Profile Analyze 1D Scattering Profile (Intensity vs. q) Subtract_BG->Analyze_Profile Identify_Phase Identify Phase from Peak Ratios Analyze_Profile->Identify_Phase Calculate_d Calculate d-spacing Identify_Phase->Calculate_d

Caption: Workflow for structural analysis of this compound solutions using SAXS.

Conclusion

The phase behavior of aqueous this compound solutions is a rich and complex field of study, with direct implications for the formulation of a wide range of products. While key parameters such as the critical micelle concentration have been established, a complete quantitative phase diagram remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to systematically explore the self-assembly of this important surfactant, enabling the rational design and optimization of novel drug delivery systems and other advanced materials. Future work should focus on meticulously mapping the phase boundaries as a function of both concentration and temperature, and investigating the influence of additives such as salts and co-surfactants on the phase behavior.

References

The Intricate Dance: A Technical Guide to the Interaction of Sodium Oleyl Sulfate with Polymers in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the interaction between sodium oleyl sulfate, an anionic surfactant, and various polymers in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing these interactions, summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying processes. Understanding these interactions is paramount for advancements in drug delivery, formulation science, and materials research.

Introduction: The Significance of Surfactant-Polymer Interactions

The interplay between surfactants and polymers in solution is a cornerstone of numerous applications, from the stabilization of emulsions and suspensions in the pharmaceutical and food industries to the controlled release of therapeutic agents in advanced drug delivery systems. This compound, with its long, unsaturated hydrocarbon tail, presents unique interaction profiles with polymers compared to its more commonly studied saturated counterparts like sodium dodecyl sulfate (SDS). These interactions are primarily driven by a combination of electrostatic and hydrophobic forces, leading to the formation of complex structures that can significantly alter the physicochemical properties of the solution, such as viscosity, surface tension, and solubilization capacity.

The formation of surfactant-polymer complexes is characterized by two critical concentration points:

  • Critical Aggregation Concentration (CAC): The concentration at which surfactant molecules begin to bind to the polymer chains, forming micelle-like aggregates. The CAC is typically lower than the critical micelle concentration of the surfactant in the absence of the polymer.

  • Polymer Saturation Point (PSP): The concentration at which the polymer chains become saturated with surfactant aggregates. Beyond this point, free micelles begin to form in the bulk solution.

Quantitative Data Summary

SurfactantPolymerParameterValueTemperature (°C)Reference
Sodium Dodecyl Sulfate (SDS)Polyethylene Glycol (PEG)CAC3.7 - 5.0 mM25[3]
Sodium Dodecyl Sulfate (SDS)Polyethylene Glycol (PEG)CMC (in presence of PEG)Increases with PEG concentration25[3]
Sodium Dodecyl Sulfate (SDS)Hydroxypropyl Methylcellulose (HPMC)CAC~6 mM (for 1 wt% HPMC)Not Specified[4]
Bis(2-ethylhexyl) sodium sulfosuccinate (AOT)Hydroxypropyl Methylcellulose (HPMC)Interaction Energy-31.8 kcal/molNot Specified[5]

Note: The interaction energy for AOT with HPMC was determined by Density Functional Theory (DFT) calculations and indicates a strong, favorable interaction.[5]

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between surfactants and polymers. Below are detailed methodologies for key experiments.

Surface Tension Measurement (Du Noüy Ring Method)

This method is used to determine the CAC by measuring the change in surface tension of a polymer solution as a function of surfactant concentration.

Materials and Equipment:

  • Tensiometer with a platinum Du Noüy ring

  • Glass vessel

  • Magnetic stirrer and stir bar

  • Micropipettes

  • Polymer solution of known concentration

  • Concentrated surfactant stock solution

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place a known volume of the polymer solution into the glass vessel and allow it to equilibrate to the desired temperature.

  • Immerse the clean platinum ring into the solution.

  • Measure the initial surface tension of the polymer solution.

  • Incrementally add small aliquots of the concentrated surfactant stock solution to the polymer solution, ensuring thorough mixing after each addition.

  • Measure the surface tension after each addition, allowing the system to equilibrate.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CAC is identified as the concentration at which a distinct break in the curve occurs, indicating the onset of surfactant binding to the polymer.

Fluorescence Spectroscopy (Pyrene Probe Method)

This technique utilizes the sensitivity of the fluorescence spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment to determine the CAC.

Materials and Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

  • Polymer solution of known concentration

  • Concentrated surfactant stock solution

  • Pyrene stock solution (in a volatile solvent like acetone)

Procedure:

  • Prepare a series of vials containing the polymer solution at a fixed concentration.

  • Add a small aliquot of the pyrene stock solution to each vial and allow the solvent to evaporate completely, leaving a thin film of pyrene. This results in a final pyrene concentration in the micromolar range.

  • Add varying amounts of the surfactant stock solution to each vial to create a range of surfactant concentrations.

  • Incubate the solutions to allow for the solubilization of pyrene and the formation of polymer-surfactant complexes.

  • Measure the fluorescence emission spectra of each solution, typically exciting at around 335 nm.

  • Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio as a function of the surfactant concentration.

  • The CAC is determined from the inflection point of this plot, which signifies the partitioning of pyrene into the hydrophobic microdomains of the polymer-surfactant aggregates.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a surfactant to a polymer, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Materials and Equipment:

  • Isothermal Titration Calorimeter

  • Polymer solution (in the sample cell)

  • Concentrated surfactant solution (in the injection syringe)

  • Degassing station

Procedure:

  • Prepare the polymer and surfactant solutions in the same buffer to minimize heats of dilution. Degas both solutions thoroughly.

  • Load the polymer solution into the sample cell and the surfactant solution into the injection syringe of the ITC instrument.

  • Allow the system to equilibrate to the desired temperature.

  • Perform a series of small, sequential injections of the surfactant solution into the polymer solution.

  • The instrument records the heat released or absorbed after each injection.

  • The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the enthalpy change per injection.

  • Plot the enthalpy change per mole of injectant against the molar ratio of surfactant to polymer.

  • Fit the resulting binding isotherm to an appropriate binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Rheological Measurements

Rheology is used to study the effect of surfactant-polymer interactions on the flow behavior and viscoelastic properties of the solution.

Materials and Equipment:

  • Rheometer with appropriate geometry (e.g., cone-and-plate or concentric cylinder)

  • Temperature control unit

  • Polymer-surfactant solutions at various concentrations

Procedure:

  • Calibrate the rheometer and set the desired temperature.

  • Load the sample onto the rheometer geometry, ensuring proper filling and trimming of any excess sample.

  • Allow the sample to equilibrate thermally.

  • Steady Shear Measurements: Perform a shear rate sweep to determine the viscosity as a function of shear rate. This can reveal shear-thinning or shear-thickening behavior resulting from the formation of polymer-surfactant networks.

  • Oscillatory Measurements: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). These parameters provide information about the elastic and viscous properties of the solution, respectively, and can indicate the formation of gel-like structures.

  • Analyze the data to understand how the addition of the surfactant alters the rheological profile of the polymer solution.

Visualizing the Interaction: Models and Workflows

Visual models are crucial for understanding the complex processes involved in surfactant-polymer interactions. The following diagrams, created using the DOT language, illustrate a conceptual model of interaction and a typical experimental workflow.

G cluster_0 Initial State cluster_1 CAC cluster_2 PSP Polymer Coil Polymer Coil Complex Formation Complex Formation Polymer Coil->Complex Formation Surfactant Monomers Surfactant Monomers->Complex Formation Binding Free Micelles Free Micelles Surfactant Monomers->Free Micelles Above CMC Saturated Complex Saturated Complex Complex Formation->Saturated Complex G cluster_0 Sample Preparation cluster_1 Titration & Measurement cluster_2 Data Analysis Prepare Polymer Solution Prepare Polymer Solution Instrument Setup Instrument Setup Prepare Polymer Solution->Instrument Setup Prepare Surfactant Stock Prepare Surfactant Stock Titrate Surfactant Titrate Surfactant Prepare Surfactant Stock->Titrate Surfactant Instrument Setup->Titrate Surfactant Record Data Record Data Titrate Surfactant->Record Data Plot Data Plot Data Record Data->Plot Data Determine CAC/PSP Determine CAC/PSP Plot Data->Determine CAC/PSP Thermodynamic Modeling Thermodynamic Modeling Determine CAC/PSP->Thermodynamic Modeling

References

Navigating the Thermal Landscape of Sodium Oleyl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition profile of excipients like sodium oleyl sulfate (SOS) is critical for ensuring drug product quality, safety, and efficacy. This in-depth technical guide provides a comprehensive overview of the thermal behavior of SOS, including its stability limits, decomposition pathways, and the analytical methods used for its characterization.

While specific, detailed thermogravimetric data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels from closely related alkyl sulfate surfactants to provide a robust framework for its thermal analysis.

Thermal Stability Profile

This compound is reported to be a thermally stable compound. Studies suggest that, in general, long-chain alkyl sulfates can be stable at elevated temperatures. One study has indicated that surfactants of this type are thermally stable up to 370 °C. The activation energy for the thermal decomposition of such surfactants has been reported to be in the range of 14.00–26.06 kJ/mol. It is important to note that the thermal stability can be influenced by the presence of impurities, the manufacturing process, and the specific experimental conditions of the analysis.

For comparative purposes, the thermal decomposition of the more extensively studied sodium dodecyl sulfate (SDS) begins at temperatures around 200 °C, with significant degradation occurring at higher temperatures. The decomposition process for SDS is known to be complex, involving multiple stages of weight loss corresponding to the evolution of different gaseous products. Given the longer and unsaturated alkyl chain of this compound, its decomposition profile may differ.

Summary of Thermal Stability Data
ParameterValueNotes
Decomposition Onset Temperature Not definitively reported for this compound.By analogy with similar surfactants, initial decomposition may begin in the range of 200-250 °C.
Reported Thermal Stability Limit Up to 370 °CThis is a general value for surfactants of this class and may not represent the onset of decomposition.
Activation Energy of Decomposition 14.00–26.06 kJ/molRepresents the energy barrier for the decomposition reaction to occur.

Experimental Protocols for Thermal Analysis

Thermogravimetric analysis (TGA) is the primary technique for evaluating the thermal stability and decomposition of materials like this compound. When coupled with techniques such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR), TGA can also identify the evolved gaseous decomposition products.

Generalized Protocol for Thermogravimetric Analysis (TGA) of this compound

This protocol describes a general procedure for analyzing the thermal stability of a solid powder like this compound using a thermogravimetric analyzer.

1. Sample Preparation:

  • Ensure the this compound sample is in a dry, powdered form.
  • If necessary, gently grind the sample to achieve a uniform particle size.
  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

2. Instrument Setup:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
  • Select the desired atmosphere for the analysis. An inert atmosphere (e.g., nitrogen or argon) is typically used to study thermal decomposition without oxidative effects. An oxidative atmosphere (e.g., air or oxygen) can be used to investigate thermo-oxidative degradation.
  • Set the gas flow rate, typically between 20-50 mL/min.

3. Thermal Program:

  • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).
  • Program a heating ramp at a constant rate. A common heating rate for such analyses is 10 °C/min.
  • Set the final temperature to a point where the decomposition is complete, for example, 600-800 °C.

4. Data Acquisition and Analysis:

  • Initiate the TGA run and record the mass loss as a function of temperature.
  • The resulting TGA curve (mass vs. temperature) can be analyzed to determine:
  • Onset temperature of decomposition: The temperature at which significant mass loss begins.
  • Peak decomposition temperature: The temperature at which the rate of mass loss is at its maximum (obtained from the derivative of the TGA curve, the DTG curve).
  • Percentage mass loss at different temperature ranges, corresponding to various decomposition steps.
  • Residual mass at the final temperature.
  • If using TGA-MS or TGA-FTIR, simultaneously record the mass spectra or infrared spectra of the evolved gases to identify the decomposition products.

Visualizing Experimental and Decomposition Pathways

To better understand the processes involved in the thermal analysis and decomposition of this compound, the following diagrams illustrate a typical experimental workflow and a hypothesized decomposition pathway.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis sample This compound (Powder) weigh Weigh 5-10 mg sample->weigh crucible Place in TGA Crucible weigh->crucible instrument Load into TGA crucible->instrument program Set Thermal Program (e.g., 10°C/min in N2) instrument->program heat Heat to 800°C program->heat record Record Mass Loss (TGA Curve) heat->record analyze Analyze Onset, Peak Temps, Mass Loss record->analyze gas_analysis Evolved Gas Analysis (TGA-MS/FTIR) record->gas_analysis

A generalized workflow for the thermogravimetric analysis of this compound.
Hypothesized Thermal Decomposition Pathway

The thermal decomposition of alkyl sulfates like this compound is expected to proceed through the cleavage of the C-O and S-O bonds. In an inert atmosphere, a likely primary decomposition pathway involves the hydrolysis of the sulfate group, leading to the formation of an alcohol and sodium bisulfate or sodium bisulfite. Subsequent decomposition at higher temperatures would lead to the breakdown of the hydrocarbon chain and the release of sulfur oxides.

Decomposition_Pathway cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition (Higher Temperatures) sos This compound alcohol Oleyl Alcohol sos->alcohol Heat (Δ) na_salt NaHSO4 / NaHSO3 sos->na_salt Heat (Δ) hydrocarbons Alkenes, Alkanes alcohol->hydrocarbons Heat (Δ) sox SO2, SO3 na_salt->sox Heat (Δ)

A hypothesized thermal decomposition pathway for this compound.

Based on studies of similar surfactants, the pyrolysis of the alkyl chain can lead to a variety of smaller hydrocarbon molecules, including alkenes and alkanes. The sodium sulfate/bisulfate residue will further decompose at very high temperatures to release sulfur oxides. The presence of the double bond in the oleyl chain may introduce additional complexities to the decomposition of the hydrocarbon backbone compared to saturated alkyl sulfates.

Methodological & Application

Application Notes and Protocols: Sodium Oleyl Sulfate in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleyl sulfate is an anionic surfactant that plays a critical role as an emulsifier in various emulsion polymerization processes. Its amphiphilic molecular structure, comprising a long hydrophobic oleyl (C18) chain and a hydrophilic sulfate head, enables it to reduce the interfacial tension between water-insoluble monomers and the aqueous continuous phase. This property is fundamental to the formation and stabilization of polymer nanoparticles, making it a valuable component in the synthesis of latexes for paints, adhesives, coatings, and advanced drug delivery systems.[1][2][3]

In emulsion polymerization, surfactants like this compound are essential for emulsifying the monomer to form stable droplets, facilitating the nucleation of polymer particles within micelles, and preventing the agglomeration of these particles as they grow.[3][4] The choice and concentration of the surfactant significantly influence key properties of the final polymer dispersion, including particle size, particle size distribution, molecular weight, and overall latex stability.[5]

Mechanism of Action in Emulsion Polymerization

The function of this compound in emulsion polymerization can be understood through the following key stages:

  • Micelle Formation: Above its critical micelle concentration (CMC) in the aqueous phase, this compound molecules self-assemble into spherical structures called micelles. The hydrophobic oleyl tails form the core of the micelle, while the hydrophilic sulfate heads face the surrounding water.

  • Monomer Emulsification: The hydrophobic monomer is dispersed in the water phase with agitation, forming large droplets. This compound molecules adsorb onto the surface of these droplets, preventing them from coalescing.

  • Particle Nucleation: A portion of the monomer diffuses from the droplets through the aqueous phase and into the hydrophobic cores of the micelles. Polymerization is then initiated by a water-soluble initiator, and the monomer-swollen micelles become the primary sites for the formation of new polymer particles.[6]

  • Particle Growth and Stabilization: As polymerization proceeds, monomer continues to diffuse from the droplets to the growing polymer particles. This compound molecules adsorb onto the surface of these nanoparticles, providing electrostatic stabilization that prevents them from aggregating.[3] This stabilization is crucial for maintaining a stable colloidal dispersion throughout the reaction and during storage.[1]

Applications in Research and Drug Development

The unique properties of polymers synthesized via emulsion polymerization using this compound lend themselves to a variety of advanced applications:

  • Drug Delivery: Emulsion polymerization can produce polymer nanoparticles (nanoemulsions) with controlled size and surface characteristics, making them suitable as carriers for poorly water-soluble drugs.[7] The resulting nanoemulsions can enhance drug solubility, improve bioavailability, and enable targeted drug delivery.[8][9] Cationic surfactants, in particular, are noted for their electrostatic attraction to negatively charged cell membranes, which can be a desirable feature in drug delivery systems.[8]

  • Paints and Coatings: The stable latexes produced are a primary component of water-based paints and coatings. The small particle size contributes to excellent film formation, adhesion, and water resistance in the final product.[2]

  • Adhesives: Emulsion polymers form the basis of many pressure-sensitive and construction adhesives, offering a good balance of adhesive and cohesive properties.[10]

  • Synthetic Rubber: Styrene-butadiene rubber (SBR) and other synthetic elastomers are commonly produced via emulsion polymerization, where the surfactant system is critical for achieving the desired polymer properties and reaction kinetics.[10]

Quantitative Data Summary

The following table summarizes typical quantitative data from emulsion polymerization experiments involving anionic surfactants similar to this compound. These parameters demonstrate the influence of surfactant concentration on the final polymer properties.

ParameterValueMonomer SystemNotesReference
Surfactant Type Sodium Lauryl Sulfate (SLS)StyreneAnionic surfactant, structurally similar to this compound.[5]
SLS Concentration 1 mM, 3 mM, 5 mMStyreneExperiments conducted with 6.4 mM nonionic surfactant (Triton X-405) and 5 mM Potassium Persulfate (KPS) initiator at 70°C.[5]
Effect on Polymerization Rate Increased rate with higher SLS concentrationStyreneHigher surfactant concentration leads to a greater number of micelles, increasing the sites for particle nucleation and thus the overall rate of polymerization.[5]
Final Monomer Conversion >95% for all concentrationsStyreneWhile the rate is affected, the final conversion is high across the tested concentration range.[5]
Surfactant Type Sodium Dodecyl Sulfate (SDS)Methyl Methacrylate/Butyl AcrylateComparison between a standard surfactant (SDS) and a reactive surfactant (AOS).[11]
Max. Latex Solids with 1% Surfactant 40%Methyl Methacrylate/Butyl AcrylateWith 1% SDS, stable latex could be obtained up to 40% solids content.[11]
Particle Size Behavior Relatively constantMethyl Methacrylate/Butyl AcrylateWith SDS, particle size and number remained relatively constant as latex solids increased, indicating continuous nucleation of new particles.[11]

Experimental Protocols

General Protocol for Emulsion Polymerization of Styrene

This protocol describes a typical batch emulsion polymerization of styrene using an anionic surfactant like this compound. This method is adapted from established procedures for similar surfactants like sodium dodecyl sulfate (SDS).[12][13]

Materials:

  • Styrene (monomer), inhibitor removed

  • This compound (emulsifier/surfactant)

  • Potassium Persulfate (K2S2O8) (initiator)

  • Sodium Bicarbonate (NaHCO3) (buffer)

  • Deionized water

  • Nitrogen gas supply

  • Hydroquinone (inhibitor for stopping the reaction)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with stir bar

  • Heating mantle or oil bath with temperature control

  • Syringe and needle for initiator injection

  • Septum

  • Thermometer

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer in the central neck, the condenser in one side neck, and a septum in the other. Place the flask in the heating mantle or oil bath.

  • Aqueous Phase Preparation: In the flask, dissolve this compound (e.g., 0.5-2.0 g) and sodium bicarbonate (e.g., 0.2 g) in deionized water (e.g., 200 mL).

  • Deoxygenation: Purge the system with nitrogen gas for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Monomer Addition: While stirring, add the inhibitor-free styrene monomer (e.g., 50 g) to the aqueous solution. Continue stirring to form a stable emulsion of monomer droplets.

  • Heating: Heat the reaction mixture to the desired temperature (typically 70-90°C) and allow it to equilibrate.[12][13]

  • Initiation: Prepare a solution of the initiator, potassium persulfate (e.g., 0.5 g in 10 mL of deionized water). Once the reactor temperature is stable, inject the initiator solution through the septum to start the polymerization.[12]

  • Polymerization: Allow the reaction to proceed for several hours (e.g., 2-6 hours) while maintaining constant stirring and temperature. The appearance of the mixture will change from a semi-transparent emulsion to an opaque, milky-white latex as polymer particles form and grow.[12]

  • Reaction Quenching and Cooling: After the desired reaction time, cool the reactor to room temperature. To stop the reaction for analysis of samples taken during the process, a small amount of an inhibitor solution like hydroquinone can be added.[14]

  • Characterization: The resulting polymer latex can be characterized for various properties:

    • Monomer Conversion: Determined gravimetrically by drying a sample of the latex to a constant weight.[14]

    • Particle Size and Distribution: Analyzed using Dynamic Light Scattering (DLS).[15]

    • Molecular Weight: Measured by Gel Permeation Chromatography (GPC).

Visualizations

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Reactor Setup (Flask, Stirrer, Condenser) B 2. Prepare Aqueous Phase (Water, this compound, Buffer) A->B C 3. Add Monomer (e.g., Styrene) B->C D 4. Deoxygenate (Purge with N2) C->D E 5. Heat to Reaction Temp (e.g., 70-90°C) D->E F 6. Inject Initiator (e.g., K2S2O8) E->F G 7. Polymerization (2-6 hours) F->G H 8. Cool Down & Quench G->H I 9. Characterization - Particle Size (DLS) - Conversion (Gravimetric) - Molecular Weight (GPC) H->I

Caption: Experimental workflow for a typical batch emulsion polymerization.

Caption: Role of this compound in micelle formation and particle stabilization.

References

Application Notes and Protocols for Sodium Oleyl Sulfate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium oleyl sulfate as a versatile excipient in the formulation of various drug delivery systems. Detailed protocols for the preparation and characterization of these systems are also included to facilitate practical implementation in a research and development setting.

Introduction to this compound

This compound is an anionic surfactant valued in pharmaceutical formulations for its ability to act as an emulsifier, stabilizer, and permeation enhancer.[1][2] Its amphiphilic nature, consisting of a hydrophobic oleyl chain and a hydrophilic sulfate head group, allows it to reduce interfacial tension between different phases, making it suitable for a variety of drug delivery applications.[1][2]

Applications in Drug Delivery Systems

This compound's primary roles in drug delivery include stabilizing nanoparticulate systems, modifying the properties of liposomes, forming microemulsions and nanoemulsions, and enhancing the permeation of drugs through biological membranes.

Nanoparticle Drug Delivery Systems

In nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, this compound can be employed as a stabilizer.[3][4] It adsorbs onto the nanoparticle surface, providing electrostatic repulsion that prevents particle aggregation and ensures the stability of the colloidal dispersion.[5] The concentration of this compound can influence the final particle size and surface charge (zeta potential) of the nanoparticles.[5][6]

Data Presentation: Characterization of this compound-Stabilized Nanoparticles

The following table can be used to document the effect of varying this compound concentrations on the physicochemical properties of nanoparticles.

Formulation CodeDrug:Lipid/Polymer RatioThis compound Conc. (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
NP-SOS-0.11:100.1
NP-SOS-0.51:100.5
NP-SOS-1.01:101.0
NP-SOS-2.01:102.0

Note: This table is a template. Researchers should populate it with their own experimental data.

Liposomal Drug Delivery Systems

This compound can be incorporated into liposomal formulations to modify their structure and properties. As an anionic surfactant, it can influence the lamellarity and charge of the liposomes, which in turn can affect their stability, drug encapsulation efficiency, and interaction with biological membranes.[7]

Data Presentation: Influence of this compound on Liposome Characteristics

This table template can be used to record data on the effect of this compound on key liposomal parameters.

Formulation CodeLipid CompositionThis compound Conc. (molar ratio)Vesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
Lipo-SOS-0PC:Chol (7:3)0
Lipo-SOS-1PC:Chol:SOS (7:3:0.1)0.1
Lipo-SOS-2PC:Chol:SOS (7:3:0.5)0.5
Lipo-SOS-3PC:Chol:SOS (7:3:1.0)1.0

PC: Phosphatidylcholine, Chol: Cholesterol, SOS: this compound. This table is a template for experimental data.

Microemulsions and Nanoemulsions

This compound is an effective emulsifying agent for the preparation of oil-in-water (o/w) microemulsions and nanoemulsions, which are thermodynamically stable, transparent or translucent systems capable of solubilizing poorly water-soluble drugs.[8][9] These systems can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form with a large interfacial area for absorption.[10]

Data Presentation: Characterization of Microemulsion/Nanoemulsion Formulations

The following table is a template for characterizing microemulsions or nanoemulsions formulated with this compound.

Formulation CodeOil (%)Surfactant (SOS, %)Co-surfactant (%)Aqueous Phase (%)Droplet Size (nm)PDIIn Vitro Drug Release at 6h (%)
ME-SOS-110151065
ME-SOS-210201555
ME-SOS-315252040
ME-SOS-415302530

SOS: this compound. This table is a template for experimental data.

Transdermal Drug Delivery

This compound can act as a chemical permeation enhancer to facilitate the transport of drugs across the skin barrier, the stratum corneum.[2] Anionic surfactants like this compound can interact with the skin's lipids and proteins, disrupting the highly ordered structure of the stratum corneum and thereby increasing skin permeability.[2]

Data Presentation: Permeation Enhancement with this compound

DrugConcentration of Enhancer (% w/w)Permeability Coefficient (cm/h)Flux (µg/cm²/h)Enhancement Ratio*Citation
Captopril1% (SLS)5.0976.431.170[11]
5-Fluorouracil5% (SLS)--~8[12]
Antipyrine5% (SLS)--~4[12]
Indomethacin5% (SLS)--~2[12]

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using this compound as a surfactant.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Drug

  • This compound

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer (optional)

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Dissolve or disperse the drug in the molten lipid.

  • In a separate beaker, prepare an aqueous solution of this compound and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.[5]

  • (Optional) Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size further.[13]

  • Allow the resulting nanoemulsion to cool down to room temperature while stirring, which leads to the crystallization of the lipid and the formation of SLNs.

  • Characterize the SLN dispersion for particle size, PDI, and zeta potential.

G cluster_workflow SLN Preparation Workflow A 1. Melt Lipid & Dissolve Drug C 3. High-Shear Homogenization (Pre-emulsion Formation) A->C B 2. Prepare Hot Aqueous This compound Solution B->C D 4. High-Pressure Homogenization (Optional) C->D Optional Step E 5. Cooling & Crystallization C->E D->E F 6. SLN Dispersion E->F G 7. Characterization (Size, PDI, Zeta Potential) F->G G cluster_workflow SMEDDS Formulation and Evaluation A 1. Excipient Selection (Drug Solubility Studies) B 2. Construct Pseudo-Ternary Phase Diagrams A->B C 3. Select Formulation from Microemulsion Region B->C D 4. Prepare SMEDDS Pre-concentrate C->D E 5. Self-Emulsification Test D->E F 6. Characterization (Droplet Size, PDI, Zeta Potential) E->F G cluster_mechanism Mechanism of Permeation Enhancement A Stratum Corneum (Organized Lipid Bilayers) C Disruption of Lipid Packing A->C leads to B This compound B->A interacts with D Increased Fluidity C->D E Enhanced Drug Permeation D->E

References

Application Notes and Protocols for the Quantification of Sodium Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium oleyl sulfate is an anionic surfactant widely utilized in cosmetic, personal care, and pharmaceutical formulations for its emulsifying, cleansing, and foaming properties.[1][2] Accurate quantification of this ingredient is critical for quality control, formulation development, and regulatory compliance, ensuring product efficacy and safety. This document provides detailed protocols for three common analytical methods used to determine the concentration of this compound in various formulations: Two-Phase Titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

Method 1: Two-Phase Titration

This classic titrimetric method is robust and cost-effective for quantifying anionic surfactants. It relies on the formation of an ion-pair between the anionic this compound and a cationic titrant, which is then extracted into an organic solvent. The endpoint is visualized by a color change of a mixed indicator.

Experimental Protocol

1. Reagents and Materials:

  • Standard 0.004 M Benzethonium Chloride Solution

  • Chloroform

  • Dilute Sulfuric Acid (1 M)

  • Dimethyl Yellow - Oracet Blue B Indicator Solution

  • This compound Standard

  • Separatory Funnel (250 mL)

  • Burette (50 mL)

  • Pipettes and Volumetric Flasks

2. Standard Preparation:

  • Accurately weigh approximately 1.15 g of this compound standard, dissolve in deionized water, and dilute to 1000 mL in a volumetric flask. This creates a stock solution.

  • Further dilutions can be made as needed for standardizing the titrant.

3. Sample Preparation:

  • Accurately weigh a quantity of the formulation expected to contain approximately 20-30 mg of this compound.

  • Dissolve the sample in 50 mL of deionized water in a separatory funnel. Some formulations may require gentle heating to fully dissolve.

4. Titration Procedure:

  • Transfer 20.0 mL of the prepared sample solution into a separatory funnel.[3]

  • Add 15 mL of chloroform and 10 mL of dilute sulfuric acid to the funnel.[3]

  • Add 1 mL of the dimethyl yellow-oracet blue B indicator solution. The chloroform layer will initially be yellow.[3]

  • Titrate with 0.004 M benzethonium chloride solution. After each addition of the titrant, stopper the funnel and shake vigorously for about 30 seconds.[3]

  • Allow the layers to separate completely.

  • Continue the titration until the chloroform layer acquires a permanent, clear green color.[3]

  • Record the volume of titrant used.

5. Calculation: The concentration of this compound is calculated using the following formula, based on methods for similar alkyl sulfates:

  • This compound (g) = V × M × F

    • V : Volume of benzethonium chloride solution used (mL)

    • M : Molarity of the benzethonium chloride solution (mol/L)

    • F : Molar mass of this compound (370.5 g/mol )[4]

Data Presentation

Table 1: Example Titration Results and Precision

Sample IDSample Weight (g)Titrant Volume (mL)Calculated Amount (mg)Recovery (%)
Formulation A-11.0514.220.999.5
Formulation A-21.0614.421.2100.9
Formulation A-31.0414.120.899.0
Average 1.05 14.2 21.0 99.8
RSD (%) 0.96% 1.07% 1.02% 0.96%

Workflow Diagram

TwoPhaseTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Weigh Formulation Dissolve Dissolve in Water Sample->Dissolve Transfer Transfer to Separatory Funnel Dissolve->Transfer AddReagents Add Chloroform, Acid & Indicator Transfer->AddReagents Titrate Titrate with Benzethonium Chloride AddReagents->Titrate Shake Shake & Separate Layers Titrate->Shake Titrate->Shake Shake->Titrate Repeat Endpoint Observe Green Color in Chloroform Layer Shake->Endpoint Record Record Volume Endpoint->Record Calculate Calculate Concentration Record->Calculate

Caption: Workflow for Two-Phase Titration.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity compared to titration, making it suitable for complex formulations. Since this compound lacks a strong UV chromophore, detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are employed.

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: With RID or ELSD detector

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • This compound Standard

3. Standard Preparation:

  • Prepare a stock solution of this compound (1000 µg/mL) in the mobile phase.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL).

4. Sample Preparation:

  • Accurately weigh a portion of the formulation and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in sequence, from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 2: HPLC Method Validation Parameters (Example Data)

ParameterResult
Linearity Range50 - 750 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)15 µg/mL
Limit of Quantitation (LOQ)50 µg/mL
Precision (RSD%)< 2.0%
Accuracy (Recovery)98.0 - 102.0%

Note: Data are representative and based on typical performance for similar surfactant analyses.[5]

Workflow Diagram

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Calibration Standards E Inject Standards A->E B Weigh & Dissolve Formulation Sample C Filter Sample (0.45 µm) B->C F Inject Samples C->F D Equilibrate System D->E D->F G Generate Calibration Curve E->G H Integrate Sample Peaks F->H I Quantify Concentration G->I H->I

Caption: General workflow for HPLC analysis.

Method 3: UV-Vis Spectrophotometry (Methylene Blue Method)

This colorimetric method is based on the formation of a blue ion-pair complex between the anionic this compound and the cationic dye, methylene blue. The complex is extracted into an organic solvent, and its concentration is determined by measuring its absorbance with a spectrophotometer.[6][7]

Experimental Protocol

1. Reagents and Materials:

  • Methylene Blue Reagent: A solution containing methylene blue, sulfuric acid, and sodium sulfate anhydrous.[6]

  • Chloroform

  • This compound Standard

  • Spectrophotometer

  • Separatory Funnels (100 mL)

  • Volumetric flasks, pipettes, and centrifuge tubes

2. Standard Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in deionized water.

  • From the stock solution, prepare a series of calibration standards in volumetric flasks to cover a range of approximately 0.5 to 10 µg/mL.[6][7]

3. Sample Preparation:

  • Accurately weigh a sample of the formulation and dissolve it in deionized water to obtain a solution with an expected this compound concentration within the calibration range.

  • The solution may require filtration or centrifugation if other formulation components are insoluble.

4. Analysis Procedure:

  • Pipette a fixed volume (e.g., 10 mL) of each standard and sample solution into separate separatory funnels.

  • Add 10 mL of chloroform and 5 mL of methylene blue reagent to each funnel.

  • Shake the funnel vigorously for 1-2 minutes to facilitate the extraction of the ion-pair complex into the chloroform layer.

  • Allow the layers to separate. The bottom chloroform layer will be blue.

  • Carefully drain the chloroform layer into a clean, dry tube or cuvette, avoiding any of the aqueous layer.

  • Measure the absorbance of the chloroform extracts at the wavelength of maximum absorbance (λmax), typically around 651 nm, using chloroform as a blank.[6][8]

  • Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the samples.

Data Presentation

Table 3: Example Calibration and Validation Data for Spectrophotometric Method

ParameterValue
Wavelength (λmax)651 nm
Linearity Range0.5 - 10 µg/mL
Correlation Coefficient (R²)0.9999
Precision (RSD%)< 3.5%
Accuracy (Recovery)95 - 105%

Note: Data are representative and based on published methods for similar surfactants.[7][8]

Workflow Diagram

SpectroWorkflow cluster_prep Preparation cluster_extraction Complexation & Extraction cluster_measure Measurement PrepStandards Prepare Standards & Samples Transfer Pipette into Separatory Funnels PrepStandards->Transfer AddReagents Add Methylene Blue & Chloroform Transfer->AddReagents Shake Shake to Extract Ion-Pair Complex AddReagents->Shake Separate Allow Layers to Separate Shake->Separate Collect Collect Blue Chloroform Layer Separate->Collect MeasureAbs Measure Absorbance at ~651 nm Collect->MeasureAbs Quantify Quantify via Calibration Curve MeasureAbs->Quantify

Caption: Workflow for the Methylene Blue colorimetric method.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the complexity of the formulation matrix, required sensitivity, available equipment, and sample throughput needs.

Logical Relationship Diagram

MethodComparison Titration Two-Phase Titration Specificity Specificity Titration->Specificity Low Sensitivity Sensitivity Titration->Sensitivity Low Cost Cost / Equipment Titration->Cost Low Speed Speed / Throughput Titration->Speed Moderate Matrix Matrix Tolerance Titration->Matrix Moderate HPLC HPLC-RID/ELSD HPLC->Specificity High HPLC->Sensitivity High HPLC->Cost High HPLC->Speed High (with autosampler) HPLC->Matrix High Spectro UV-Vis Spectrophotometry Spectro->Specificity Moderate Spectro->Sensitivity Moderate Spectro->Cost Low Spectro->Speed Moderate Spectro->Matrix Low

Caption: Comparison of key attributes for each analytical method.

This guide provides a comprehensive overview and detailed protocols for the quantification of this compound. For specific formulations, method validation should always be performed to ensure accuracy, precision, and reliability.

References

Application Note: Titrimetric Determination of Sodium Oleyl Sulfate Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium oleyl sulfate is an anionic surfactant used in a variety of applications, including personal care products, detergents, and industrial formulations. Its amphiphilic nature, with a long hydrophobic oleyl chain and a hydrophilic sulfate group, allows it to reduce surface tension and act as an effective emulsifier, foaming agent, and detergent.[1][2] Accurate determination of its concentration is crucial for quality control of raw materials and finished products, ensuring product performance and regulatory compliance. This application note details a robust and reliable method for determining the concentration of this compound using potentiometric two-phase titration.

Principle of Potentiometric Two-Phase Titration

The determination of anionic surfactants like this compound can be effectively achieved through potentiometric two-phase titration.[3][4] This method is based on the reaction between the anionic surfactant (this compound) and a cationic titrant, such as Benzethonium chloride (Hyamine® 1622), in a two-phase system of water and an immiscible organic solvent (e.g., a mixture of methyl isobutyl ketone and ethanol).[4][5]

The reaction forms a water-insoluble ion-pair complex. As the titration proceeds, this complex is extracted into the organic phase.[4] The endpoint of the titration is detected by a significant change in the potential of a surfactant-selective electrode when an excess of the cationic titrant is present in the aqueous phase.[1] This potentiometric endpoint detection offers high precision and eliminates the need for subjective visual indicators and hazardous chlorinated solvents like chloroform, which were used in the classical Epton titration method.[1][4]

Advantages of the Method:

  • High Accuracy and Precision: The objective, instrument-based endpoint detection leads to improved precision and reproducibility compared to manual methods.[4]

  • Safety: Eliminates the use of hazardous solvents like chloroform.[6]

  • Automation: The method can be easily automated, increasing sample throughput and efficiency.[4][7]

  • Robustness: The method is applicable to a wide range of anionic surfactants and can be adapted for various sample matrices.[3]

Experimental Protocols

Reagents and Solutions

A comprehensive list of necessary reagents is provided in Table 1. All reagents should be of analytical grade.

Table 1: Reagents and Preparation

Reagent/SolutionPreparation
Cationic Titrant 0.005 mol/L Benzethonium chloride (Hyamine® 1622): Dissolve approximately 2.24 g of Hyamine® 1622 in deionized water in a 1000 mL volumetric flask and fill to the mark.[3] Standardize against a primary standard.
Primary Standard 0.005 mol/L Sodium Dodecyl Sulfate (SDS): Accurately weigh 1.4565 g of pure (99%) sodium dodecyl sulfate, dissolve in deionized water in a 1000 mL volumetric flask, and fill to the mark.[3]
Solvent Mixture Methyl isobutyl ketone (MIBK) : Ethanol (1:1 v/v): Mix equal volumes of methyl isobutyl ketone and ethanol.[3][4]
pH Adjustment 0.5 mol/L Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl with deionized water.
0.5 mol/L Sodium Hydroxide (NaOH): Dissolve approximately 20 g of NaOH pellets in deionized water and dilute to 1000 mL.
Emulsifier TEGO® add: Used to improve emulsion formation.[3]
Apparatus
  • Automatic titrator with Dynamic Equivalence Point Titration (DET) mode.

  • Surfactant-selective electrode.

  • Ag/AgCl reference electrode.

  • 20 mL buret.

  • Rod stirrer or magnetic stirrer.

  • 150 mL glass beakers.

  • Standard volumetric flasks and pipettes.

Standardization of Titrant (0.005 mol/L Hyamine® 1622)
  • Pipette 10.0 mL of the 0.005 mol/L sodium dodecyl sulfate (SDS) standard solution into a 150 mL beaker.

  • Add 80 mL of deionized water and 0.2 mL of TEGO® add.

  • Adjust the pH of the solution to 2.0 using 0.5 mol/L HCl.[3]

  • Add 20 mL of the MIBK:ethanol solvent mixture.

  • Immerse the surfactant and reference electrodes and the buret tip into the solution.

  • Stir the solution vigorously to form an emulsion.[7]

  • Titrate with the 0.005 mol/L Hyamine® 1622 solution to the potentiometric endpoint.

  • Calculate the exact concentration of the Hyamine® 1622 solution.

Sample Analysis Protocol
  • Accurately weigh a sample of this compound into a 150 mL beaker. The sample weight should be chosen to result in a titrant consumption of approximately 10 mL.[3]

  • Dissolve the sample in approximately 80 mL of deionized water.

  • Add 0.2 mL of TEGO® add and adjust the pH to 2.0 with 0.5 mol/L HCl.[3]

  • Add 20 mL of the MIBK:ethanol solvent mixture.

  • Immerse the electrodes and buret tip, and stir vigorously.

  • Titrate with the standardized 0.005 mol/L Hyamine® 1622 solution to the potentiometric endpoint.

  • Record the volume of titrant consumed.

Calculation

The concentration of this compound in the sample is calculated using the following formula:

% this compound = (V × C × M) / (W × 10)

Where:

  • V = Volume of Hyamine® 1622 solution used in mL.

  • C = Concentration of the standardized Hyamine® 1622 solution in mol/L.

  • M = Molar mass of this compound (370.5 g/mol ).[8]

  • W = Weight of the sample in grams.

Data Presentation

Quantitative data related to the titration should be recorded systematically.

Table 2: Typical Titration Parameters

ParameterValue
Titrant0.005 mol/L Hyamine® 1622
Sample pH2.0
Solvent SystemWater / MIBK:Ethanol (1:1)
Endpoint DetectionPotentiometric (Surfactant Electrode)
StirringVigorous

Table 3: Example Titration Data and Results

Sample IDSample Weight (g)Titrant Volume (mL)Calculated Concentration (%)
SOS-Batch-0010.18529.9899.9
SOS-Batch-0020.18459.9299.6
SOS-Batch-0030.186110.05100.1
Average 0.1853 9.98 99.9
RSD (%) 0.43 0.65 0.25
Data is for illustrative purposes only.

Visualizations

Diagrams illustrating the experimental workflow and chemical principle provide a clear understanding of the process.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start prep_sample Prepare Sample: Weigh and Dissolve This compound start->prep_sample add_reagents Add Reagents: Water, Emulsifier, Solvent Mixture prep_sample->add_reagents adjust_ph Adjust pH to 2.0 with 0.5 M HCl add_reagents->adjust_ph setup_titration Set up Titrator: Immerse Electrodes and Buret Tip adjust_ph->setup_titration titrate Perform Potentiometric Titration with Hyamine® 1622 setup_titration->titrate record_volume Record Titrant Volume at Equivalence Point titrate->record_volume calculate Calculate Concentration of this compound record_volume->calculate end End calculate->end

Caption: Experimental workflow for the titrimetric determination of this compound.

G cluster_reactants Reactants in Aqueous Phase cluster_products Product in Organic Phase reactant_node reactant_node product_node product_node plus plus arrow oleyl_sulfate {Oleyl Sulfate Anion (Anionic Surfactant)|{C18H35OSO3-|{}}} ion_pair {Neutral Ion-Pair Complex|{[C18H35OSO3]-[R-N+(CH3)2-R']|{}}} oleyl_sulfate->ion_pair + hyamine {Hyamine® Cation (Cationic Titrant)|{R-N+(CH3)2-R'|{}}} hyamine->ion_pair

Caption: Chemical principle of the titration reaction.

References

Characterization of Sodium Oleyl Sulfate Using FT-IR and NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of sodium oleyl sulfate, a widely used anionic surfactant, employing Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These powerful analytical techniques are indispensable for verifying the chemical structure, assessing purity, and ensuring the quality of raw materials and formulated products in the pharmaceutical and chemical industries. This application note outlines the fundamental principles of each technique, provides detailed experimental protocols for sample preparation and analysis, and presents expected quantitative data for the comprehensive characterization of this compound.

Introduction

This compound is an anionic surfactant valued for its emulsifying, foaming, and wetting properties. It finds extensive application in pharmaceuticals, cosmetics, and various industrial formulations. The precise chemical structure and purity of this compound are critical to its performance and safety. FT-IR and NMR spectroscopy are cornerstone analytical methods for the molecular-level characterization of such compounds. FT-IR provides information about the functional groups present, while NMR elucidates the detailed molecular structure and connectivity of atoms. This document serves as a practical guide for utilizing these techniques for the robust characterization of this compound.

Principles of Analysis

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds within the molecule. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of characteristic functional groups. For this compound, FT-IR is instrumental in confirming the presence of the sulfate ester group and the long alkyl chain.

NMR Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure, including the connectivity of atoms and the number of protons in a given environment. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the complete structural elucidation of this compound.

Experimental Protocols

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

The ATR technique is a simple and rapid method for acquiring FT-IR spectra of solid and liquid samples with minimal preparation.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of this compound powder (approximately 5-10 mg) directly onto the center of the ATR crystal to ensure complete coverage.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 600 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-averaged)

  • Data Format: Absorbance

Data Processing:

  • Perform a baseline correction if necessary.

  • Identify and label the characteristic absorption peaks.

dot

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure FTIR_Scan Perform FT-IR Scan Apply_Pressure->FTIR_Scan Baseline_Correction Baseline Correction FTIR_Scan->Baseline_Correction Peak_Identification Peak Identification Baseline_Correction->Peak_Identification Structural_Confirmation Structural Confirmation Peak_Identification->Structural_Confirmation NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Sample Weigh this compound Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire ¹H NMR Spectrum Filter->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Filter->Acquire_13C Processing Fourier Transform & Phasing Acquire_1H->Processing Acquire_13C->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration (¹H) Referencing->Integration Assignment Peak Assignment Integration->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation Data_Integration cluster_data Spectroscopic Data cluster_interpretation Interpretation & Confirmation cluster_result Final Characterization FTIR_Data FT-IR Data (Functional Groups) Alkyl_Chain Alkyl Chain Structure FTIR_Data->Alkyl_Chain Sulfate_Group Sulfate Ester Confirmation FTIR_Data->Sulfate_Group NMR_Data NMR Data (¹H & ¹³C Connectivity) NMR_Data->Alkyl_Chain Olefinic_Group Olefinic Group Position NMR_Data->Olefinic_Group NMR_Data->Sulfate_Group Final_Structure This compound Structure Confirmed Alkyl_Chain->Final_Structure Olefinic_Group->Final_Structure Sulfate_Group->Final_Structure

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Sodium Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleyl sulfate is an anionic surfactant of interest in various pharmaceutical and cosmetic formulations. Its accurate quantification is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with Evaporative Light Scattering Detection (ELSD), a universal detection method suitable for compounds lacking a strong UV chromophore.

Experimental Protocol

This protocol is based on established methods for the analysis of similar long-chain alkyl sulfates.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Ammonium acetate.

  • Standard: this compound reference standard.

Chromatographic Conditions

A gradient elution is often employed to ensure good separation and peak shape for long-chain surfactants.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B; 5-20 min: 50% to 95% B (linear); 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 70°C
Gas Flow (Nitrogen) 1.3 L/min
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a mixture of Methanol and Water (60:40 v/v).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the Methanol:Water diluent to achieve concentrations in the desired linear range (e.g., 0.05 mg/mL to 0.5 mg/mL).

  • Sample Preparation: For formulated products, accurately weigh a portion of the sample, dissolve it in the diluent, and sonicate for 10 minutes to ensure complete dissolution.[2] Filter the solution through a 0.45 µm nylon membrane filter before injection.[2] The final concentration should fall within the linear range of the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound based on typical performance for similar alkyl sulfates.

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Typical Chromatographic Data

CompoundExpected Retention Time (min)
This compound10 - 15

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Weigh Standard/Sample prep_start->weigh dissolve Dissolve in Diluent (Methanol:Water 60:40) weigh->dissolve sonic_filter Sonicate & Filter (0.45 µm) dissolve->sonic_filter dilute Prepare Working Standards & Samples sonic_filter->dilute prep_end Ready for Injection dilute->prep_end injection Inject Sample prep_end->injection hplc_system HPLC System (C18 Column, ELSD) separation Chromatographic Separation (Gradient Elution) injection->separation detection ELSD Detection separation->detection hplc_end Raw Data detection->hplc_end integration Peak Integration hplc_end->integration data_start Start Analysis data_start->integration calibration Calibration Curve (from Standards) integration->calibration quantification Quantify Analyte in Sample calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in various samples. The use of a C18 column with a gradient elution and ELSD detection ensures good separation and sensitive detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and formulation analysis of products containing this compound.

References

Application Notes and Protocols for Sodium Oleyl Sulfate in Enhanced Oil Recovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of sodium oleyl sulfate (SOS) as a surfactant in Enhanced Oil Recovery (EOR) research. The information compiled from various studies is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of SOS for improving oil recovery from reservoirs.

Introduction to this compound in Enhanced Oil Recovery

This compound is an anionic surfactant that has garnered attention in the field of chemical EOR due to its potential to mobilize residual oil trapped in reservoir pores after primary and secondary recovery methods. The primary mechanisms by which SOS contributes to enhanced oil recovery are the reduction of interfacial tension (IFT) between oil and water and the alteration of reservoir rock wettability.[1]

Key Functions of this compound in EOR:

  • Interfacial Tension Reduction: SOS molecules, possessing both a hydrophilic (sulfate) head and a hydrophobic (oleyl) tail, accumulate at the oil-water interface, significantly lowering the IFT. This reduction in interfacial forces helps to overcome the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be mobilized and displaced.

  • Wettability Alteration: Many oil reservoirs, particularly carbonate formations, are initially oil-wet, meaning the rock surface has a higher affinity for oil than for water. This condition hinders the displacement of oil by injected water. Anionic surfactants like this compound can adsorb onto the rock surface, altering its wettability towards a more water-wet state.[2] This change facilitates the spontaneous imbibition of water into the smaller pores and the subsequent displacement of oil.

Quantitative Data on Surfactant Performance in EOR

While specific quantitative data for this compound in EOR applications is limited in the reviewed literature, data from studies on the closely related surfactant, sodium lauryl sulfate (SLS), provides valuable insights into the potential performance of alkyl sulfates.

Table 1: Incremental Oil Recovery from Core Flooding Experiments using Sodium Lauryl Sulfate (SLS)

Core Sample TypeIncremental Oil Recovery (%)Reference
Berea Core (C1F)47.8 - 56.1[3]
Berea Core (C2F)49.3 - 58.5[3]
High-Porosity Core~23 (more than water flooding)[4]

Table 2: Effect of Surfactant Concentration on Oil Recovery (SLS)

Surfactant ConcentrationAdditional Oil RecoveryNotesReference
Critical Micelle Concentration (CMC)20%Surfactant flooding[3]
CMC23%Surfactant-polymer flooding[3]

Table 3: Wettability Alteration by Anionic Surfactants in Carbonate Rock

Surfactant SolutionInitial Contact Angle (°)Final Contact Angle (°)Reference
Smart water + 0.1 wt% SDS161Not specified

Note: The data presented for Sodium Lauryl Sulfate (SLS) is intended to serve as a proxy due to the limited availability of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

Interfacial Tension (IFT) Measurement

Objective: To determine the effectiveness of this compound solutions in reducing the interfacial tension between crude oil and brine.

Apparatus:

  • Pendant drop tensiometer

  • Syringe with a needle

  • Glass cuvette

  • High-resolution camera

  • Image analysis software

Protocol:

  • Solution Preparation: Prepare this compound solutions of various concentrations in synthetic brine that mimics the reservoir's formation water.

  • Apparatus Setup: Fill the glass cuvette with the prepared surfactant solution.

  • Oil Droplet Formation: Fill the syringe with the crude oil to be tested. Carefully form a pendant drop of oil at the tip of the needle, which is submerged in the surfactant solution.

  • Image Capture: Capture high-resolution images of the oil droplet over time as it reaches equilibrium.

  • Data Analysis: Use image analysis software to measure the shape of the oil droplet. The software calculates the interfacial tension based on the Young-Laplace equation, which relates the droplet shape to the IFT, gravity, and the density difference between the oil and the aqueous phase.

Wettability Alteration (Contact Angle Measurement)

Objective: To assess the ability of this compound to alter the wettability of reservoir rock from oil-wet to water-wet.

Apparatus:

  • Goniometer (Contact angle measurement device)

  • Rock substrate (e.g., polished carbonate or sandstone slice)

  • Environmental chamber to control temperature and pressure

  • Syringe for dispensing oil droplets

  • High-resolution camera

Protocol:

  • Substrate Preparation: Clean and dry the rock substrate thoroughly.

  • Aging: Age the rock substrate in crude oil for a specified period (e.g., several days to weeks) at reservoir temperature to establish an oil-wet condition.

  • Measurement Setup: Place the aged rock substrate in the environmental chamber of the goniometer, submerged in the this compound solution.

  • Oil Droplet Deposition: Carefully place a small droplet of crude oil onto the surface of the rock substrate using a syringe.

  • Image Capture and Analysis: Capture images of the oil droplet on the rock surface. The contact angle, which is the angle between the rock surface and the tangent of the oil-water interface, is measured using the goniometer's software. A decrease in the contact angle over time indicates a shift towards a more water-wet state.

Core Flooding Experiment

Objective: To evaluate the effectiveness of this compound in displacing residual oil from a reservoir rock core sample.

Apparatus:

  • Core holder

  • High-pressure pumps for injecting fluids

  • Fluid reservoirs for brine, oil, and surfactant solution

  • Pressure transducers

  • Effluent collector

  • Data acquisition system

Protocol:

  • Core Preparation: Select a representative reservoir core sample. Clean the core to remove any residual hydrocarbons and salts, then dry it completely.

  • Saturation:

    • Saturate the core with synthetic brine under vacuum.

    • Inject crude oil into the brine-saturated core until no more brine is produced, establishing the initial water saturation (Swi) and original oil in place (OOIP).

  • Water Flooding (Secondary Recovery): Inject brine into the core at a constant rate to simulate secondary recovery until oil production ceases. This establishes the residual oil saturation (Sor) after water flooding.

  • Surfactant Flooding (Tertiary Recovery): Inject the prepared this compound solution into the core at a constant rate.

  • Data Collection: Continuously monitor and record the injection pressure, differential pressure across the core, and the volume of oil and water produced in the effluent collector.

  • Analysis: Calculate the incremental oil recovery factor as the percentage of the residual oil in place (after water flooding) that is produced during the surfactant flood.

Visualizations

EOR_Mechanism cluster_0 Enhanced Oil Recovery with this compound Reservoir Oil Reservoir (Residual Oil Trapped) Injection Injection of This compound Solution Reservoir->Injection Mechanism Primary Mechanisms Injection->Mechanism IFT_Reduction Interfacial Tension Reduction Mechanism->IFT_Reduction Wettability_Alteration Wettability Alteration (Oil-wet to Water-wet) Mechanism->Wettability_Alteration Mobilization Oil Droplet Mobilization & Coalescence IFT_Reduction->Mobilization Wettability_Alteration->Mobilization Displacement Displacement of Oil Bank Mobilization->Displacement Production Increased Oil Production Displacement->Production

Caption: Mechanism of Enhanced Oil Recovery using this compound.

Core_Flooding_Workflow cluster_1 Core Flooding Experimental Workflow Start Start: Core Preparation (Cleaning & Drying) Saturate_Brine 1. Saturate Core with Brine Start->Saturate_Brine Saturate_Oil 2. Saturate with Crude Oil (Establish OOIP) Saturate_Brine->Saturate_Oil Water_Flood 3. Water Flooding (Establish Sor) Saturate_Oil->Water_Flood Surfactant_Flood 4. Inject this compound Solution Water_Flood->Surfactant_Flood Data_Collection 5. Monitor Pressure & Effluent Surfactant_Flood->Data_Collection Analysis 6. Calculate Oil Recovery Factor Data_Collection->Analysis End End Analysis->End

Caption: Workflow for a typical core flooding experiment.

Surfactant_Concentration_Effect cluster_2 Logical Relationship: Surfactant Concentration and EOR Concentration Surfactant Concentration IFT Interfacial Tension Concentration->IFT Decreases to CMC Wettability Wettability Alteration Concentration->Wettability Enhances Adsorption Surfactant Adsorption Concentration->Adsorption Increases Oil_Recovery Oil Recovery IFT->Oil_Recovery Increases Wettability->Oil_Recovery Increases Cost Economic Feasibility Adsorption->Cost Decreases

Caption: Relationship between surfactant concentration and EOR factors.

References

Application Notes and Protocols for Protein Denaturation Studies Using Sodium Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium oleyl sulfate, an anionic surfactant, in protein denaturation studies. Due to the extensive research and established protocols available for the closely related sodium dodecyl sulfate (SDS), this document leverages SDS as a primary model to describe the principles and applications of protein denaturation by anionic alkyl sulfates. The unique properties of this compound are highlighted, and considerations for its specific use are discussed.

Introduction to this compound for Protein Denaturation

This compound (SOS) is an anionic surfactant characterized by a long hydrophobic oleyl chain containing a cis-double bond and a hydrophilic sulfate head group.[1] This amphipathic nature allows it to interact with proteins, leading to the disruption of their native three-dimensional structure and subsequent denaturation. The denaturation process is crucial in various biochemical and biotechnological applications, including protein characterization, solubilization of inclusion bodies, and sample preparation for electrophoresis and mass spectrometry.[2][3][4]

While sodium dodecyl sulfate (SDS) is the most extensively studied anionic surfactant for protein denaturation, this compound presents unique physicochemical properties due to the kink in its hydrophobic tail introduced by the cis-double bond.[1] This structural feature influences its molecular packing, solubility, and critical micelle concentration (CMC).[1] For instance, a high-purity form of this compound (SOS-95) has a reported CMC of 0.028 mmol/L, which is significantly lower than the CMC of SDS (approximately 8 mmol/L in water).[1][5] This suggests that SOS may exhibit denaturing effects at lower concentrations compared to SDS.

Mechanism of Protein Denaturation by Anionic Surfactants

The denaturation of proteins by anionic surfactants like this compound and SDS is a multi-step process driven by both hydrophobic and electrostatic interactions.[6][7]

  • Initial Binding: At low concentrations, surfactant monomers bind to accessible hydrophobic patches on the protein surface. This initial interaction can sometimes lead to a more compact, molten globule-like state.[8][9]

  • Cooperative Unfolding: As the surfactant concentration increases, a cooperative binding process occurs. The hydrophobic tails of the surfactant molecules penetrate the protein's interior, disrupting the native hydrophobic core that stabilizes the protein's tertiary structure.[4][10]

  • Saturation and Linearization: At concentrations approaching and exceeding the CMC, the protein becomes saturated with surfactant molecules. The negatively charged sulfate head groups of the bound surfactant molecules create strong electrostatic repulsion along the polypeptide chain, causing it to unfold into a more linear, rod-like structure.[7] The protein is essentially coated with a uniform negative charge, masking its intrinsic charge.

The interaction is predominantly hydrophobic at sub-micellar concentrations and exclusively hydrophobic at micellar concentrations.[7] This process disrupts non-covalent bonds, including hydrophobic interactions and ionic bonds, leading to the loss of secondary and tertiary protein structure.[4]

Quantitative Data on Anionic Surfactant-Protein Interactions

The following tables summarize key quantitative data related to the physicochemical properties of this compound and sodium dodecyl sulfate, as well as their interactions with proteins.

Table 1: Physicochemical Properties of this compound and Sodium Dodecyl Sulfate

PropertyThis compound (SOS)Sodium Dodecyl Sulfate (SDS)Reference
Molecular Weight 370.5 g/mol 288.38 g/mol [11][12]
Chemical Formula C18H35NaO4SC12H25NaO4S[11][12]
Critical Micelle Concentration (CMC) in water ~0.028 mmol/L (for SOS-95)~8 mmol/L[1][5]
Appearance Not specified in detailWhite to off-white powder or paste[13]

Table 2: Effect of SDS on Protein Structure (Example: Human Serum Albumin)

ParameterNative HSAHSA + 4 mM SDSReference
Hydrodynamic Diameter (dh) 7.5 ± 0.5 nm10.5 ± 0.7 nm[14]
Secondary Structure (Far-UV CD) Primarily α-helicalDecrease in α-helices, increase in β-sheets and random coils[14]

Experimental Protocols

The following are generalized protocols for protein denaturation using anionic surfactants. While these are based on well-established methods for SDS, they can be adapted for this compound with adjustments for its lower CMC.

Protocol 1: General Protein Denaturation for Analysis (e.g., SDS-PAGE)

Objective: To completely denature a protein sample for electrophoretic separation based on molecular weight.

Materials:

  • Protein sample

  • This compound or sodium dodecyl sulfate

  • Tris-HCl buffer (pH 6.8)

  • Glycerol

  • β-mercaptoethanol or Dithiothreitol (DTT)

  • Bromophenol blue

  • Deionized water

Procedure:

  • Prepare a 2X Laemmli-type sample buffer:

    • 4% (w/v) this compound (or SDS)

    • 20% (v/v) Glycerol

    • 120 mM Tris-HCl, pH 6.8

    • 0.02% (w/v) Bromophenol blue

    • 10% (v/v) β-mercaptoethanol or 100 mM DTT (add fresh before use)

  • Mix the protein sample with the sample buffer: Combine the protein sample with an equal volume of the 2X sample buffer.

  • Heat the sample: Incubate the mixture at 95-100°C for 5-10 minutes. This step, in conjunction with the reducing agent, ensures complete denaturation and reduction of disulfide bonds.

  • Cool and load: After heating, briefly centrifuge the sample to collect the condensate and load the desired volume onto a polyacrylamide gel.

Protocol 2: Solubilization of Insoluble Proteins (Inclusion Bodies)

Objective: To solubilize aggregated proteins from inclusion bodies for subsequent purification.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Solubilization buffer: Lysis buffer containing 1-2% (w/v) this compound (or SDS).

  • High-speed centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

  • Isolate Inclusion Bodies: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C. Discard the supernatant.

  • Wash Inclusion Bodies: Resuspend the pellet in lysis buffer (optionally containing a non-ionic detergent like Triton X-100 to remove membrane contaminants) and centrifuge again. Repeat this step 2-3 times.

  • Solubilization: Resuspend the washed inclusion body pellet in the solubilization buffer containing this compound. Incubate with gentle agitation for 1-2 hours at room temperature.

  • Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material. The supernatant now contains the denatured, solubilized protein, which can be further purified under denaturing conditions or subjected to refolding protocols.

Visualizations

Mechanism of Protein Denaturation by an Anionic Surfactant

DenaturationMechanism NativeProtein Native Protein (Folded Structure) PartiallyUnfolded Partially Unfolded Intermediate (Surfactant Binding) NativeProtein->PartiallyUnfolded Low Surfactant Concentration SurfactantMonomers Surfactant Monomers (e.g., this compound) SurfactantMonomers->PartiallyUnfolded DenaturedComplex Denatured Protein-Surfactant Complex (Linearized Structure) PartiallyUnfolded->DenaturedComplex Increasing Surfactant Concentration (> CMC)

Caption: Mechanism of protein denaturation by an anionic surfactant.

Experimental Workflow for Protein Solubilization from Inclusion Bodies

SolubilizationWorkflow cluster_prep Sample Preparation cluster_solubilization Denaturation and Solubilization cluster_downstream Downstream Processing CellPellet Cell Pellet with Inclusion Bodies Lysis Cell Lysis (Sonication) CellPellet->Lysis Isolation Isolate Inclusion Bodies (Centrifugation) Lysis->Isolation Wash Wash Inclusion Bodies Isolation->Wash Solubilize Resuspend in Buffer with this compound Wash->Solubilize Clarify Clarify Lysate (Centrifugation) Solubilize->Clarify Purification Denaturing Purification (e.g., IMAC) Clarify->Purification Refolding Protein Refolding Clarify->Refolding

Caption: Workflow for solubilizing proteins from inclusion bodies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Sodium Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving sodium oleyl sulfate (SOS) in aqueous solutions. The following sections offer detailed experimental protocols and data-driven guidance to improve its solubility for various research applications.

Troubleshooting Guide

This guide addresses common issues faced during the dissolution of this compound in water.

Issue Potential Cause Troubleshooting Steps
Cloudy or turbid solution at room temperature The temperature of the solution is below the Krafft temperature (Tκ) of this compound. Below the Tκ, the solubility of the surfactant is significantly lower than its critical micelle concentration (CMC), leading to the presence of undissolved surfactant crystals.[1][2]1. Gently warm the solution while stirring. The temperature at which the solution becomes clear is the Krafft point. 2. Maintain the solution temperature above the Tκ during your experiment to ensure complete dissolution.
Precipitate forms upon addition of other components 1. pH-induced precipitation: In acidic conditions, anionic surfactants like SOS can form less soluble species.[3][4] 2. Salting out: High concentrations of electrolytes can decrease the solubility of surfactants.1. Measure the pH of the solution after adding all components. If acidic, adjust the pH to a neutral or slightly alkaline range using a suitable buffer. 2. If high salt concentrations are necessary for the experiment, consider using a co-solvent or hydrotrope to maintain the solubility of SOS.
Incomplete dissolution even with heating The concentration of this compound exceeds its solubility limit at the given temperature.1. Increase the temperature of the solution further, if experimentally permissible. 2. Add a co-solvent such as ethanol or propylene glycol to the aqueous solution. 3. Incorporate a hydrotrope like sodium xylenesulfonate to enhance solubility.
Phase separation observed over time The formulation is thermodynamically unstable at the storage temperature.1. Store the solution at a temperature above its Krafft point. 2. If refrigeration is required, the formulation may need to be warmed and agitated before use to redissolve any precipitate. 3. Consider reformulating with co-solvents or hydrotropes to improve stability at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the Krafft temperature and why is it important for dissolving this compound?

A1: The Krafft temperature (Tκ) is the minimum temperature at which an ionic surfactant, like this compound, forms micelles in an aqueous solution.[2] Below this temperature, the solubility of the surfactant is very low. Above the Krafft temperature, the solubility increases dramatically.[5] Therefore, to achieve a clear solution of this compound, it is crucial to work at a temperature above its Tκ.

Q2: How does temperature affect the solubility of this compound?

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvents can significantly enhance the solubility of surfactants.[7] Ethanol and propylene glycol are common co-solvents used for this purpose. For instance, studies on similar surfactants like sodium dodecyl sulfate have shown that its solubility is enhanced in ethanol-water mixtures. While specific quantitative data for this compound is limited, a similar trend is expected.

Q4: What are hydrotropes and how can they help dissolve this compound?

A4: Hydrotropes are compounds that increase the aqueous solubility of hydrophobic substances through a mechanism other than micellar solubilization.[8] They are particularly useful for preventing precipitation in formulations with high concentrations of surfactants or electrolytes. Sodium xylenesulfonate is a commonly used hydrotrope in detergent and cleaning formulations.[8][9] Adding a hydrotrope to your this compound solution can help maintain its solubility, especially in complex mixtures.

Q5: How does pH influence the solubility of this compound?

A5: The pH of the solution can affect the solubility of anionic surfactants like this compound. In acidic conditions, the sulfate head group can become protonated, potentially leading to the formation of a less soluble species and causing precipitation.[3][4][10] It is generally advisable to maintain a neutral to slightly alkaline pH to ensure maximum solubility.

Experimental Protocols

Determination of the Krafft Temperature (Tκ) of this compound

Objective: To determine the minimum temperature for the complete dissolution of this compound in water.

Methodology: This protocol is adapted from the general method for determining the Krafft point of surfactants.[1][2]

  • Preparation of the Surfactant Solution:

    • Prepare a dilute aqueous solution of this compound (e.g., 1% w/v).

    • If the solution is cloudy at room temperature, it indicates that the ambient temperature is below the Krafft point.

  • Cooling (if necessary):

    • If a precipitate is not visible at room temperature, cool the solution in an ice bath until a precipitate forms.

  • Heating and Observation:

    • Place the test tube containing the cloudy solution in a temperature-controlled water bath equipped with a magnetic stirrer.

    • Begin slowly heating the water bath at a rate of approximately 1-2 °C per minute while continuously stirring the surfactant solution.

    • Carefully observe the solution. The Krafft temperature is the temperature at which the last traces of the solid precipitate disappear, and the solution becomes clear.

  • Confirmation:

    • To confirm the Tκ, cool the clear solution until it becomes cloudy again.

    • Repeat the heating process to ensure the transition temperature is reproducible.

Diagram: Experimental Workflow for Krafft Point Determination

Krafft_Point_Workflow A Prepare SOS Solution (e.g., 1% w/v) B Cool Solution (if clear at RT) until precipitate forms A->B C Place in temperature-controlled water bath with stirring B->C D Heat slowly (1-2 °C/min) C->D E Observe for disappearance of precipitate D->E F Record Temperature (Krafft Point) E->F G Cool and reheat to confirm F->G

Caption: Workflow for determining the Krafft temperature of this compound.

Enhancing this compound Solubility with a Co-solvent (Ethanol)

Objective: To prepare a stable aqueous solution of this compound using ethanol as a co-solvent.

Methodology:

  • Solvent Preparation:

    • Prepare a series of ethanol-water mixtures with varying ethanol concentrations (e.g., 10%, 20%, 30% v/v).

  • Dissolution:

    • For each ethanol-water mixture, add a known amount of this compound to achieve the desired final concentration.

    • Stir the mixture at a constant temperature (e.g., 25 °C) until the solid is fully dissolved. If dissolution is slow, gentle warming can be applied.

  • Observation and Analysis:

    • Visually inspect the solutions for clarity.

    • Quantify the solubility in each co-solvent mixture by preparing saturated solutions, filtering the undissolved solid, and determining the concentration of the dissolved this compound in the filtrate using an appropriate analytical method (e.g., titration, HPLC).

  • Data Presentation:

    • Record the solubility of this compound in each ethanol-water mixture.

Table: Solubility of this compound in Ethanol-Water Mixtures (Hypothetical Data)

Ethanol Concentration (% v/v)Temperature (°C)Solubility ( g/100 mL)
025Low (may be below Tκ)
1025Increased
2025Significantly Increased
3025Optimal Solubility

Note: This table presents hypothetical data based on the expected trend for similar surfactants. Actual values should be determined experimentally.

Diagram: Logic for Co-solvent Selection

Cosolvent_Logic Start Inadequate SOS Solubility in Water Decision1 Is increasing temperature sufficient/desirable? Start->Decision1 UseCosolvent Employ a Co-solvent (e.g., Ethanol, Propylene Glycol) Decision1->UseCosolvent No PrepareMixtures Prepare varying concentrations of co-solvent in water UseCosolvent->PrepareMixtures DetermineSolubility Measure SOS solubility in each mixture PrepareMixtures->DetermineSolubility SelectOptimal Select optimal co-solvent concentration DetermineSolubility->SelectOptimal End Achieved Desired Solubility SelectOptimal->End

Caption: Decision process for using a co-solvent to enhance solubility.

Improving this compound Solubility with a Hydrotrope (Sodium Xylenesulfonate)

Objective: To increase the aqueous solubility and stability of this compound using sodium xylenesulfonate as a hydrotrope.

Methodology:

  • Hydrotrope Solution Preparation:

    • Prepare a stock solution of sodium xylenesulfonate in water (e.g., 40% w/v).

  • Titration and Observation:

    • Prepare a slurry of this compound in water at a concentration that does not fully dissolve at the desired temperature.

    • While stirring, slowly add the sodium xylenesulfonate stock solution dropwise to the this compound slurry.

    • Observe the concentration of the hydrotrope at which the solution becomes clear.

  • Quantitative Analysis:

    • Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of sodium xylenesulfonate.

    • Equilibrate the solutions at a constant temperature and measure the solubility of this compound as described in the co-solvent protocol.

  • Data Presentation:

    • Tabulate the solubility of this compound as a function of sodium xylenesulfonate concentration.

Table: Effect of Sodium Xylenesulfonate on this compound Solubility (Hypothetical Data)

Sodium Xylenesulfonate Conc. (% w/v)Temperature (°C)SOS Solubility ( g/100 mL)
025Baseline
525Increased
1025Further Increased
1525Significantly Increased

Note: This table presents hypothetical data. The actual enhancement will depend on the specific experimental conditions.

Diagram: Mechanism of Hydrotropic Solubilization

Hydrotrope_Mechanism cluster_2 Enhanced Solubility SOS SOS Aggregate Hydrotrope Hydrotrope (e.g., NaXS) SolubilizedSOS Solubilized SOS H1 H SolubilizedSOS->H1 H2 H SolubilizedSOS->H2 H3 H SolubilizedSOS->H3 H4 H SolubilizedSOS->H4

Caption: Conceptual diagram of hydrotropes enhancing SOS solubility.

References

Technical Support Center: Preventing Precipitation of Sodium Oleyl Sulfate in Hard Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium oleyl sulfate in hard water conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy or forming a precipitate in hard water?

A1: The cloudiness or precipitate is due to the interaction between the negatively charged sulfate head of the this compound molecules and the positively charged divalent cations present in hard water, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] These cations replace the sodium (Na⁺) counter-ion of the surfactant, forming insoluble calcium or magnesium oleyl sulfate salts.[1]

Q2: What is "hard water" and how is it measured?

A2: Hard water is characterized by a high concentration of dissolved minerals, particularly calcium and magnesium ions.[3] Water hardness is typically measured in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents or grains per gallon (gpg). The general classification is as follows[3][4]:

Hardness ClassificationConcentration (mg/L or ppm as CaCO₃)
Soft0 - 60
Moderately Hard61 - 120
Hard121 - 180
Very Hard> 180

Q3: What are the primary methods to prevent the precipitation of this compound in hard water?

A3: The most common and effective methods include:

  • Addition of Chelating Agents: Agents like Ethylenediaminetetraacetic acid (EDTA) sequester (bind to) the hard water cations, preventing them from reacting with the surfactant.[2][5]

  • Incorporation of Co-surfactants: Adding nonionic or amphoteric surfactants can improve the overall stability of the formulation in hard water.[6]

  • pH Adjustment: The stability of the formulation can be influenced by pH.

Q4: How do chelating agents like EDTA work?

A4: Chelating agents are molecules that can form multiple bonds to a single metal ion. EDTA, for example, wraps around calcium and magnesium ions, forming a stable, water-soluble complex. This complex prevents the Ca²⁺ and Mg²⁺ ions from being available to react with the this compound.

Troubleshooting Guide

Issue: Observation of turbidity or precipitation in the this compound solution.

This troubleshooting guide will help you identify the cause of the precipitation and implement an effective solution.

G start Precipitation Observed check_water Step 1: Confirm Water Hardness Is the water source known to be hard? start->check_water add_chelator Step 2: Add a Chelating Agent (e.g., EDTA) check_water->add_chelator Yes contact_support Consult Further Technical Support check_water->contact_support No, water is soft check_concentration Step 3: Optimize Chelator Concentration Is precipitation still present? add_chelator->check_concentration add_cosurfactant Step 4: Incorporate a Co-surfactant (e.g., nonionic or amphoteric) check_concentration->add_cosurfactant Yes check_concentration->contact_support No, precipitation resolved check_compatibility Step 5: Verify Component Compatibility Are all formulation components compatible? add_cosurfactant->check_compatibility check_compatibility->contact_support Issue Persists check_compatibility->contact_support Precipitation resolved

Figure 1. Troubleshooting workflow for this compound precipitation.

Quantitative Data

Note: This data is for illustrative purposes using Sodium Dodecyl Sulfate (SDS) as a proxy. Experimental validation is highly recommended for your specific this compound formulation.

Table 1: Effect of Water Hardness on Anionic Surfactant Solution Turbidity

Water Hardness (ppm as CaCO₃)SDS Concentration (mM)Resulting Turbidity (NTU)
0 (Deionized Water)10< 1
1001045
20010110
30010250

Table 2: Effectiveness of EDTA in Preventing Anionic Surfactant Precipitation in Hard Water (200 ppm)

SDS Concentration (mM)EDTA Concentration (mM)Resulting Turbidity (NTU)
100110
100.560
101.015
102.0< 5

Experimental Protocols

Protocol 1: Determination of Precipitation by Turbidity Measurement

This protocol outlines the procedure for quantifying the precipitation of this compound in hard water by measuring the turbidity of the solution.

1. Materials:

  • This compound

  • Deionized water

  • Calcium chloride (CaCl₂) and Magnesium chloride (MgCl₂) stock solutions

  • Turbidimeter

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of hard water solutions with varying concentrations of Ca²⁺ and Mg²⁺ (e.g., 50, 100, 200, 300 ppm as CaCO₃).

  • In a series of volumetric flasks, add a known volume of the this compound stock solution.

  • Dilute to the final volume with the different hard water solutions.

  • Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.

  • Gently invert each flask to ensure homogeneity before measurement.

  • Calibrate the turbidimeter according to the manufacturer's instructions.

  • Measure the turbidity of each solution in Nephelometric Turbidity Units (NTU).

Protocol 2: Evaluating the Efficacy of a Chelating Agent

This protocol details the method to assess the effectiveness of a chelating agent, such as EDTA, in preventing the precipitation of this compound.

1. Materials:

  • This compound

  • Hard water of a known concentration (e.g., 200 ppm as CaCO₃)

  • Stock solution of the chelating agent (e.g., Tetrasodium EDTA)

  • Turbidimeter

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a stock solution of the chelating agent in deionized water.

  • In a series of volumetric flasks, add a known volume of the this compound stock solution.

  • Add varying volumes of the chelating agent stock solution to each flask.

  • Dilute to the final volume with the hard water solution.

  • Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.

  • Gently invert each flask to ensure homogeneity.

  • Measure the turbidity of each solution using a calibrated turbidimeter.

Visualizations

Chelation of Divalent Cations by EDTA

The following diagram illustrates the mechanism by which EDTA sequesters a divalent cation (M²⁺), such as Ca²⁺ or Mg²⁺, preventing it from interacting with the anionic surfactant.

G cluster_before Before Chelation cluster_after After Chelation with EDTA SOS- This compound (SOS⁻) Precipitate Insoluble Precipitate (M(OS)₂) SOS-->Precipitate M2+ Divalent Cation (M²⁺) M2+->Precipitate SOS_stable This compound (SOS⁻) (Remains in Solution) EDTA_M EDTA-M²⁺ Complex (Stable and Soluble) EDTA EDTA EDTA->EDTA_M M2+_2 Divalent Cation (M²⁺) M2+_2->EDTA_M

Figure 2. Mechanism of EDTA in preventing precipitation.

References

Technical Support Center: Troubleshooting Emulsion Instability with Sodium Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion instability issues when using sodium oleyl sulfate as an emulsifier.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in an emulsion?

This compound is an anionic surfactant.[1][2][3] In an emulsion, its primary role is to act as an emulsifying agent, which allows for the formation of finely dispersed mixtures of otherwise immiscible liquids like oil and water.[1] Its molecular structure contains both a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. This amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension and creating a barrier around the dispersed droplets to prevent them from coalescing.[4]

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and how does it influence emulsion type?

The HLB value of a surfactant indicates whether it is more hydrophilic or lipophilic. While specific HLB values for this compound can vary slightly by manufacturer, anionic surfactants like it typically have high HLB values. For instance, the related compound sodium lauryl sulfate has an HLB value of approximately 40.[5] Surfactants with high HLB values (typically 8-18) are hydrophilic and are best suited for creating oil-in-water (O/W) emulsions.[6][7] Therefore, this compound is most effective for dispersing oil droplets within a continuous aqueous phase.

Q3: What are the common mechanisms of emulsion instability?

Emulsions are thermodynamically unstable systems that can break down over time through several mechanisms:[8][9]

  • Creaming/Sedimentation: The migration of dispersed droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences between the two phases. This is often a reversible process.[9]

  • Flocculation: The aggregation of droplets into clusters without the rupture of the interfacial film. This is also potentially reversible.[9]

  • Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the number of droplets and ultimately phase separation. This is an irreversible process.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

Troubleshooting Guide

Q4: My O/W emulsion stabilized with this compound is showing signs of creaming. What should I do?

Creaming is often a precursor to more severe instability like coalescence.[9] Here are the common causes and potential solutions:

Potential Cause Recommended Solution Explanation
Insufficient Viscosity of Continuous Phase Increase the viscosity of the aqueous (continuous) phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer).A more viscous continuous phase slows the movement of the dispersed oil droplets, hindering their ability to rise to the top.[10]
Large Droplet Size Optimize your homogenization process (e.g., increase mixing speed, time, or pressure) to reduce the average droplet size.Smaller droplets are less affected by gravity and have a lower tendency to cream, as described by Stokes' Law.[10]
Low Surfactant Concentration Increase the concentration of this compound.Insufficient surfactant may not adequately cover the surface of all oil droplets, leading to instability. Increased surfactant concentration can lead to smaller droplet sizes and better stability.[11]

Q5: I'm observing droplet coalescence and phase separation. How can I improve the stability of my emulsion?

Coalescence indicates a failure of the interfacial film. This is a critical issue that requires immediate attention.

Potential Cause Recommended Solution Explanation
Inadequate Electrostatic Repulsion (Low Zeta Potential) Adjust the pH of the continuous phase or modify the electrolyte concentration.As an anionic surfactant, this compound imparts a negative charge to the oil droplets. A sufficiently high negative zeta potential (typically ≤ -25 mV) creates strong repulsive forces between droplets, preventing them from coalescing.[12]
Incorrect pH Adjust the pH to a range where this compound is most effective. For anionic surfactants, stability is often greater at neutral to alkaline pH.At low pH, some anionic surfactants can undergo hydrolysis, reducing their effectiveness at the interface and leading to destabilization.[13]
High Electrolyte Concentration Reduce the concentration of salts in the aqueous phase.High concentrations of electrolytes can compress the electrical double layer around the droplets, shielding the negative charge and reducing the repulsive forces, which can lead to coalescence.[14]
Temperature Fluctuations Store the emulsion at a consistent, controlled temperature.Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher likelihood of coalescence. It can also decrease the viscosity of the continuous phase.

// Node Definitions start [label="Emulsion Instability Observed\n(Creaming, Coalescence, etc.)", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_visual [label="Visual Assessment:\nCreaming/Sedimentation or\nCoalescence/Phase Separation?", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; creaming_path [label="Address Creaming/\nSedimentation", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coalescence_path [label="Address Coalescence/\nPhase Separation", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_viscosity [label="Increase Continuous\nPhase Viscosity", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_droplet_size [label="Reduce Droplet Size\n(Optimize Homogenization)", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_zeta [label="Measure Zeta Potential", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; is_zeta_ok [label="Is |Zeta Potential| > 25 mV?", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_electrolytes [label="Modify Electrolyte\nConcentration", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; re_evaluate [label="Re-evaluate Emulsion\nStability", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; stable [label="Emulsion Stable", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="Still Unstable:\nConsider Co-surfactant\nor Alternative Emulsifier", shape=rectangle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_visual; check_visual -> creaming_path [label="Creaming"]; check_visual -> coalescence_path [label="Coalescence"]; creaming_path -> increase_viscosity; creaming_path -> reduce_droplet_size; increase_viscosity -> re_evaluate; reduce_droplet_size -> re_evaluate; coalescence_path -> check_zeta; check_zeta -> is_zeta_ok; is_zeta_ok -> re_evaluate [label="Yes"]; is_zeta_ok -> adjust_ph [label="No"]; is_zeta_ok -> adjust_electrolytes [label="No"]; adjust_ph -> re_evaluate; adjust_electrolytes -> re_evaluate; re_evaluate -> stable [label="Problem Solved"]; re_evaluate -> unstable [label="Problem Persists"]; }

Caption: Effect of pH and electrolytes on droplet stability.

Experimental Protocols

To quantitatively assess emulsion stability, the following experimental protocols are recommended.

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement

This protocol determines the mean droplet size and the breadth of the size distribution, which are critical indicators of stability. [15][16]

  • Objective: To measure the mean droplet diameter and PDI of the emulsion. An increase in droplet size over time is indicative of coalescence.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Methodology:

    • Sample Preparation: Dilute the emulsion sample with the continuous phase (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects. The exact dilution factor will depend on the initial concentration of the emulsion and the instrument's specifications.

    • Instrument Setup: Set the measurement temperature, typically to 25°C. Ensure the correct refractive index and viscosity values for the dispersant (continuous phase) are entered into the software.

    • Measurement:

      • Transfer the diluted sample into a clean cuvette.

      • Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 1-2 minutes.

      • Perform the measurement. Typically, this involves acquiring data from 3-5 runs.

    • Data Analysis: The software will report the Z-average diameter (mean size) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered acceptable for many formulations. Record these values and repeat the measurement at various time points (e.g., 0, 24, 48 hours) to monitor changes.

Protocol 2: Zeta Potential Measurement

This protocol measures the surface charge of the droplets, which is a primary indicator of electrostatic stability. [12][17]

  • Objective: To determine the zeta potential of the dispersed droplets. For emulsions stabilized by this compound, a high negative value (e.g., ≤ -25 mV) is desired for good stability. [12]* Instrumentation: An instrument capable of measuring electrophoretic light scattering (ELS), often combined with a DLS system.

  • Methodology:

    • Sample Preparation: Dilute the emulsion in the original continuous phase. It is crucial to dilute with the original filtrate or a solution of identical ionic strength to avoid altering the electrical double layer. [18] 2. Instrument Setup:

      • Select the appropriate cell for zeta potential measurement (e.g., a folded capillary cell).

      • Rinse the cell thoroughly with the dispersant and then with the diluted sample.

      • Fill the cell with the diluted sample, ensuring no air bubbles are trapped between the electrodes.

    • Measurement:

      • Place the cell in the instrument and allow it to equilibrate.

      • Apply the electric field and perform the measurement. The instrument measures the velocity of the particles (electrophoretic mobility) and calculates the zeta potential using the Smoluchowski or a similar model. [12][19] 4. Data Analysis: Record the mean zeta potential and its standard deviation. Compare values between different formulations or as a function of pH or electrolyte concentration to diagnose instability.

The following diagram provides a decision guide for selecting the appropriate characterization technique.

G start Need to Characterize Emulsion Stability q1 Is the primary concern droplet aggregation and phase separation? start->q1 q2 Is the primary concern gravitational separation (creaming/sedimentation)? start->q2 zeta Measure Zeta Potential (Protocol 2) q1->zeta Yes dls Measure Particle Size & PDI over time (Protocol 1) q1->dls Yes q2->dls Also useful to check for size changes rheology Measure Viscosity of Continuous Phase q2->rheology Yes visual Visual Observation & Centrifugation Tests q2->visual Yes

Caption: Guide for selecting characterization methods.

References

Technical Support Center: Foam Stability of Sodium Oleyl Sulfate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the foam stability of sodium oleyl sulfate solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments involving the foam stability of this compound.

Q1: My this compound solution is not producing a stable foam. What are the potential causes?

A1: Several factors can contribute to poor foam stability. These include:

  • Concentration of this compound: Ensure the concentration is at or above the critical micelle concentration (CMC). Below the CMC, there may not be enough surfactant molecules to stabilize the foam structure effectively. The CMC for this compound with high double bond retention has been reported to be around 0.028 mmol/L.[1]

  • pH of the Solution: The pH can significantly influence the surface charge of the surfactant molecules and the overall stability of the foam. For anionic surfactants like this compound, foam stability can be affected by changes in pH.[2][3]

  • Presence of Electrolytes: The type and concentration of salts in your solution can either enhance or reduce foam stability by affecting the electrostatic interactions between surfactant molecules at the air-water interface.[4]

  • Temperature: Higher temperatures generally decrease foam stability by increasing liquid drainage and the rate of bubble coalescence.[5][6]

  • Impurities: The presence of impurities, especially oils or other surface-active agents, can destabilize the foam.[7][8]

Q2: How does the addition of electrolytes like sodium chloride (NaCl) affect the foam stability of my this compound solution?

A2: The effect of NaCl on the foam stability of anionic surfactant solutions is complex and depends on the surfactant concentration.[9]

  • Below a critical surfactant concentration: The addition of NaCl can decrease foam stability. The salt ions shield the electrostatic repulsion between the charged surfactant head groups, leading to a less stable foam film.[9]

  • Above a critical surfactant concentration: The presence of NaCl can improve foam stability. The salt reduces the repulsion between surfactant molecules, allowing for a more tightly packed interfacial layer, which enhances foam stability.[4][9]

Q3: What is the optimal pH for maximizing the foam stability of this compound?

A3: For anionic surfactants like sodium dodecyl sulfate (SDS), which is structurally similar to this compound, the optimal pH for foam stability is often observed around neutral (pH ~6-7).[2] Extreme pH values can alter the charge density at the air-water interface and affect the intermolecular forces that stabilize the foam lamellae. It is recommended to perform a pH screening study for your specific formulation to determine the optimal pH.

Q4: My foam collapses too quickly. How can I improve its stability?

A4: To enhance foam stability, consider the following:

  • Increase Surfactant Concentration: Ensure you are working above the CMC.

  • Optimize Electrolyte Concentration: If your system allows, experiment with adding a salt like NaCl, particularly if your surfactant concentration is high.

  • Adjust pH: Buffer your solution to the optimal pH for foam stability, which is typically near neutral for anionic surfactants.

  • Add a Foam Booster: The addition of a co-surfactant or a fatty alcohol can significantly enhance foam stability by improving the packing of surfactant molecules at the interface and increasing the surface viscosity.[10]

  • Control Temperature: Conduct your experiments at a lower, controlled temperature to reduce the rate of foam decay.[5]

Q5: I'm observing inconsistent results in my foam stability measurements. What could be the cause?

A5: Inconsistent results can stem from several experimental variables:

  • Method of Foam Generation: Ensure you are using a standardized and reproducible method for foam generation, such as the Ross-Miles or Bikerman test.[11][12][13] The vigor and method of agitation can significantly impact the initial foam properties.

  • Cleanliness of Glassware: Any residual contaminants on your glassware can act as antifoaming agents. Thoroughly clean all glassware before use.

  • Environmental Conditions: Factors like ambient temperature and even humidity can influence foam stability.[14] Conduct experiments in a controlled environment.

  • Water Quality: The purity of the water used can affect the results due to the presence of unknown ions. Use high-purity, deionized, or distilled water.

Q6: A powdery or lipid layer is forming on top of my foaming solution. What is causing this?

A6: This issue typically arises from either insufficient solubilizing agent for the lipid content or inadequate mixing of the surfactant/solubilizer with the lipid phase before adding it to the aqueous phase.[15][16] To resolve this, first, check the ratio of your surfactant to any oily components. Ensure there is a significant excess of the surfactant. Second, ensure thorough mixing of the oil phase into the surfactant solution before adding it to the bulk water phase.[15][16]

Data Presentation: Factors Affecting Foam Stability

The following tables summarize quantitative data on factors affecting the foam stability of anionic surfactants. Note: Specific quantitative data for this compound is limited in the public domain. The data presented here for similar anionic surfactants like Sodium Dodecyl Sulfate (SDS) and α-Olefin Sulfonate (AOS) illustrates the expected trends.

Table 1: Effect of NaCl Concentration on Foam Half-Life of a 1.0 wt% IOS Surfactant Solution

NaCl Concentration (wt%) Foam Half-Decay Time (s)
0 Data not provided
5 ~150
10 ~200
15 ~250
20 ~280

(Data adapted from Hosseini-Nasab et al. for an Internal Olefin Sulfonate (IOS) surfactant. This demonstrates the general trend of increasing foam stability with salt concentration for some anionic surfactants above a certain concentration.)[17]

Table 2: Effect of pH on Foam Half-Life of a 1 cmc SDS Solution

pH Foam Half-Life (minutes)
2 ~1.5
4 ~2.5
6 ~3.5
8 ~3.0
10 ~2.8

(Data interpreted from graphical representations in Emami et al. for Sodium Dodecyl Sulfate (SDS). This illustrates the trend of optimal foam stability around a neutral pH.)[2]

Table 3: Effect of Temperature on Foam Half-Life of Various Surfactant Solutions

Temperature (°C) LAS-30 (Anionic) Half-Life (s) HSB1214 (Amphoteric) Half-Life (s)
15 ~1150 ~700
25 ~1050 ~500
35 ~1000 ~400
45 ~950 ~350

(Data adapted from Zhang et al. for Sodium Lauryl Benzene Sulfonate (LAS-30). This shows the general trend of decreasing foam stability with increasing temperature.)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Ross-Miles Method for Foamability and Foam Stability (ASTM D1173)

This method is used to measure the initial foam height (foamability) and the decay of that foam over time (foam stability).[11]

  • Apparatus:

    • A jacketed glass tube (receiver) of specific dimensions with a drain stopcock.

    • A pipette (reservoir) with a specified orifice size.

    • A constant temperature bath.

  • Procedure:

    • Prepare the this compound solution of the desired concentration.

    • Rinse the receiver and pipette with the test solution and allow them to drain.

    • Add 200 mL of the solution to the receiver. Place the receiver in the constant temperature bath until it reaches the desired temperature.

    • Fill the pipette with 50 mL of the test solution.

    • Position the pipette vertically over the center of the receiver so that the orifice is at the specified height above the liquid surface.

    • Open the pipette stopcock fully and allow the solution to run into the receiver. Start a stopwatch as the last of the solution leaves the pipette.

    • Immediately record the initial foam height (the total height minus the liquid height).

    • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[11]

2. Bikerman Method for Foam Stability

This dynamic method measures foam stability by establishing an equilibrium between foam formation and collapse.[12][18]

  • Apparatus:

    • A tall, cylindrical glass column with a fritted glass gas diffuser at the bottom.

    • A gas flowmeter to control the rate of gas (e.g., nitrogen or air) bubbling.

  • Procedure:

    • Add a specific volume (e.g., 40 mL) of the this compound solution to the cylindrical column.[12]

    • Start passing gas through the fritted diffuser at a constant, controlled flow rate.

    • The foam column will rise and eventually reach a steady-state height where the rate of foam generation is equal to the rate of foam collapse.

    • The maximum height of the foam column at this equilibrium is a measure of the foamability and dynamic stability.[12][18]

    • To measure foam decay, the gas flow can be stopped once the maximum height is reached, and the time for the foam to collapse to half its initial height (half-life) can be recorded.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Foam Stability Analysis

FoamStabilityWorkflow cluster_prep Solution Preparation cluster_exp Foam Generation & Measurement cluster_analysis Data Analysis A Prepare Sodium Oleyl Sulfate Solution B Adjust pH A->B C Add Electrolytes/ Foam Boosters B->C D Select Method (e.g., Ross-Miles) C->D E Generate Foam D->E F Measure Initial Foam Height E->F G Measure Foam Height over Time F->G H Calculate Foam Half-Life G->H I Compare Stability under different conditions H->I

Caption: Workflow for foam stability analysis.

Diagram 2: Factors Influencing Foam Stability

FoamStabilityFactors FoamStability Foam Stability Concentration Surfactant Concentration Concentration->FoamStability pH pH pH->FoamStability Temperature Temperature Temperature->FoamStability Electrolytes Electrolytes Electrolytes->FoamStability Additives Foam Boosters (e.g., Fatty Alcohols) Additives->FoamStability CMC > CMC CMC->Concentration Neutral ~ Neutral pH Neutral->pH LowTemp Lower Temp LowTemp->Temperature OptimalSalt Optimal [Salt] OptimalSalt->Electrolytes IncreasedPacking Increased Packing & Surface Viscosity IncreasedPacking->Additives

Caption: Interplay of factors affecting foam stability.

References

Navigating the Synthesis of Sodium Oleyl Sulfate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of sodium oleyl sulfate, the journey from laboratory-scale experiments to large-scale production can be fraught with challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the synthesis and scale-up process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing and mass transfer, especially during scale-up. - Degradation of the product due to excessive heat or acidic conditions.- Increase reaction time or temperature gradually while monitoring for side reactions. - Optimize the molar ratio of oleyl alcohol to the sulfating agent. - Ensure efficient agitation to improve contact between reactants. For larger scales, consider the reactor and impeller design. - Implement precise temperature control and consider a gradual cooling process.
Product Discoloration (Yellowing or Browning) - Oxidation of the oleyl alcohol or the final product. - Presence of impurities in the starting materials. - Overheating during the reaction or drying process.- Perform the reaction under an inert atmosphere (e.g., nitrogen). - Use high-purity oleyl alcohol and sulfating agents. - Carefully control the reaction temperature and avoid localized overheating. Use a controlled drying method at a moderate temperature.
Low Double Bond Retention Rate - Aggressive sulfating agents (e.g., chlorosulfonic acid, sulfur trioxide) attacking the double bond.[1][2] - High reaction temperatures promoting side reactions at the double bond.- Utilize a milder sulfating agent such as sulfamic acid or a sulfur trioxide-pyridine complex.[3] - Employ a urea-modified sulfuric acid sulfating agent, which can reduce the acidity and minimize side reactions.[4] - Maintain a lower reaction temperature, though this may require longer reaction times.
Inconsistent Product Quality Between Batches - Variations in raw material quality. - Poor control over reaction parameters (temperature, time, mixing speed). - Inefficient heat dissipation at a larger scale, leading to temperature gradients.- Establish strict quality control specifications for all raw materials. - Implement a robust process control system to ensure consistent reaction conditions. - For scale-up, perform heat flow and mixing studies to ensure uniform conditions throughout the reactor.
Formation of Insoluble Byproducts - Polymerization of oleyl alcohol. - Sulfonation at the double bond leading to di-sulfated products. - Hydrolysis of the sulfate ester.- Use a less acidic sulfating agent to minimize polymerization. - Optimize the reaction conditions to favor sulfation at the hydroxyl group. - Ensure the neutralization step is carried out promptly and efficiently to prevent hydrolysis.
Difficulties in Purification - Presence of unreacted oleyl alcohol. - Contamination with inorganic salts from the neutralization step. - Formation of closely related byproducts that are difficult to separate.- Consider purification methods such as fractional crystallization or centrifugation. - Wash the product with a suitable solvent to remove unreacted starting materials. - For removal of inorganic salts, dialysis or ultrafiltration can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound?

A1: The primary challenge is maintaining the integrity of the double bond in the oleyl group. Many common sulfating agents are highly reactive and can lead to sulfonation or other side reactions at the double bond, resulting in a mixture of products and reduced purity of the desired this compound.[1][2] Managing the exothermic nature of the sulfation reaction is another critical challenge during scale-up, as inadequate heat removal can lead to localized overheating, promoting side reactions and product degradation.

Q2: Which sulfating agent is recommended for achieving a high double bond retention rate?

A2: For maximizing the double bond retention, sulfamic acid is a highly recommended sulfating agent. Research has shown that using sulfamic acid can achieve a double bond retention rate of up to 95.69%.[3] Another effective approach is the use of a sulfur trioxide-pyridine complex, which is a milder sulfating agent compared to free sulfur trioxide or chlorosulfonic acid.

Q3: How does reaction temperature affect the synthesis of this compound?

A3: Reaction temperature is a critical parameter that directly influences both the reaction rate and the selectivity. Higher temperatures generally increase the reaction rate but also significantly increase the likelihood of side reactions at the double bond, leading to lower purity and discoloration. It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising the integrity of the oleyl chain.

Q4: What are the key considerations for mixing and mass transfer during scale-up?

A4: As the reaction volume increases, achieving uniform mixing becomes more challenging. Poor mixing can lead to localized areas of high reactant concentration and temperature gradients, resulting in inconsistent product quality and the formation of byproducts.[5] It is essential to select appropriate reactor and impeller designs and to conduct mixing studies to ensure efficient mass and heat transfer throughout the reactor.

Q5: What are some common byproducts in this compound synthesis and how can they be minimized?

A5: Common byproducts include isomers with the sulfate group at different positions, di-sulfated products where the double bond has also reacted, and polymers of oleyl alcohol. To minimize these, it is crucial to use a mild and selective sulfating agent, maintain strict temperature control, and ensure a homogenous reaction mixture through efficient agitation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Comparison of Sulfating Agents on Double Bond Retention

Sulfating AgentDouble Bond Retention Rate (%)Purity (%)Reference
Sulfamic Acid95.69>95[3]
Unspecified (leading to SOS-77)77.38Not Specified[3]
Pyridine-Sulfur TrioxideNot Specified~95[1]
Chlorosulfonic Acid / Sulfuric Acid (on oleyl ether alcohols)~60Not Specified[1]
Chlorosulfonic Acid / Sulfuric Acid (on oleyl alcohol)~25Not Specified[1]

Table 2: Physicochemical Properties of High-Purity this compound (SOS-95)

PropertyValueUnitReference
Critical Micelle Concentration (CMC)0.028mmol/L[3]
Surface Tension at CMC (γcmc)31.96mN/m[3]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis using Sulfamic Acid (High Double Bond Retention)

This protocol is based on the method described for preparing this compound with a high double bond retention rate.[3]

Materials:

  • Oleyl alcohol

  • Sulfamic acid

  • Urea (as a catalyst/promoter)

  • Dimethylformamide (DMF) as a solvent

  • Sodium hydroxide solution for neutralization

  • Ethanol for purification

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve oleyl alcohol in DMF.

  • Add sulfamic acid and urea to the mixture. A typical molar ratio is Oleyl Alcohol : Sulfamic Acid : Urea = 1 : 1.2 : 0.53.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 3 hours with continuous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.

  • The crude this compound will precipitate. Filter the precipitate and wash it with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the purified this compound under vacuum.

Visualizations

Diagram 1: Synthesis Pathway of this compound

This diagram illustrates the primary reaction for the synthesis of this compound and the major side reaction that can occur at the double bond.

Synthesis_Pathway Oleyl_Alcohol Oleyl Alcohol Intermediate Oleyl Hydrogen Sulfate Oleyl_Alcohol->Intermediate + Sulfating Agent Side_Reaction Attack at Double Bond Oleyl_Alcohol->Side_Reaction + Aggressive Sulfating Agent Sulfating_Agent Sulfating Agent (e.g., SO3-Pyridine, Sulfamic Acid) Sulfating_Agent->Intermediate Sulfating_Agent->Side_Reaction SOS This compound (Desired Product) Intermediate->SOS + NaOH NaOH NaOH (Neutralization) NaOH->SOS Byproduct Di-sulfated/Other Byproducts Side_Reaction->Byproduct

Caption: Synthesis and side reaction pathways for this compound.

Diagram 2: Experimental Workflow for Scale-Up

This diagram outlines the logical steps and considerations for scaling up the synthesis of this compound from the laboratory to pilot and production scales.

Scale_Up_Workflow Lab_Scale Lab-Scale Synthesis (g scale) Process_Optimization Process Parameter Optimization Lab_Scale->Process_Optimization Initial Data QC Quality Control & Analytics Lab_Scale->QC Pilot_Scale Pilot-Scale Synthesis (kg scale) Process_Optimization->Pilot_Scale Optimized Protocol Troubleshooting1 Troubleshooting & Refinement Pilot_Scale->Troubleshooting1 Identify Issues Production_Scale Production-Scale (ton scale) Pilot_Scale->Production_Scale Validated Process Pilot_Scale->QC Troubleshooting1->Process_Optimization Feedback Loop Production_Scale->QC Final Product

Caption: Logical workflow for scaling up this compound synthesis.

References

Addressing inconsistencies in sodium oleyl sulfate CMC measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing inconsistencies in sodium oleyl sulfate (SOS) Critical Micelle Concentration (CMC) measurements. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reliable and reproducible results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why are my measured CMC values different from those reported in the literature?

A1: Discrepancies between experimental and literature values are common and can stem from several factors. The most critical factors to investigate are:

  • Purity of this compound: Commercial surfactants can have varying levels of purity and may contain isomers or residual reactants from synthesis. Even small amounts of impurities, especially surface-active ones, can significantly alter the CMC. It is recommended to verify the purity of your sample or use a high-purity grade, such as SOS-95.[1]

  • Experimental Conditions: The CMC is highly sensitive to the experimental environment.[2] Ensure your conditions (temperature, pH, solvent) precisely match those cited in the literature you are referencing.

  • Measurement Technique: Different measurement techniques can yield slightly different CMC values because they measure changes in different physical properties of the solution (e.g., surface vs. bulk properties).[2][3] A reported value of 0.028 mmol/L for high-purity this compound was determined using equilibrium surface tension measurements.[1]

Q2: My surface tension plot does not show a sharp "break" at the CMC. What does this mean?

A2: A poorly defined inflection point in a surface tension vs. log-concentration plot often indicates the presence of impurities. Surface-active impurities can cause a minimum to appear in the curve around the CMC, masking the true break point.[3]

  • Troubleshooting Steps:

    • Purify the Surfactant: If possible, purify your this compound sample.

    • Use High-Purity Water: Ensure the solvent (typically deionized or distilled water) is free from organic contaminants.

    • Check for Equipment Contamination: Thoroughly clean all glassware and the tensiometer probe to remove any residual surfactants or contaminants.

Q3: My conductivity measurements are noisy or show a gradual slope change instead of a clear break.

A3: This issue can arise from several sources:

  • Temperature Fluctuations: Conductivity is highly dependent on temperature. Ensure your sample is in a thermostatically controlled water bath and has reached thermal equilibrium before and during measurement.[4]

  • Inadequate Mixing: Ensure the solution is homogenous after each addition of concentrated surfactant, but avoid vigorous stirring that can introduce air bubbles. Use a magnetic stirrer at a slow, steady speed.

  • Electrode Issues: The conductivity probe must be clean and properly calibrated. Fouling of the electrode surface can lead to erratic readings.

Q4: The fluorescence probe I'm using (e.g., pyrene) seems to be giving inconsistent results. Is this possible?

A4: Yes, while fluorescence spectroscopy is a very sensitive method, inconsistencies can occur.

  • Probe Concentration: The concentration of the probe itself is critical. While it should be low (typically < 1 µM), its concentration must be consistent across all samples.[5]

  • Probe Purity and Stability: Ensure the purity of the fluorescent probe. Some probes can degrade over time, especially when exposed to light.

  • Instrument Settings: Excitation and emission slit widths can affect the intensity ratios used to determine the CMC.[5] Use consistent settings for all measurements in a series.

  • Contamination: The presence of quenching impurities in the surfactant or solvent can interfere with the probe's fluorescence.

Frequently Asked Questions (FAQs)

What is the expected CMC range for this compound?

The CMC of this compound is influenced by its purity. A reported value for a high-purity sample (SOS-95) is 0.028 mmol/L .[1] However, values for commercial-grade products may vary due to the presence of different isomers and impurities. The cis double bond in the oleyl chain introduces a "kink" that affects how the molecules pack into micelles, distinguishing it from its saturated counterparts.[1]

How does temperature affect the CMC of this compound?

For ionic surfactants like this compound, the relationship between temperature and CMC is often not linear. Typically, the CMC value will decrease as the temperature rises from a low point, reach a minimum (often around 25 °C), and then begin to increase with further temperature increases.[6] This U-shaped behavior is a result of two competing effects: the decreased hydration of the hydrophilic head group (favoring micellization) and the disruption of the structured water around the hydrophobic tail (disfavoring micellization).[6]

What is the impact of pH on the CMC?

While the sulfate head group of this compound is a strong electrolyte and remains ionized over a wide pH range, extreme pH values can potentially lead to hydrolysis of the surfactant. For most applications in the neutral pH range, minor pH variations are not expected to cause significant shifts in the CMC. However, if other ionizable additives are present, pH can become a critical factor.

How do salts and other additives affect the measured CMC?

The presence of electrolytes (salts) in an aqueous solution of an ionic surfactant like this compound will typically decrease the CMC.[6] The added counter-ions (e.g., Na⁺ from NaCl) shield the electrostatic repulsion between the negatively charged sulfate head groups, making it easier for micelles to form at a lower surfactant concentration.[6] Organic additives, depending on their nature, can either increase or decrease the CMC.

Data Summary: Factors Influencing this compound CMC
FactorEffect on CMCRationale
Purity Higher purity generally leads to a more defined and potentially lower CMC. Impurities can significantly increase or decrease the apparent CMC.Impurities interfere with the self-assembly process.[5]
Temperature Exhibits a U-shaped curve; CMC first decreases and then increases with rising temperature.A balance between dehydration of head groups and disruption of water structure around the tails.[6]
Ionic Strength (Salts) Increasing salt concentration significantly decreases the CMC.Added counter-ions shield electrostatic repulsion between surfactant head groups, promoting micellization.[6]
pH Minimal effect in the neutral range; potential for hydrolysis at extreme pH.The sulfate head group is from a strong acid and remains ionized.
Measurement Method Can cause slight variations in the determined value.Different methods measure different physical properties (e.g., surface vs. bulk) which change at the onset of micellization.[2]

Experimental Protocols

Method 1: CMC Determination by Surface Tensiometry

This method relies on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[7]

  • Preparation: Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC (e.g., 10 mM). Prepare a series of dilutions from the stock solution, covering a range both below and above the expected CMC (e.g., from 0.001 mM to 1 mM).

  • Temperature Control: Place the sample cup in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C). Allow each solution to reach thermal equilibrium before measurement.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).[8] Ensure the probe is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[8]

  • CMC Determination: The plot will show two linear regions. The CMC is the concentration at the intersection point of the regression lines drawn through these two regions.[7]

Method 2: CMC Determination by Conductometry

This method is suitable for ionic surfactants. The specific conductivity of the solution increases linearly with concentration, but the slope of this increase changes upon micelle formation.[8]

  • Preparation: Place a known volume of high-purity water in a thermostatted, jacketed vessel with a magnetic stirrer.

  • Temperature Control: Allow the water to reach the desired experimental temperature (e.g., 25 °C).

  • Measurement: Immerse a calibrated conductivity electrode into the water and record the initial conductivity.

  • Titration: Add small, precise aliquots of a concentrated this compound stock solution into the vessel. After each addition, allow the reading to stabilize and record the conductivity and the new total concentration.[4]

  • Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

  • CMC Determination: The plot will exhibit two linear portions with different slopes. The point where these lines intersect corresponds to the CMC.[3]

Method 3: CMC Determination by Fluorescence Spectroscopy

This technique uses a hydrophobic fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of micelles. This change in the probe's microenvironment leads to a detectable change in its fluorescence spectrum.[9]

  • Preparation: Prepare a series of this compound solutions of varying concentrations. To each solution, add a small, constant amount of a pyrene stock solution (e.g., in acetone or methanol) so that the final pyrene concentration is very low (e.g., 6 x 10⁻⁷ M).[9] Gently mix and allow the solvent from the probe stock to evaporate, then let the solutions equilibrate overnight.[9]

  • Measurement: Excite the pyrene in each sample (e.g., at λex = 336 nm) and record the emission or excitation spectrum.[9]

  • Data Analysis: From the spectra, determine the ratio of fluorescence intensities of two specific peaks. For pyrene excitation spectra, the ratio of intensity at ~336 nm to that at ~334 nm (I₃₃₆/I₃₃₄) is often used.[9] For emission spectra, the ratio of the first and third vibrational peaks (I₁/I₃) is used.

  • CMC Determination: Plot the intensity ratio against the logarithm of the surfactant concentration. A sigmoidal curve will be generated, and the CMC is determined from the inflection point of this curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution prep_dilutions Create Dilution Series prep_stock->prep_dilutions equilibrate Equilibrate Sample (Temperature Control) prep_dilutions->equilibrate measure_prop Measure Physical Property (e.g., Surface Tension, Conductivity) equilibrate->measure_prop plot_data Plot Property vs. Concentration measure_prop->plot_data find_break Identify Breakpoint/ Inflection Point plot_data->find_break det_cmc Determine CMC find_break->det_cmc

Caption: General experimental workflow for CMC determination.

Troubleshooting_Flowchart start Inconsistent or Unexpected CMC Results check_purity Is Surfactant Purity Verified? (e.g., high-purity grade) start->check_purity check_temp Is Temperature Strictly Controlled & Monitored? check_purity->check_temp Yes action_purity Action: Use High-Purity SOS. Consider Purification. check_purity->action_purity No check_solvent Are Solvent & Additives (Salts, pH) Controlled? check_temp->check_solvent Yes action_temp Action: Use Thermostatic Bath. Allow for Equilibration. check_temp->action_temp No check_instrument Is Instrument Calibrated & Clean? check_solvent->check_instrument Yes action_solvent Action: Use High-Purity Water. Document All Additives. check_solvent->action_solvent No action_instrument Action: Calibrate & Thoroughly Clean Equipment. check_instrument->action_instrument No end_node Re-run Experiment check_instrument->end_node Yes action_purity->end_node action_temp->end_node action_solvent->end_node action_instrument->end_node

Caption: Troubleshooting flowchart for inconsistent CMC results.

Influencing_Factors center This compound CMC Value purity Surfactant Purity purity->center structure Molecular Structure (Cis Double Bond) structure->center temp Temperature temp->center ph Solution pH ph->center additives Additives (Salts, Co-solvents) additives->center method Measurement Technique method->center

Caption: Key factors influencing CMC measurements.

References

Technical Support Center: Long-Term Stability Assessment of Sodium Oleyl Sulfate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium oleyl sulfate solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term storage and use of this compound solutions.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., cloudiness, precipitation, phase separation) Hydrolysis: Acid-catalyzed hydrolysis can lead to the formation of oleyl alcohol and sodium bisulfate, which may have lower solubility.[1][2]1. Measure pH: A decrease in pH indicates acid-catalyzed hydrolysis.[3] 2. Adjust pH: If feasible for the application, buffer the solution to a neutral or slightly alkaline pH to slow down hydrolysis.[3] 3. Storage Temperature: Store solutions at lower temperatures (e.g., 2-8°C) to reduce the rate of hydrolysis.[4]
Microbial Growth: Particularly in low concentration, unpreserved solutions, bacterial contamination can lead to biodegradation of the surfactant.[4][5]1. Visual Inspection: Check for visible signs of microbial growth. 2. Microbial Testing: Perform microbial limit tests. 3. Preservatives: If the application allows, consider adding a suitable preservative. 4. Sterile Filtration: For new batches, sterile filter the solution into a sterile container.
Salt Formation/Precipitation: In the presence of certain cationic compounds or at low pH, an insoluble salt can form.[6]1. Review Formulation: Check for incompatible components in your formulation. 2. pH Adjustment: Ensure the pH is not in a range that promotes precipitation with other formulation components.
Decrease in measured concentration or performance (e.g., reduced foaming, emulsifying ability) Chemical Degradation (Hydrolysis): The primary degradation pathway for alkyl sulfates is hydrolysis of the sulfate ester bond.[1][2] This is accelerated by acidic conditions.[3]1. Analytical Testing: Use a stability-indicating method like HPLC to quantify the concentration of this compound and detect degradation products.[7][8][9] 2. Control Storage Conditions: Strictly control pH and temperature. Store protected from light, although photostability is not identified as a primary concern in the provided results.
Adsorption to Container: Surfactants can adsorb to the surface of storage containers, leading to a decrease in the concentration of the bulk solution.1. Container Material: Consider using different container materials (e.g., glass vs. polypropylene) to assess the impact of adsorption.[4] 2. Pre-conditioning: Pre-rinsing the container with a solution of similar concentration might help saturate the adsorption sites.
Shift in pH of the solution over time Acid-Catalyzed Hydrolysis: The hydrolysis of this compound produces sodium bisulfate, which is acidic and will lower the pH of an unbuffered solution.[1][3]1. Use a Buffer: For long-term stability, formulating the solution with a suitable buffer system is highly recommended to resist changes in pH.[3]

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound in aqueous solutions?

The main degradation pathway is the hydrolysis of the sulfate ester bond, which is catalyzed by acidic conditions.[1][2][3] This reaction produces oleyl alcohol and sodium bisulfate. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the concentration of the surfactant.[1][3]

2. How does pH affect the stability of this compound solutions?

pH has a significant impact on stability. Acidic conditions (low pH) accelerate the rate of hydrolysis, leading to a faster degradation of the surfactant.[3][10] In unbuffered solutions, the hydrolysis process itself can cause the pH to decrease over time due to the formation of acidic byproducts.[3] For optimal stability, maintaining a neutral to slightly alkaline pH is generally recommended.

3. What is the influence of temperature on the long-term stability of these solutions?

Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, for long-term storage, it is advisable to keep this compound solutions at controlled room temperature or refrigerated (2-8°C) to minimize degradation.[4] Some studies on similar surfactants have shown significant degradation at elevated temperatures over extended periods.[2]

4. Can microbial contamination affect my this compound solution?

Yes, especially for dilute solutions (<0.1%), biodegradation by bacteria can occur, leading to a decrease in the surfactant concentration.[4][5][11] Higher concentrations of the surfactant are less susceptible to microbial growth.[4] If sterility is important for your application, consider sterile filtration and aseptic handling, or the use of a preservative.

5. What analytical methods are recommended for assessing the stability of this compound solutions?

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for stability testing.[7] It can be used to separate and quantify the active ingredient from its degradation products.[7][9] Other methods that can be employed include other chromatographic techniques like HPTLC, and spectroscopic methods such as NMR to identify structural changes.[7][8]

Experimental Protocols

Protocol: Long-Term Stability Study of a this compound Solution

1. Objective: To evaluate the chemical and physical stability of a this compound solution under different storage conditions over a specified period.

2. Materials:

  • This compound
  • Purified Water (or relevant buffer)
  • pH meter
  • HPLC system with a suitable detector (e.g., ELSD, CAD)
  • Appropriate HPLC column (e.g., C18)
  • Stability chambers or incubators set to desired temperatures (e.g., 5°C, 25°C/60% RH, 40°C/75% RH)
  • Storage containers (e.g., glass vials, polypropylene tubes)

3. Sample Preparation:

  • Prepare a stock solution of this compound at the desired concentration in the relevant aqueous medium (e.g., purified water, buffer).
  • Ensure the solution is homogenous.
  • Measure the initial pH of the solution.
  • Dispense aliquots of the solution into the chosen storage containers.

4. Storage Conditions and Timepoints:

  • Place the samples in the stability chambers at the selected storage conditions.
  • Define the timepoints for testing (e.g., 0, 1, 3, 6, 12 months).

5. Analytical Procedures:

  • At each timepoint, withdraw samples from each storage condition.
  • Visual Inspection: Document the appearance of the solution (e.g., clarity, color, presence of precipitate).
  • pH Measurement: Measure the pH of the solution.
  • Chromatographic Analysis (HPLC):
  • Develop and validate a stability-indicating HPLC method to quantify the concentration of this compound and detect any degradation products.
  • Analyze the samples and a freshly prepared standard solution at each timepoint.
  • Calculate the percentage of the initial concentration remaining.

6. Data Presentation:

  • Summarize the results in tables, showing the changes in appearance, pH, and concentration of this compound over time at each storage condition.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., Cloudiness, Decreased Performance) check_physical Visual Inspection - Cloudiness? - Precipitate? - Color Change? start->check_physical check_ph Measure pH of the Solution check_physical->check_ph ph_low Is pH significantly lower than initial? check_ph->ph_low hydrolysis Likely Cause: Acid-Catalyzed Hydrolysis ph_low->hydrolysis Yes check_microbial Check for Microbial Growth - Visual signs? - Plate count? ph_low->check_microbial No remediate_hydrolysis Action: - Consider buffering the solution - Store at a lower temperature hydrolysis->remediate_hydrolysis end_unstable Stability Issue Identified remediate_hydrolysis->end_unstable microbial_present Microbial growth detected? check_microbial->microbial_present biodegradation Likely Cause: Biodegradation microbial_present->biodegradation Yes check_concentration Quantitative Analysis (e.g., HPLC) microbial_present->check_concentration No remediate_microbial Action: - Use preservative (if possible) - Sterile filter new batches biodegradation->remediate_microbial remediate_microbial->end_unstable conc_decrease Concentration decreased? check_concentration->conc_decrease confirm_degradation Confirmed Chemical Degradation conc_decrease->confirm_degradation Yes end_stable Solution Appears Stable conc_decrease->end_stable No confirm_degradation->end_unstable

References

Validation & Comparative

A Comparative Guide to the Cleansing Efficiency of Sodium Oleyl Sulfate and Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cleansing efficiency and related properties of two anionic surfactants: sodium oleyl sulfate (SOS) and sodium lauryl sulfate (SLS). The information presented is curated for researchers, scientists, and drug development professionals to aid in formulation decisions and to provide a deeper understanding of the functional differences between these commonly used ingredients. This document summarizes key performance indicators, details relevant experimental methodologies, and visualizes the fundamental process of surfactant-based cleansing.

Executive Summary

Sodium lauryl sulfate (SLS) is a well-characterized surfactant known for its strong cleansing and foaming properties.[1][2][3] In contrast, this compound (SOS), with an unsaturated alkyl chain, is generally considered to be a milder surfactant.[1] While both are effective cleansing agents, their performance profiles differ significantly in terms of cleansing efficiency, mildness, and interaction with different soil types. This guide delves into these differences, supported by available experimental data.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and sodium lauryl sulfate. Direct comparative studies on cleansing efficiency under identical conditions are limited; therefore, data from various sources are presented.

ParameterThis compound (SOS)Sodium Lauryl Sulfate (SLS)Significance in Cleansing
Critical Micelle Concentration (CMC) ~0.8 mM8.2 mMA lower CMC indicates greater efficiency in forming micelles, which are crucial for solubilizing and removing oily soil.
Zein Number (mg N/100 mL) Data not available; expected to be lower than SLS~511A lower Zein number correlates with lower protein denaturation and therefore, greater mildness to the skin and hair.[4][5][6]
Soil Removal Efficiency Effective, particularly on hydrophobic soilsHighly effective, strong degreaser[1][7]Indicates the surfactant's ability to remove various types of soil from a substrate.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

Methodology: Surface Tension Measurement

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which this transition occurs is the CMC.

Interfacial Tension Measurement

Interfacial tension is a measure of the adhesive force between two immiscible liquids. Lower interfacial tension facilitates the removal of oily soil.

Methodology: Pendant Drop Method

  • Apparatus: A goniometer/tensiometer equipped with a syringe and a camera.

  • Procedure: A droplet of a less dense liquid (e.g., oil) is formed at the tip of a syringe needle immersed in a denser liquid (e.g., surfactant solution).

  • Image Analysis: The shape of the droplet is captured by the camera. The interfacial tension is calculated from the droplet shape parameters based on the Young-Laplace equation.

  • Data Collection: Measurements are taken for a range of surfactant concentrations to determine the concentration-dependent effect on interfacial tension.

Zein Test for Irritation Potential

The Zein test is an in vitro method used to assess the irritation potential of surfactants by measuring the amount of zein protein they can solubilize.[4][5][6] A higher Zein number indicates a greater potential for irritation.[4][6]

Methodology

  • Preparation of Test Solution: A standardized solution of the surfactant in deionized water is prepared (typically 1% w/v).

  • Incubation with Zein: A known amount of zein protein is added to the surfactant solution and incubated with agitation for a specified period (e.g., 1 hour at a constant temperature).

  • Separation: The undissolved zein is separated from the solution by filtration or centrifugation.

  • Quantification of Solubilized Zein: The amount of solubilized zein in the supernatant/filtrate is determined by measuring the nitrogen content (e.g., using the Kjeldahl method) or by a colorimetric protein assay.

  • Calculation of Zein Number: The Zein number is expressed as the milligrams of nitrogen solubilized per 100 mL of the surfactant solution.[4]

Visualization of the Cleansing Mechanism

The following diagram illustrates the fundamental steps involved in the surfactant-mediated cleansing of an oily soil from a solid surface.

Cleansing_Mechanism Oily_Soil Oily Soil on Substrate Surfactant_Molecules Surfactant Molecules in Solution Micelle_Formation Micelle Formation (above CMC) Surfactant_Molecules->Micelle_Formation Concentration > CMC Adsorption Adsorption at Interfaces Surfactant_Molecules->Adsorption Reduction of Interfacial Tension Solubilization Solubilization in Micelles Micelle_Formation->Solubilization Roll_Up Roll-Up Mechanism Adsorption->Roll_Up Emulsification Emulsification Adsorption->Emulsification Dispersed_Soil Dispersed Soil in Solution Roll_Up->Dispersed_Soil Solubilization->Dispersed_Soil Emulsification->Dispersed_Soil Clean_Substrate Clean Substrate

Caption: Surfactant-mediated cleansing process.

Discussion and Conclusion

The selection between this compound and sodium lauryl sulfate is contingent on the specific requirements of the formulation.

Sodium Lauryl Sulfate (SLS) is a highly efficient and potent cleansing agent, making it suitable for applications where robust removal of oil and grease is paramount.[1][7] Its higher CMC suggests that a greater concentration is required to initiate micelle formation compared to SOS. The high Zein number of SLS confirms its potential for causing skin and hair protein denaturation, which translates to a higher irritation potential.[4][8]

This compound (SOS) , due to the presence of a double bond in its hydrophobic tail, exhibits different packing properties at interfaces. This structural feature generally leads to a lower CMC, indicating greater efficiency at lower concentrations. While a specific Zein number for SOS was not found in the literature, surfactants with unsaturated alkyl chains are typically milder than their saturated counterparts. Therefore, it is reasonable to infer that SOS would have a lower Zein number and, consequently, a lower irritation potential than SLS. Its cleansing action is effective, particularly for hydrophobic soils, though it may be perceived as less aggressive than that of SLS.

References

A Comparative Analysis of Sodium Oleyl Sulfate and Sodium Stearyl Sulfate in Colloidal Systems

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical properties and emulsifying performance of two closely related anionic surfactants, highlighting the impact of alkyl chain saturation on their function in colloidal systems.

For researchers, scientists, and drug development professionals working with colloidal systems, the choice of surfactant is paramount to achieving stable and effective formulations. This guide provides a detailed comparative analysis of two C18 anionic surfactants: sodium oleyl sulfate and sodium stearyl sulfate. The primary distinction between these two molecules lies in the saturation of their hydrophobic alkyl chains—sodium stearyl sulfate possesses a fully saturated stearyl chain, while this compound features a monounsaturated oleyl chain with a cis double bond. This subtle structural difference significantly influences their performance in colloidal systems, particularly their surface activity and emulsifying capabilities.

Core Physicochemical Properties: A Quantitative Comparison

The effectiveness of a surfactant is often initially assessed by its critical micelle concentration (CMC) and its ability to reduce surface tension. The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it is a key indicator of surfactant efficiency.

PropertyThis compound (SOS-95)Sodium Stearyl Sulfate
Critical Micelle Concentration (CMC) 0.028 mmol/L[1]Not available in direct comparative studies
Surface Tension at CMC (γcmc) 31.96 mN/m[1]Not available in direct comparative studies

Note: While a specific CMC value for a high-purity this compound is available, a directly comparable experimental value for sodium stearyl sulfate under identical conditions could not be found in the reviewed literature.

The cis double bond in the oleyl chain of this compound introduces a significant kink in its hydrophobic tail. This molecular geometry hinders efficient packing of the surfactant molecules at interfaces and in micelles. Consequently, a higher concentration of this compound is generally required to reach the critical point of micelle formation compared to its saturated counterpart, sodium stearyl sulfate. The less dense packing also results in a less significant reduction of surface tension at its CMC.

Emulsifying Performance: The Role of Alkyl Chain Saturation

The ability of a surfactant to form and stabilize an emulsion is critical in many applications, from drug delivery to consumer products. The stability of these emulsions is influenced by the surfactant's ability to form a robust interfacial film around the dispersed droplets, preventing their coalescence.

The impact of the alkyl chain's saturation on emulsion stability presents a complex picture with some conflicting findings in the scientific literature. Some studies suggest that the presence of unsaturated bonds in the hydrophobic alkyl chain can lead to more stable emulsions. This is attributed to the kinked structure of the oleyl chain, which may increase the fluidity and flexibility of the interfacial film, thereby enhancing its ability to accommodate mechanical stresses and prevent droplet coalescence.

Conversely, other research indicates that unsaturated bonds on the hydrophobic alkyl chain may reduce the emulsifying effect. This perspective posits that the looser packing of unsaturated surfactants at the oil-water interface results in a less cohesive and more permeable interfacial film, offering a weaker barrier against droplet coalescence. Longer, straight-chain saturated surfactants, like sodium stearyl sulfate, can pack more densely, creating a more rigid and potentially more stable interfacial layer.

A direct comparative study on the particle size and long-term stability of emulsions stabilized by this compound versus sodium stearyl sulfate is needed to definitively resolve these contrasting observations. However, the existing data suggests that the choice between a saturated and an unsaturated surfactant for emulsification will depend on the specific requirements of the formulation, including the desired droplet size, long-term stability, and the nature of the oil phase.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Surface Tensiometry (Wilhelmy Plate or du Noüy Ring Method)

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then made to obtain a range of concentrations, typically spanning several orders of magnitude below and above the expected CMC.

  • Measurement: The surface tension of each solution is measured using a calibrated tensiometer at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the graph: the steeply declining portion before the CMC and the relatively flat portion after the CMC. The surface tension value at this intersection is the γcmc.

Evaluation of Emulsion Stability

Method: Particle Size Analysis and Visual Observation

  • Emulsion Preparation: Prepare oil-in-water emulsions using a standardized procedure. A fixed oil-to-water ratio and surfactant concentration should be used for both this compound and sodium stearyl sulfate. Homogenization can be achieved using a high-shear mixer or sonicator for a specified time and energy input.

  • Initial Particle Size Measurement: Immediately after preparation, determine the initial droplet size distribution of the emulsion using Dynamic Light Scattering (DLS).

  • Stability Monitoring: Store the emulsions under controlled conditions (e.g., constant temperature). At regular intervals (e.g., 1 hour, 24 hours, 1 week), gently resuspend the emulsion and measure the particle size distribution again.

  • Visual Assessment: At each time point, visually inspect the emulsions for signs of instability, such as creaming (an upper layer of concentrated droplets), sedimentation (a lower layer of concentrated droplets), or phase separation.

  • Data Analysis: Compare the change in mean particle size and the polydispersity index (PDI) over time for the emulsions stabilized with each surfactant. A smaller change indicates greater stability. The visual observations should be recorded and compared.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and the relationship between the molecular structure of the surfactants and their performance, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for Surfactant Comparison cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_sos Prepare Sodium Oleyl Sulfate Solutions cmc_analysis CMC & Surface Tension Measurement prep_sos->cmc_analysis prep_sss Prepare Sodium Stearyl Sulfate Solutions prep_sss->cmc_analysis prep_emulsion_sos Prepare O/W Emulsion (this compound) emulsion_stability Emulsion Stability Analysis prep_emulsion_sos->emulsion_stability particle_size Particle Size Analysis (DLS) prep_emulsion_sos->particle_size prep_emulsion_sss Prepare O/W Emulsion (Sodium Stearyl Sulfate) prep_emulsion_sss->emulsion_stability prep_emulsion_sss->particle_size compare_cmc Compare CMC and γcmc cmc_analysis->compare_cmc compare_stability Compare Emulsion Stability (Creaming, Particle Size Change) emulsion_stability->compare_stability particle_size->compare_stability

Caption: Workflow for comparing the physicochemical properties and emulsifying performance.

SurfactantStructurePerformance Influence of Alkyl Chain Structure on Surfactant Performance cluster_structure Molecular Structure cluster_packing Molecular Packing cluster_properties Physicochemical Properties cluster_performance Emulsifying Performance sss Sodium Stearyl Sulfate (Saturated C18 Chain) dense_packing Denser Packing at Interface and in Micelles sss->dense_packing sos This compound (Unsaturated C18 Chain with cis-Double Bond) loose_packing Looser Packing due to 'Kink' in Chain sos->loose_packing low_cmc Lower CMC dense_packing->low_cmc high_surface_activity Higher Surface Tension Reduction dense_packing->high_surface_activity rigid_film More Rigid Interfacial Film dense_packing->rigid_film high_cmc Higher CMC loose_packing->high_cmc low_surface_activity Lower Surface Tension Reduction loose_packing->low_surface_activity flexible_film More Flexible Interfacial Film loose_packing->flexible_film stability_debate Potentially Higher or Lower Emulsion Stability (Conflicting Reports) rigid_film->stability_debate flexible_film->stability_debate

Caption: Relationship between surfactant structure and performance characteristics.

References

A Comparative Guide to Sodium Oleyl Sulfate and Alpha-Olefin Sulfonates for Emulsification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two anionic surfactants, sodium oleyl sulfate and alpha-olefin sulfonates (AOS), for their application in emulsification. The information presented is curated for researchers, scientists, and professionals in drug development to facilitate informed decisions in formulation science. This document summarizes key performance indicators, presents available quantitative data, and outlines detailed experimental protocols for evaluating emulsification efficacy.

Executive Summary

Both this compound and alpha-olefin sulfonates are effective anionic surfactants used to form and stabilize emulsions. Alpha-olefin sulfonates, particularly the C14-16 chain length, are often favored for their excellent emulsification properties, biodegradability, and stability across a broad pH range. This compound is also a competent emulsifier, frequently utilized in cosmetic and personal care formulations. The choice between these two surfactants will ultimately depend on the specific requirements of the formulation, including desired droplet size, required stability, and biocompatibility considerations.

Physicochemical Properties and Emulsification Performance

The ability of a surfactant to form a stable emulsion is primarily dictated by its ability to reduce the interfacial tension between the oil and water phases and to form a stable film around the dispersed droplets. Key parameters for evaluating this performance include the critical micelle concentration (CMC), surface tension, interfacial tension, resulting emulsion droplet size, and the long-term stability of the emulsion.

While direct comparative studies providing a side-by-side analysis of this compound and alpha-olefin sulfonates under identical conditions are limited in publicly available literature, this guide compiles and presents the available data for each surfactant to facilitate a comparative assessment.

Table 1: Comparison of Physicochemical and Emulsification Properties

PropertyThis compoundAlpha-Olefin Sulfonates (C14-16)
Chemical Structure Anionic surfactant with a C18 monounsaturated hydrocarbon chain.Anionic surfactants that are a mixture of alkene sulfonates and hydroxyalkane sulfonates.
Critical Micelle Concentration (CMC) ~0.028 mmol/L[1]~0.60 mmol/L[2]
Surface Tension at CMC ~31.96 mN/m[1]30-40 mN/m[2]
Interfacial Tension Effective in reducing oil-water interfacial tension.Known for their ability to significantly lower interfacial tension.
Emulsion Droplet Size Capable of forming fine emulsions.Can produce emulsions with small droplet sizes.
Emulsion Stability Provides good emulsion stability.Generally provides excellent emulsion stability.[3]
Zeta Potential Imparts a negative charge to oil droplets, contributing to stability via electrostatic repulsion.Imparts a strong negative charge to oil droplets, leading to good electrostatic stabilization.
Biodegradability Biodegradable.Readily biodegradable.
pH Stability Stable over a range of pH values.Stable over a wide pH range.

Experimental Protocols

To aid researchers in the evaluation of these surfactants for specific applications, detailed methodologies for key experiments are provided below.

Preparation of Oil-in-Water Emulsion

This protocol describes a standard method for preparing an oil-in-water (O/W) emulsion for subsequent characterization.

Materials:

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous phase (deionized water)

  • Surfactant (this compound or Alpha-Olefin Sulfonate)

  • High-shear homogenizer (e.g., rotor-stator homogenizer or microfluidizer)

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of the surfactant (e.g., 1% w/w) in deionized water. Gently heat and stir until the surfactant is fully dissolved.

  • Prepare the oil phase.

  • Heat both the aqueous and oil phases to the same temperature (e.g., 60-70 °C). This reduces the viscosity of the oil phase and lowers the interfacial tension, facilitating emulsification.

  • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

  • Continue homogenization for a specified period (e.g., 5-10 minutes) at a constant speed to ensure uniform droplet size reduction.

  • Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size Analysis using Dynamic Light Scattering (DLS)

This protocol outlines the measurement of emulsion droplet size distribution.

Apparatus:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

  • Dilute a small sample of the prepared emulsion with deionized water to a suitable concentration for DLS measurement. The dilution factor should be sufficient to avoid multiple scattering effects.[4][5]

  • Gently mix the diluted sample to ensure homogeneity.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25 °C).

  • Perform the measurement according to the instrument's operating procedure. Typically, this involves multiple runs that are averaged.

  • Analyze the data to obtain the average droplet size (Z-average), polydispersity index (PDI), and the droplet size distribution.

Interfacial Tension Measurement

This protocol describes the determination of interfacial tension between the oil and aqueous surfactant solutions.

Apparatus:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)[6][7]

Procedure:

  • Ensure the platinum ring or plate is thoroughly cleaned and flamed to remove any contaminants.

  • Add the aqueous surfactant solution to the sample vessel.

  • Carefully overlay the oil phase on top of the aqueous phase, ensuring minimal disturbance to the interface.

  • Allow the system to equilibrate for a specified time to allow for surfactant migration to the interface.

  • Perform the interfacial tension measurement according to the instrument's instructions. This typically involves slowly pulling the ring or plate through the interface and recording the force required.

  • The instrument's software will calculate the interfacial tension based on the measured force and the geometry of the probe.

Emulsion Stability Assessment

This protocol provides a method for evaluating the long-term stability of the prepared emulsions.

Apparatus:

  • Light scattering instrument (e.g., Turbiscan) or visual assessment over time.

Procedure:

  • Transfer the freshly prepared emulsion into a series of sealed glass vials.

  • Store the vials under controlled conditions (e.g., room temperature, elevated temperature) and protect them from light.

  • At predetermined time intervals (e.g., 1, 7, 14, 30 days), analyze the emulsions for signs of instability such as creaming, sedimentation, flocculation, or coalescence.

  • Using a light scattering instrument: Scan the vials to obtain backscattering and transmission profiles. Changes in these profiles over time indicate particle migration (creaming or sedimentation) and changes in droplet size (coalescence).

  • Visual Assessment: Observe the samples for any visible phase separation. The height of the cream or sediment layer can be measured as an indicator of instability.

  • Droplet size analysis (using DLS as described above) can also be performed at each time point to monitor changes in the average droplet size and distribution as an indicator of coalescence.

Signaling Pathways and Experimental Workflows

The selection of an appropriate emulsifier is a critical step in formulation development. The following diagram illustrates a logical workflow for comparing and selecting between this compound and alpha-olefin sulfonates.

Emulsifier_Selection_Workflow cluster_start Start cluster_surfactant_prep Surfactant Preparation cluster_emulsion_formation Emulsion Formation cluster_characterization Characterization cluster_stability Stability Testing cluster_comparison Comparative Analysis cluster_selection Final Selection start Define Emulsion Requirements (e.g., oil type, desired stability, application) prep_sos Prepare Sodium Oleyl Sulfate Solution start->prep_sos prep_aos Prepare Alpha-Olefin Sulfonate Solution start->prep_aos emulsify_sos Prepare O/W Emulsion with this compound prep_sos->emulsify_sos emulsify_aos Prepare O/W Emulsion with Alpha-Olefin Sulfonate prep_aos->emulsify_aos characterize_sos Characterize Emulsion: - Droplet Size (DLS) - Zeta Potential - Interfacial Tension emulsify_sos->characterize_sos characterize_aos Characterize Emulsion: - Droplet Size (DLS) - Zeta Potential - Interfacial Tension emulsify_aos->characterize_aos stability_sos Assess Long-Term Stability (e.g., Light Scattering, Visual) characterize_sos->stability_sos stability_aos Assess Long-Term Stability (e.g., Light Scattering, Visual) characterize_aos->stability_aos compare Compare Performance Data: - Emulsion Stability - Droplet Size Distribution - Cost-Effectiveness stability_sos->compare stability_aos->compare select Select Optimal Emulsifier for Formulation compare->select

Caption: Workflow for Emulsifier Selection

Conclusion

Both this compound and alpha-olefin sulfonates are versatile anionic surfactants with proven efficacy in emulsification. Alpha-olefin sulfonates, particularly the C14-16 variant, are noted for their strong emulsifying power and stability in a wide range of conditions. This compound also serves as a reliable emulsifier, especially in cosmetic applications. The selection between the two should be based on a thorough evaluation of their performance in the specific formulation, considering factors such as the nature of the oil phase, desired emulsion characteristics, and cost-effectiveness. The experimental protocols provided in this guide offer a framework for conducting such a comparative evaluation to identify the optimal surfactant for a given application.

References

A Comparative Analysis of Sodium Oleyl Sulfate and Other Anionic Surfactants for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of key anionic surfactants, supported by experimental data and protocols.

In the realm of scientific research and pharmaceutical development, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes and product efficacy. Anionic surfactants, characterized by their negatively charged hydrophilic head group, are widely utilized for their excellent detergency, emulsification, and foaming properties. This guide provides an objective comparison of the performance of sodium oleyl sulfate against other commonly used anionic surfactants: sodium lauryl sulfate (SLS), sodium dodecyl sulfate (SDS), and sodium laureth sulfate (SLES). The information presented herein is intended to assist researchers in making informed decisions based on quantitative data and established experimental methodologies.

Comparative Performance Data

The efficacy of a surfactant is determined by several key performance indicators. The following tables summarize the quantitative data for this compound and its counterparts, offering a clear comparison of their fundamental properties.

SurfactantCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)
This compound0.028[1]31.96[1]
Sodium Lauryl Sulfate (SLS) / Sodium Dodecyl Sulfate (SDS)~8.2[2][3][4][5]~32.0 - 39.5[6][7]
Sodium Laureth Sulfate (SLES) (2 EO)~3.1~33.8[6]
SurfactantEmulsification Stability (Emulsification Index - E24)Foaming Ability (Initial Foam Height - Ross-Miles Test)
This compoundData not available in the searched literature.Data not available in the searched literature.
Sodium Lauryl Sulfate (SLS) / Sodium Dodecyl Sulfate (SDS)55-76%[2]≥180 mm[8], 12-13 cm[9]
Sodium Laureth Sulfate (SLES)Data not available in the searched literature.Data available, but specific values vary with formulation.

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance indicators discussed in this guide.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration of a surfactant above which micelles form. It is a fundamental parameter that indicates the efficiency of a surfactant.

Method: Surface Tension Measurement

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the graph, representing the pre-micellar and post-micellar regions.

Evaluation of Surface Tension Reduction

The ability of a surfactant to lower the surface tension of a liquid is a primary measure of its surface activity.

Method: Tensiometry at CMC

  • Prepare Solution at CMC: Prepare a surfactant solution at its predetermined Critical Micelle Concentration.

  • Measure Surface Tension: Use a tensiometer to measure the surface tension of this solution. This value represents the minimum surface tension the surfactant can achieve at that temperature.

Assessment of Emulsification Stability

Emulsification stability refers to the ability of a surfactant to stabilize an emulsion (a mixture of two immiscible liquids, such as oil and water) over time.

Method: Bottle Test

  • Emulsion Preparation: In a graduated cylinder or test tube, mix a defined ratio of oil and an aqueous solution of the surfactant.

  • Agitation: Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) to form an emulsion.

  • Observation: Allow the emulsion to stand undisturbed. Record the volume of the separated water or oil phase at regular intervals (e.g., 1, 3, 24 hours).[10]

  • Calculation of Emulsification Index (E24): The stability can be quantified by the Emulsification Index (E24), calculated after 24 hours as: E24 = (Height of emulsion layer / Total height of the liquid) x 100%

Measurement of Foaming Ability and Stability

Foaming ability is the capacity of a surfactant to generate foam, while foam stability is the persistence of that foam over time.

Method: Ross-Miles Test (ASTM D1173)

  • Apparatus Setup: Use the standardized Ross-Miles apparatus, which consists of a jacketed burette and a receiver.[9][11]

  • Solution Preparation: Prepare a solution of the surfactant at a specified concentration and temperature.

  • Foam Generation: Allow a specific volume of the surfactant solution to fall from the burette into the receiver containing another portion of the same solution, thereby generating foam.[9][11]

  • Initial Foam Height Measurement: Measure the height of the foam column immediately after all the solution has drained from the burette.[9][11]

  • Foam Stability Measurement: Measure the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.[9][11]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the practical application and theoretical underpinnings of surfactant evaluation, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison Prepare Stock Solutions Prepare Stock Solutions Serial Dilutions Serial Dilutions Prepare Stock Solutions->Serial Dilutions Emulsification Stability Test Emulsification Stability Test Prepare Stock Solutions->Emulsification Stability Test Foaming Ability Test Foaming Ability Test Prepare Stock Solutions->Foaming Ability Test CMC Determination CMC Determination Serial Dilutions->CMC Determination Surface Tension Measurement Surface Tension Measurement Serial Dilutions->Surface Tension Measurement Tabulate Quantitative Data Tabulate Quantitative Data CMC Determination->Tabulate Quantitative Data Surface Tension Measurement->Tabulate Quantitative Data Emulsification Stability Test->Tabulate Quantitative Data Foaming Ability Test->Tabulate Quantitative Data Compare Performance Metrics Compare Performance Metrics Tabulate Quantitative Data->Compare Performance Metrics Select Optimal Surfactant Select Optimal Surfactant Compare Performance Metrics->Select Optimal Surfactant

Caption: Comparative Surfactant Performance Evaluation Workflow.

Anionic surfactants can play a crucial role in drug delivery, particularly in enhancing the permeation of active pharmaceutical ingredients (APIs) through biological membranes. The following diagram illustrates a simplified signaling pathway of how these surfactants can modulate membrane permeability.

Signaling_Pathway Anionic_Surfactant Anionic Surfactant (e.g., this compound) SC_Lipids Stratum Corneum Lipids Anionic_Surfactant->SC_Lipids Interaction Keratin Intracellular Keratin Anionic_Surfactant->Keratin Interaction Membrane_Fluidization Membrane Fluidization SC_Lipids->Membrane_Fluidization Protein_Denaturation Protein Denaturation Keratin->Protein_Denaturation Increased_Permeability Increased Membrane Permeability Membrane_Fluidization->Increased_Permeability Protein_Denaturation->Increased_Permeability API_Penetration Enhanced API Penetration Increased_Permeability->API_Penetration

Caption: Mechanism of Anionic Surfactant as a Permeation Enhancer.

By interacting with the lipids and proteins of the stratum corneum, anionic surfactants can disrupt the highly organized structure of this primary skin barrier.[10][12] This disruption leads to an increase in membrane fluidity and permeability, thereby facilitating the penetration of APIs.[10][12] The choice of surfactant can influence the extent of this interaction and, consequently, the efficiency of drug delivery.

References

A Comparative Guide: Sodium Dodecyl Sulfate (SDS) Remains the Gold Standard in Protein Electrophoresis Over Sodium Oleyl Sulfate (SOS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the separation of proteins by size is a fundamental technique, with sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) being the cornerstone method. This guide provides a comparative analysis of the universally adopted sodium dodecyl sulfate (SDS) and a potential alternative, sodium oleyl sulfate (SOS). However, it is critical to note at the outset that a direct comparative study on the efficacy of SOS versus SDS in routine protein electrophoresis for molecular weight determination is absent in the current scientific literature. The following comparison is therefore based on the well-documented properties of SDS and the known physicochemical characteristics of different alkyl sulfates.

Sodium dodecyl sulfate is an anionic surfactant that is unparalleled in its ability to denature proteins and impart a uniform negative charge, allowing for their separation based almost exclusively on molecular weight.[1][2] While other surfactants exist, the specific properties of SDS, particularly its 12-carbon alkyl chain, have been shown to be optimal for the high-resolution separation of a wide range of proteins.[3]

Theoretical Comparison of Surfactant Properties

While no direct experimental data for SOS in standard protein electrophoresis is available, we can infer its potential performance based on its chemical structure and studies on other alkyl sulfates.

FeatureSodium Dodecyl Sulfate (SDS)This compound (SOS)
Alkyl Chain C12 (dodecyl), saturatedC18:1 (oleyl), monounsaturated
Molecular Weight 288.38 g/mol 370.5 g/mol [4]
Critical Micelle Concentration (CMC) Higher CMCLower CMC[5]
Binding to Proteins Binds uniformly at a ratio of ~1.4g SDS per gram of protein, leading to consistent charge-to-mass ratio.[1]Expected to have different binding characteristics due to its longer, unsaturated tail, potentially leading to incomplete denaturation and inconsistent charge-to-mass ratio.
Separation Efficacy Provides excellent resolution for a broad range of protein sizes.[3]Not established for protein separation by size. The longer and bent alkyl chain may lead to altered protein-surfactant complex structures, affecting electrophoretic mobility in a manner not solely dependent on molecular weight.
Primary Application in Separation Gold standard for denaturing protein gel electrophoresis (SDS-PAGE) for molecular weight determination.[6][7]A modified form has been used in micellar electrokinetic chromatography for the separation of chiral compounds, a technique distinct from SDS-PAGE.[8][9]

Mechanism of Action in Protein Electrophoresis

The efficacy of an anionic surfactant in denaturing protein electrophoresis hinges on its ability to disrupt secondary and tertiary protein structures and to mask the intrinsic charge of the protein with a uniform negative charge. This ensures that migration through the polyacrylamide gel matrix is primarily a function of the protein's size.

cluster_0 Protein Denaturation and Charge Impartation by Anionic Surfactant NativeProtein Native Protein + Intrinsic Charge + Folded Structure Denaturation {Addition of Anionic Surfactant (e.g., SDS) & Heat} NativeProtein->Denaturation Step 1 UnfoldedProtein Unfolded Polypeptide Denaturation->UnfoldedProtein Step 2 SurfactantCoating {Surfactant Micelles Coat Polypeptide} UnfoldedProtein->SurfactantCoating Step 3 FinalComplex Protein-Surfactant Complex - Uniform Negative Charge - Linearized Structure SurfactantCoating->FinalComplex Step 4

Caption: Mechanism of protein denaturation by an anionic surfactant.

Standard Experimental Protocol: SDS-PAGE

Given the lack of a protocol for SOS-based electrophoresis, the standard and validated protocol for SDS-PAGE is provided below as a reference.

1. Sample Preparation:

  • Mix the protein sample with an equal volume of 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).

  • Heat the mixture at 95-100°C for 5 minutes to denature the proteins.

  • Centrifuge briefly to collect the condensate.

2. Gel Preparation and Electrophoresis:

  • Cast a polyacrylamide gel with a lower resolving gel and an upper stacking gel. The acrylamide concentration of the resolving gel can be varied depending on the size of the proteins of interest.

  • Place the gel in an electrophoresis apparatus and fill the inner and outer chambers with running buffer (typically Tris-glycine-SDS).

  • Load the prepared protein samples and a molecular weight marker into the wells of the stacking gel.

  • Apply a constant voltage or current to initiate electrophoresis. Proteins will first concentrate in the stacking gel and then separate in the resolving gel based on their size.

3. Visualization:

  • After the bromophenol blue dye front reaches the bottom of the gel, turn off the power supply.

  • Remove the gel from the apparatus and stain with a protein stain such as Coomassie Brilliant Blue or silver stain.

  • Destain the gel to visualize the protein bands.

start Start sample_prep Protein Sample Preparation (with SDS-containing buffer and heat) start->sample_prep gel_casting Polyacrylamide Gel Casting (Resolving and Stacking Gels) start->gel_casting sample_loading Load Samples and Molecular Weight Marker sample_prep->sample_loading electrophoresis_setup Assemble Electrophoresis Apparatus and Add Running Buffer gel_casting->electrophoresis_setup electrophoresis_setup->sample_loading run_electrophoresis Apply Electric Field (Run Electrophoresis) sample_loading->run_electrophoresis staining Stain Gel (e.g., Coomassie Blue) run_electrophoresis->staining destaining Destain Gel staining->destaining visualization Visualize and Analyze Protein Bands destaining->visualization end_node End visualization->end_node

Caption: Standard workflow for SDS-PAGE.

Conclusion

Based on the available scientific evidence, sodium dodecyl sulfate remains the undisputed surfactant of choice for denaturing polyacrylamide gel electrophoresis for protein separation by molecular weight. Its specific chemical properties allow for consistent and reliable protein denaturation and charge impartation, leading to high-resolution separation. While this compound is a surfactant, its different structural properties—a longer and unsaturated alkyl chain—make it an unlikely candidate to replicate the efficacy of SDS in this application. A study comparing various sodium alkyl sulfates demonstrated that those with C10 and C12 chains (SDS) provided the best protein separation, suggesting that deviations in chain length and saturation are detrimental to resolution.[3] Therefore, for routine and accurate determination of protein molecular weight, SDS is the validated and recommended reagent.

References

A Comparative Analysis of the Biodegradability of Sodium Oleyl Sulfate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of excipients is crucial for sustainable formulation development. This guide provides an objective comparison of the biodegradability of sodium oleyl sulfate and its common alternatives, supported by available experimental data and detailed methodologies.

This compound, an anionic surfactant, is utilized in various applications for its emulsifying and dispersing properties. However, with increasing environmental scrutiny, its biodegradability profile, alongside that of its alternatives, warrants a detailed examination. This comparison focuses on this compound and its prevalent substitutes: sodium lauryl sulfate (SLS), sodium laureth sulfate (SLES), cocamidopropyl betaine (CAPB), and alkyl polyglucosides (APG).

Quantitative Biodegradability Comparison

The assessment of "ready biodegradability" is commonly performed using standardized test methods from the Organisation for Economic Co-operation and Development (OECD), particularly the OECD 301 series. A substance is generally considered readily biodegradable if it achieves a certain percentage of degradation within a 28-day window. While direct comparative studies under identical conditions for all mentioned surfactants are limited, the available data from various sources using OECD methodologies provide a strong indication of their relative biodegradability.

SurfactantTypeReady Biodegradability (OECD 301)Key Findings
This compound AnionicData not readily available in direct comparative studies. As an unsaturated alkyl sulfate, its biodegradability is expected to be high.Due to its structural similarity to other readily biodegradable alkyl sulfates, it is anticipated to undergo rapid and ultimate biodegradation.
Sodium Lauryl Sulfate (SLS) AnionicReadily BiodegradableAchieves >60% biodegradation within 28 days. One study using the OECD 301A method showed 87.2-90.5% biodegradability for similar fatty acid salts.[1]
Sodium Laureth Sulfate (SLES) AnionicReadily BiodegradableGenerally considered readily biodegradable, with studies showing rapid degradation in wastewater treatment simulations.[2][3]
Cocamidopropyl Betaine (CAPB) AmphotericReadily BiodegradableMultiple sources confirm its status as readily biodegradable according to OECD 301 guidelines, with one study reporting 84% degradation after 30 days (OECD 301D).[4][5][6]
Alkyl Polyglucosides (APG) Non-ionicReadily BiodegradableWidely recognized as readily biodegradable. Studies using CO2 evolution tests (similar to OECD 301B) show mineralization of ~78-81%.[7] Another study reported up to 88% mineralization.[7]

Experimental Protocols

The most frequently cited method for determining the ready biodegradability of these surfactants is the OECD 301B: CO2 Evolution Test . A detailed, generalized protocol for this method is provided below.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

Objective: To determine the ultimate biodegradability of an organic compound in an aerobic aqueous medium by measuring the amount of carbon dioxide evolved.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days. The CO2 produced during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and is measured by titration or by an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2).

Key Experimental Parameters:

  • Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.

  • Inoculum: Activated sludge from a wastewater treatment plant, used at a concentration of approximately 30 mg solids per liter.

  • Mineral Medium: A buffered aqueous solution containing essential mineral salts (e.g., potassium and sodium phosphates, ammonium chloride, calcium chloride, magnesium sulfate, and ferric chloride).[8]

  • Reference Substance: A readily biodegradable compound, such as sodium benzoate or aniline, is run in parallel to verify the viability of the inoculum.

  • Blank Control: Contains only the inoculum and mineral medium to measure endogenous CO2 production.

  • Test Duration: 28 days.

  • Pass Level for Ready Biodegradability: ≥ 60% of ThCO2 evolved within a 10-day window, which starts when 10% of biodegradation is reached.[9][10]

Apparatus:

  • Incubation bottles with a volume sufficient to ensure aerobic conditions.

  • A system for sparging the test solution with CO2-free air.

  • A series of gas-washing bottles or an automated respirometer to trap and quantify the evolved CO2.

  • A temperature-controlled environment (typically 20-25°C).

Procedure:

  • Prepare the mineral medium and the test substance solution.

  • Add the inoculum to the test and control vessels.

  • Aerate the system with CO2-free air.

  • Incubate the vessels in the dark at a constant temperature.

  • At regular intervals, measure the amount of CO2 produced in each vessel.

  • Calculate the cumulative CO2 evolution and the percentage of biodegradation over the 28-day period.

cluster_setup Experimental Setup cluster_process Biodegradation Process cluster_analysis Analysis Test_Substance Test Substance (e.g., this compound) Test_Vessel Incubation Vessel Test_Substance->Test_Vessel Inoculum Microbial Inoculum (Activated Sludge) Inoculum->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Incubation 28-day Incubation (Aerobic, Dark, 20-25°C) Test_Vessel->Incubation Start Test Microbial_Metabolism Microbial Metabolism Incubation->Microbial_Metabolism CO2_Evolution CO2 Evolution Microbial_Metabolism->CO2_Evolution CO2_Trapping CO2 Trapping (e.g., Ba(OH)2 or NaOH) CO2_Evolution->CO2_Trapping Quantification Quantification (Titration or IC Analyzer) CO2_Trapping->Quantification Calculation % Biodegradation vs. ThCO2 Quantification->Calculation Alkyl_Sulfate Sodium Alkyl Sulfate (SLS/Sodium Oleyl Sulfate) Fatty_Alcohol Fatty Alcohol (e.g., Dodecanol/Oleyl Alcohol) Alkyl_Sulfate->Fatty_Alcohol Alkylsulfatase Sulfate_Ion Inorganic Sulfate (SO4^2-) Alkyl_Sulfate->Sulfate_Ion Alkylsulfatase Beta_Oxidation β-Oxidation Pathway Fatty_Alcohol->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->TCA_Cycle CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O cluster_path1 Pathway 1: Ether Cleavage cluster_path2 Pathway 2: Ester Cleavage SLES Sodium Laureth Sulfate Ether_Cleavage Ether Cleavage SLES->Ether_Cleavage Ester_Cleavage Ester Cleavage (Sulfatase) SLES->Ester_Cleavage Ethylene_Glycol_Removal Successive Ethylene Glycol Removal Ether_Cleavage->Ethylene_Glycol_Removal Final_Products Further Degradation to CO2 + H2O Ethylene_Glycol_Removal->Final_Products Alcohol_Ethoxylate Alcohol Ethoxylate Ester_Cleavage->Alcohol_Ethoxylate Alcohol_Ethoxylate->Final_Products CAPB Cocamidopropyl Betaine Amide_Cleavage Amide Bond Cleavage (Amidase) CAPB->Amide_Cleavage Fatty_Acid Fatty Acid Amide_Cleavage->Fatty_Acid Polar_Head Betaine Derivative Amide_Cleavage->Polar_Head Beta_Oxidation β-Oxidation Fatty_Acid->Beta_Oxidation Metabolism Further Metabolism Polar_Head->Metabolism CO2_H2O CO2 + H2O Beta_Oxidation->CO2_H2O Metabolism->CO2_H2O APG Alkyl Polyglucoside Glucosidic_Cleavage Glucosidic Bond Cleavage (Glucosidase) APG->Glucosidic_Cleavage Fatty_Alcohol Fatty Alcohol Glucosidic_Cleavage->Fatty_Alcohol Glucose Glucose Glucosidic_Cleavage->Glucose Beta_Oxidation β-Oxidation Fatty_Alcohol->Beta_Oxidation Glycolysis Glycolysis Glucose->Glycolysis CO2_H2O CO2 + H2O Beta_Oxidation->CO2_H2O Glycolysis->CO2_H2O

References

A Comparative Guide to the Cytotoxicity of Sodium Oleyl Sulfate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate surfactants is a critical consideration in the development of biomedical applications, where biocompatibility is paramount. This guide provides a comparative evaluation of the cytotoxicity of sodium oleyl sulfate, an anionic surfactant, in the context of other commonly used surfactants. Due to the limited availability of direct quantitative cytotoxicity data for this compound in publicly accessible literature, this guide utilizes sodium lauryl sulfate (SLS), a structurally similar and extensively studied anionic surfactant, as a primary benchmark for comparison.

Understanding Surfactant Cytotoxicity

Surfactants, or surface-active agents, are amphiphilic molecules that are indispensable in a myriad of biomedical and pharmaceutical formulations, acting as emulsifiers, solubilizers, and wetting agents. However, their ability to interact with and disrupt biological membranes is also the primary source of their cytotoxicity. The cytotoxic potential of a surfactant is influenced by several factors, including its charge, the length of its hydrophobic alkyl chain, and its critical micelle concentration (CMC).

Generally, the cytotoxicity of surfactants follows a hierarchical order: cationic surfactants are the most cytotoxic, followed by anionic, amphoteric, and non-ionic surfactants, which are typically the least cytotoxic. This is attributed to the strong electrostatic interactions of cationic surfactants with the negatively charged cell membrane. Anionic surfactants, such as this compound and sodium lauryl sulfate, primarily exert their cytotoxic effects through the disruption of the cell membrane's lipid bilayer and the denaturation of membrane proteins. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis.

Comparative Cytotoxicity Data

To provide a quantitative comparison, the following tables summarize the in vitro cytotoxicity of various surfactants, with a focus on sodium lauryl sulfate (SLS) as a proxy for understanding the potential cytotoxicity of this compound. The 50% inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration at which 50% of the cells in a culture are inhibited or killed.

Table 1: In Vitro Cytotoxicity of Anionic Surfactants

SurfactantCell LineAssayExposure TimeIC50 / NR50*Reference
Sodium Lauryl Sulfate (SLS)U937 (Human monocytic cells)Tetrazolium reduction (XTT)24 hours7.5 µg/mL[1]
Sodium Lauryl Sulfate (SLS)S-G (Human gingival epithelial cells)Neutral Red Uptake24 hours0.0075% (75 µg/mL)[2]
Sodium Lauryl Sulfate (SLS)GF (Human gingival fibroblasts)Neutral Red Uptake24 hours0.0127% (127 µg/mL)[2]
Sodium Cetearyl SulfateU937 (Human monocytic cells)Tetrazolium reduction (XTT)24 hours1.6 µg/mL[1]

*NR50 refers to the concentration that causes 50% reduction in neutral red uptake, a measure of cell viability.

Table 2: Comparative Cytotoxicity of Different Surfactant Types

SurfactantTypeCell LineAssayExposure TimeIC50 / RC50*Reference
Benzalkonium ChlorideCationicU937 (Human monocytic cells)Tetrazolium reduction (XTT)24 hours0.6 µg/mL[1]
Sodium Dodecyl Sulfate (SLS)AnionicU937 (Human monocytic cells)Tetrazolium reduction (XTT)24 hours7.5 µg/mL[1]
Triton X-100Non-ionicU937 (Human monocytic cells)Tetrazolium reduction (XTT)24 hours8.9 µg/mL[1]
Polysorbate 80Non-ionicU937 (Human monocytic cells)Tetrazolium reduction (XTT)24 hours48.1 µg/mL[1]

*RC50 refers to the concentration that causes 50% release of arachidonic acid, a measure of membrane damage.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of biomedical materials. The following are detailed protocols for two of the most common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the surfactant to be tested. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the surfactant concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage or lysis.

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance values of the treated samples to that of a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_exposure Surfactant Exposure cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_surfactant Add Surfactant Concentrations incubate_24h->add_surfactant incubate_exposure Incubate for 24-72h add_surfactant->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_plate_prep Plate Preparation cluster_exposure Surfactant Exposure cluster_assay LDH Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_surfactant Add Surfactant Concentrations incubate_24h->add_surfactant incubate_exposure Incubate for 24-72h add_surfactant->incubate_exposure collect_supernatant Collect Supernatant incubate_exposure->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_reaction Incubate for 10-30 min add_reaction_mix->incubate_reaction read_absorbance Read Absorbance (490 nm) incubate_reaction->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Anionic_Surfactant_Cytotoxicity cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Cellular Effects surfactant Anionic Surfactant (e.g., this compound) membrane_disruption Membrane Disruption & Protein Denaturation surfactant->membrane_disruption membrane_permeability Increased Membrane Permeability membrane_disruption->membrane_permeability ros_generation Reactive Oxygen Species (ROS) Generation membrane_disruption->ros_generation necrosis Necrosis/Lysis membrane_permeability->necrosis apoptosis Apoptosis ros_generation->apoptosis

Caption: Generalized signaling pathway of anionic surfactant-induced cytotoxicity.

Conclusion

The evaluation of surfactant cytotoxicity is a critical step in ensuring the safety and efficacy of biomedical formulations. While direct comparative data for this compound is sparse, by using sodium lauryl sulfate as a benchmark, we can infer that this compound likely exhibits a moderate level of cytotoxicity, characteristic of anionic surfactants. Its longer, unsaturated alkyl chain may modulate its interaction with cell membranes, a factor that warrants further investigation. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own comparative studies and to better understand the mechanisms of surfactant-induced cytotoxicity. Future research should focus on generating specific cytotoxicity data for this compound across a range of relevant cell lines to provide a more complete picture of its suitability for various biomedical applications.

References

A Comparative Analysis of the Interfacial Properties of Sodium Oleyl Sulfate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the interfacial properties of various isomers of sodium oleyl sulfate (SOS). The performance of these surfactants at interfaces is critical in numerous applications, including drug delivery systems, emulsion stabilization, and formulation science. Understanding how isomeric differences in the hydrophobic oleyl chain affect properties such as critical micelle concentration (CMC) and surface tension is paramount for selecting the optimal surfactant for a specific application. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the fundamental structure-property relationships.

Comparative Performance of this compound Isomers

The interfacial properties of surfactants are dictated by their molecular structure. For this compound, key isomeric variations include the presence and configuration of the double bond, and the branching of the alkyl chain. The following table summarizes the experimental data for the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc) for this compound and its isomers. A lower CMC indicates greater efficiency in forming micelles, while a lower γcmc signifies greater effectiveness in reducing surface tension.

SurfactantIsomer TypeChain StructureCMC (mmol/L)γcmc (mN/m)
This compound (SOS-95)[1]High Double Bond RetentionC18, cis-Δ9, Linear, Primary Sulfate0.02831.96
This compound (SOS-77)Lower Double Bond RetentionC18, mixture of cis/trans and saturated, Linear, Primary Sulfate>0.028>31.96
Sodium Octadecyl Sulfate (OSS)Saturated AnalogueC18, Saturated, Linear, Primary SulfateHigher than SOSHigher than SOS
Oleyl Alcohol Sulfonate (OAS)[2]Branched IsomerC18, with sulfonate group on the double bond, Branched4.1733.99

Structure-Property Relationships

The relationship between the molecular structure of a surfactant and its interfacial properties is fundamental to understanding its performance. The following diagram illustrates how variations in the hydrophobic tail of an 18-carbon anionic surfactant, such as this compound, influence its critical micelle concentration and surface tension.

G cluster_structure Molecular Structure cluster_properties Interfacial Properties A Linear Saturated Chain (e.g., Sodium Stearyl Sulfate) CMC_low Lower CMC (More Efficient Micellization) A->CMC_low Efficient Packing gamma_high Higher γcmc (Less Effective Surface Tension Reduction) A->gamma_high Strong intermolecular forces B Linear Unsaturated Chain (cis) (e.g., this compound) B->CMC_low Kinked chain, less efficient packing than saturated gamma_low Lower γcmc (More Effective Surface Tension Reduction) B->gamma_low Kink disrupts packing, reduces intermolecular forces C Linear Unsaturated Chain (trans) (e.g., Sodium Elaidyl Sulfate) C->CMC_low More linear than cis, more efficient packing C->gamma_low Less disruption than cis D Branched Chain (e.g., Oleyl Alcohol Sulfonate) CMC_high Higher CMC (Less Efficient Micellization) D->CMC_high Steric hindrance, disrupts packing D->gamma_high Inefficient packing at interface

Caption: Structure-property relationships of C18 anionic surfactants.

Experimental Protocols

Accurate and reproducible data are essential for the comparative analysis of surfactant properties. Below are detailed protocols for two key experimental techniques used to characterize the interfacial properties of surfactants.

This method measures the force required to detach a platinum ring from the surface of a liquid, which is proportional to the surface tension.

Apparatus:

  • Tensiometer with a platinum-iridium ring (Du Noüy ring)

  • Sample vessel

  • Micropipettes

  • Analytical balance

  • Thermostatically controlled water bath

Procedure:

  • Preparation:

    • Thoroughly clean the platinum ring with a suitable solvent (e.g., acetone or ethanol) and then flame it to red heat to remove any organic contaminants.

    • Prepare a stock solution of the surfactant in deionized water at a concentration well above its expected CMC.

    • Prepare a series of dilutions from the stock solution.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Place a known volume of deionized water into the sample vessel and measure its surface tension to ensure the cleanliness of the setup (should be ~72 mN/m at 25°C).

    • Replace the water with the most dilute surfactant solution.

    • Immerse the ring in the solution and then slowly raise the sample stage, pulling the ring through the interface.

    • Record the maximum force exerted on the ring just before it detaches from the surface.

    • Repeat the measurement for each dilution, from lowest to highest concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The CMC is the concentration at which the surface tension plateaus. It can be determined from the intersection of the two linear portions of the plot.

    • The γcmc is the surface tension value in the plateau region.

G cluster_workflow Du Noüy Ring Method Workflow prep Prepare Surfactant Dilution Series cal Calibrate Tensiometer prep->cal measure Measure Surface Tension of Each Dilution cal->measure plot Plot γ vs. log(C) measure->plot determine Determine CMC and γcmc from Plot Inflection Point plot->determine

Caption: Workflow for CMC determination using the Du Noüy ring method.

This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution as micelles are formed.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Burette or micropipette

  • Thermostatically controlled water bath

Procedure:

  • Preparation:

    • Prepare a concentrated stock solution of the ionic surfactant in deionized water.

    • Place a known volume of deionized water in a beaker with a stir bar.

  • Measurement:

    • Immerse the conductivity cell in the deionized water and record the initial conductivity.

    • Add small, precise aliquots of the concentrated surfactant solution to the beaker.

    • Allow the solution to equilibrate while stirring gently, then record the conductivity.

    • Continue adding aliquots and recording the conductivity until the concentration is well above the expected CMC.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

    • The plot will show two linear regions with different slopes.

    • The CMC is the concentration at the intersection of these two lines.

G cluster_workflow Conductivity Method Workflow prep Prepare Concentrated Surfactant Solution measure Titrate into Deionized Water and Measure Conductivity prep->measure plot Plot Conductivity vs. Concentration measure->plot determine Determine CMC from Slope Change Intersection plot->determine

Caption: Workflow for CMC determination using the conductivity method.

Conclusion

The interfacial properties of this compound are highly dependent on its isomeric form. The presence of a cis-double bond in the oleyl chain introduces a kink, which leads to a lower CMC and γcmc compared to its saturated counterpart, making it a more efficient and effective surfactant. Branching in the hydrophobic tail, as seen in oleyl alcohol sulfonate, generally increases the CMC due to steric hindrance that impedes micelle formation. While quantitative data for all isomers is not available, the established structure-property relationships provide a robust framework for the rational selection of surfactants in research and development. The experimental protocols provided herein offer standardized methods for the in-house characterization and comparison of these and other surface-active agents.

References

Validating the Purity of Sodium Oleyl Sulfate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium oleyl sulfate, a key anionic surfactant in numerous pharmaceutical and research applications, demands stringent purity assessment to ensure product quality, safety, and experimental reproducibility. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, with a primary focus on elemental analysis. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methodology for their specific needs.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound is influenced by potential impurities stemming from its synthesis, including unreacted oleyl alcohol, inorganic salts like sodium sulfate and sodium chloride, and byproducts from the sulfation process. A variety of analytical techniques can be employed to identify and quantify these impurities, each with its own strengths and limitations.

Analytical MethodPrinciplePurposeTypical Precision (%RSD)Limit of Quantification (LOQ)
Elemental Analysis (CHNS) Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, N₂, SO₂).Determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur to verify the empirical formula.< 0.3%~0.1%
Titration (Two-Phase) Titration with a cationic surfactant (e.g., benzethonium chloride) in a two-phase system to quantify the anionic surfactant.Measures the percentage of active ingredient (this compound).< 1.0%~0.1%
High-Performance Liquid Chromatography (HPLC) Separation of components based on their affinity for a stationary and mobile phase.Quantifies unreacted oleyl alcohol and other organic impurities.< 2.0%10 - 50 ppb
Gravimetric Analysis Precipitation of sulfate ions as barium sulfate and subsequent weighing.Determines the content of inorganic sodium sulfate.< 0.5%~0.01%
Ion Chromatography Separation and quantification of ionic species.Measures the concentration of chloride ions (from sodium chloride).< 2.0%~10 ppb

Table 1: Comparison of Analytical Methods for this compound Purity.

Experimental Protocols

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique for confirming the elemental composition of a pure substance. For this compound (C₁₈H₃₅NaO₄S), the theoretical elemental percentages are: Carbon (58.35%), Hydrogen (9.52%), Sulfur (8.65%), Sodium (6.21%), and Oxygen (17.27%). By comparing the experimentally determined percentages with the theoretical values, the purity of the sample can be assessed.

Protocol:

  • Sample Preparation:

    • Dry the this compound sample in a vacuum oven at 60°C to a constant weight to remove any residual moisture.

    • Accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule using a microbalance.[1][2]

    • Crimp the tin capsule to ensure it is fully sealed.

  • Instrumentation and Analysis:

    • Utilize a CHNS elemental analyzer.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., sulfanilamide).[3]

    • The sample is combusted at approximately 1000°C in an oxygen-rich environment.[1][2] This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas (and its oxides, which are subsequently reduced to N₂), and sulfur to sulfur dioxide.[2]

    • The resulting gases are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[1]

  • Calculation of Purity:

    • The instrument software calculates the percentage of C, H, N, and S in the sample.

    • The purity of this compound is estimated by comparing the experimental percentages to the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.

Alternative Method: Determination of Unreacted Oleyl Alcohol by HPLC

Unreacted oleyl alcohol is a common process-related impurity in this compound. HPLC is a sensitive and specific method for its quantification.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of oleyl alcohol standard in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as oleyl alcohol lacks a strong UV chromophore.[4][5]

    • Column Temperature: 30°C.

  • Analysis and Calculation:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the oleyl alcohol standards against their concentrations.

    • Determine the concentration of unreacted oleyl alcohol in the sample by interpolating its peak area on the calibration curve.

    • Calculate the percentage of unreacted oleyl alcohol in the original this compound sample.

Workflow and Data Interpretation

The validation of this compound purity is a multi-step process that involves a combination of analytical techniques to provide a comprehensive assessment.

cluster_0 Purity Validation Workflow Sample This compound Sample EA Elemental Analysis (CHNS) Sample->EA Verify Empirical Formula Titration Two-Phase Titration Sample->Titration Determine Active Ingredient % HPLC HPLC Analysis Sample->HPLC Quantify Unreacted Alcohol Gravimetric Gravimetric Analysis Sample->Gravimetric Measure Inorganic Sulfate % Purity_Assessment Comprehensive Purity Assessment EA->Purity_Assessment Titration->Purity_Assessment HPLC->Purity_Assessment Gravimetric->Purity_Assessment cluster_1 Decision Logic for Purity Acceptance Start Analytical Data (EA, Titration, HPLC, etc.) Check_EA Elemental Analysis Results within ±0.4% of theoretical? Start->Check_EA Check_Impurities Key Impurities (e.g., unreacted alcohol, Na₂SO₄) below specified limits? Check_EA->Check_Impurities Yes Fail Sample Fails Purity Specifications Check_EA->Fail No Pass Sample Meets Purity Specifications Check_Impurities->Pass Yes Check_Impurities->Fail No

References

Safety Operating Guide

Proper Disposal and Handling of Sodium Oleyl Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for sodium oleyl sulfate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Safety Summary

This compound is recognized as a hazardous substance that requires careful handling. It is crucial to be aware of its primary risks to implement appropriate safety measures. The material causes skin irritation and poses a risk of serious eye damage.[1][2][3]

Key Hazard Information:

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage[1][2][3]

Personal Protective Equipment (PPE) and Safe Handling

To minimize exposure and ensure personal safety, the following PPE and handling procedures are mandatory when working with this compound.

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]

  • Skin Protection: Use chemical-impermeable gloves (inspected prior to use) and wear impervious, flame-retardant protective clothing.[1][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][4]

Handling and Storage:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1][4]

  • Avoid contact with skin and eyes.[1][4]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Keep the product away from heat, sparks, and all sources of ignition.[1][4] Use non-sparking tools and explosion-proof equipment.[1][4]

Step-by-Step Accidental Release and Spill Procedures

In the event of a spill, immediate and appropriate action is required to contain the substance and prevent environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Ensure Safety: Evacuate personnel to safe areas and ensure adequate ventilation.[1][4] Remove all sources of ignition from the vicinity.[1][4]

  • Don PPE: Before addressing the spill, put on all required personal protective equipment, including respiratory protection, gloves, and safety goggles.[4]

  • Prevent Spread: Prevent further leakage or spillage if it is safe to do so.[1][4] Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.[1][4][5]

  • Contain and Collect: Sweep up or collect the material using spark-proof tools.[1][4] Adsorbent materials such as sand, sawdust, or universal binders can be used for containment.[3]

  • Store for Disposal: Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][4]

  • Decontaminate: Clean the affected area thoroughly. Wash contaminated clothing before reuse.[4]

Proper Disposal Procedures

Disposal of this compound and its containers must be conducted in compliance with all applicable local, regional, and national regulations.[1][4][5]

Waste Chemical Disposal:

  • Method: The preferred disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult relevant regulations for complete and accurate classification.[5]

Contaminated Packaging Disposal:

  • Decontamination: Containers can be triple-rinsed (or the equivalent) before disposal.[1]

  • Disposal Options: After proper rinsing, containers may be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions.[1]

G cluster_start Start cluster_ppe Safety First cluster_assessment Assess Situation cluster_spill Spill Response Protocol cluster_waste Waste Disposal Protocol cluster_disposal Final Disposal start This compound Waste or Spill Identified ppe Don Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing start->ppe assess Spill or Routine Waste? ppe->assess spill_node Accidental Release / Spill assess->spill_node Spill waste_node Routine Waste Material assess->waste_node Waste contain 1. Prevent Entry into Drains & Remove Ignition Sources spill_node->contain collect 2. Collect with Non-Sparking Tools into a Closed Container contain->collect disposal Dispose via Licensed Facility (e.g., Chemical Incineration) Follow all regulations. collect->disposal waste_container 1. Place in a Suitable, Closed & Labeled Container waste_node->waste_container waste_container->disposal

Caption: Decision workflow for safe handling and disposal of this compound.

References

Comprehensive Safety and Handling Guide for Sodium Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Sodium Oleyl Sulfate. Adherence to these guidelines is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is classified as a substance that causes skin irritation and serious eye damage[1][2][3].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent direct contact and exposure. The following table summarizes the required PPE for handling this compound.

Protection Area Required Equipment Specification and Remarks
Eye/Face Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or be NIOSH (US) approved. A face shield may be required for splash hazards[1][2][4].
Skin Chemical-impermeable gloves (e.g., Nitrile, Neoprene)Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it[1].
Impervious, flame-retardant laboratory coat or clothingProvides protection against skin contact and contamination of personal clothing[1].
Respiratory Use in a well-ventilated area with local exhaustA full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced[1]. For powders, a particulate filter respirator may be necessary[5].

Operational Plan: Safe Handling Protocol

Follow this step-by-step methodology to ensure the safe handling of this compound from preparation to use.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1][2].

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • PPE Inspection: Before starting any work, inspect all PPE for signs of damage or degradation. Ensure gloves are free of punctures and safety goggles are not cracked.

Step 2: Handling the Chemical

  • Avoid Dust and Aerosols: Handle the substance carefully to avoid the formation of dust and aerosols[1][2]. If working with a powder, wet sweeping or vacuuming may be used for cleanup to avoid dust dispersal[6].

  • Prevent Contact: Avoid all direct contact with the skin and eyes[1][2]. Use appropriate tools (spatulas, scoops) for transferring the chemical.

  • Ignition Sources: Keep the substance away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary[1][2].

Step 3: Post-Handling Procedures

  • Decontamination: Immediately take off any contaminated clothing. Contaminated clothing should be washed thoroughly before reuse[1][2].

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1].

  • Storage: Securely close the container and store it in a cool, dry, and well-ventilated location[1][2].

Logistical Plan: Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage Protocol
  • Keep containers tightly closed to prevent moisture absorption, which can cause the material to cake[1][7].

  • Store in a dry, cool, and well-ventilated area, protected from physical damage[1][2][6].

  • Store separately from incompatible materials such as strong oxidants and strong acids[5].

Disposal Plan

Disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, closed, and clearly labeled container[1][2].

  • Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Arranging Disposal

  • Never discharge the chemical into drains or the environment[1][2].

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal[1][8].

  • Provide the disposal company with a complete characterization of the waste.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Measures
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical help[1][2].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help[1][2].
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Consult a doctor immediately[1][2].
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately[1][2].

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Handling Sodium Oleyl Sulfate risk_assessment 1. Risk Assessment & Preparation start->risk_assessment ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe handling 3. Chemical Handling (In Fume Hood) ppe->handling spill Spill Occurs handling->spill No decontamination 4. Decontamination (Personnel & Area) handling->decontamination Yes spill_response Spill Response Protocol spill->spill_response No spill->decontamination Yes spill_response->decontamination storage 5. Secure Storage (Cool, Dry, Ventilated) decontamination->storage waste_collection 6. Waste Collection (Labeled, Closed Container) decontamination->waste_collection For contaminated items storage->waste_collection For surplus chemical disposal 7. Final Disposal (Contact EHS/Licensed Vendor) waste_collection->disposal end End disposal->end

Safe Handling and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.